cis-Chlordane
Description
Properties
Key on ui mechanism of action |
In vivo effects of chlordane on brain atpase activities in rats fed with iron sufficient (is) & deficient (id) diets were investigated. Male sprague-dawley rats were fed with 0, 25, 50, and 100 ppm chlordane mixed with is & id diets for 12 wk. Na+, K+ & oligomycin sensitive (os) and insensitive (oi) Mg2+ ATPase activities were determined. Na+, K+ and os Mg2+ ATPase were decr significantly in treated rats. Oligomycin insensitive Mg2+ ATPase was unaffected by chlordane treatment. Na+, K+ & os Mg2+ ATPase activities decr in dose dependent manner reaching a max of 60 & 75% in 100 ppm group fed on id diets as compared to controls receiving the same diet. The rats fed is diets also showed decr enzyme activities but the decr was 15-20% less than id groups at any dose of chlordane. These results suggest that chlordane may be exerting its toxic action by inhibiting the ATPase system. Although all organochlorine insecticides are CNS stimulants, their exact mechanisms of action may vary. ... Cyclodienes, hexachlorocyclohexanes, and toxaphene and related compounds are thought to exert their toxic effects through inhibition of gamma-aminobutyric acid. Cyclodienes act as antagonists at inotropic receptors for gamma-aminobutyric acid, decreasing the uptake of chloride ions, which results only in a partial repolarization of the neuron and a state of uncontrolled excitation. Cis- and trans-chlordane and their metabolites ... bind irreversibly with cellular macromolecules such as protein, ribonucleic acid (RNA), and deoxyribonucleic acid (DNA). Binding to these macromolecules may lead to cell death or altered cellular function. In addition, cis- and trans-chlordane, heptachlor, and heptachlor epoxide increase the generation of superoxide in cultures of guinea pig polymorphonuclear leukocytes. This was probably an indirect effect of activation of phospholipase C, or of increasing the intracellular concentration of free ionized calcium, rather than a direct effect on protein kinase C. The primary effect, induction of hepatic cytochrome P-450 and other microsomal protein, is accompanied by a large increase in the volume of the smooth endoplasmic reticulum, which results in hepatocellular enlargement and hypertrophy. ... In mice treated repeatedly over several weeks, the body burden of the chlordane isomers decreased, and the body burden of oxychlordane increased with time. This suggests that chlordane induces its own metabolism, probably to intermediates that bind to and disrupt the function of vital cellular macromolecules. A possible mechanism may be that the components and metabolites of chlordane exert their effects by altering the permeability of the mitochondrial membrane, inhibiting mitochondrial oxidative phosphorylation. Also, chlordane may induce production of superoxide, which may result in lipoperoxidation, a known mechanism of toxicity to the liver. |
|---|---|
CAS No. |
5103-71-9 |
Molecular Formula |
C10H6Cl8 |
Molecular Weight |
409.8 g/mol |
IUPAC Name |
(1R,2R,3S,4R,6R,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3-,4-,5-,8+,9-/m1/s1 |
InChI Key |
BIWJNBZANLAXMG-IDTQJTQFSA-N |
impurities |
Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms. |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H]1Cl)Cl)[C@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
boiling_point |
175 °C @ 1 mm Hg at 0.27kPa: 175 °C decomposes Decomposes |
Color/Form |
Viscous, amber-colored liquid Colorless, viscous liquid White crystals |
density |
1.59-1.63 @ 25 °C Relative density (water = 1): 1.59 - 1.63 1.56 (77 °F): 1.6 |
flash_point |
Solution: 225 °F (open cup), 132 °F (closed cup) |
melting_point |
Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer 217-228 °F |
Other CAS No. |
5103-71-9 |
physical_description |
Solid; [Cerilliant MSDS] |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
solubility |
Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene In water, 0.056 mg/L @ 25 °C Solubility in water: none 0.0001% |
Synonyms |
(1R,2S,3aS,4S,7R,7aS)-rel-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-Methano-1H-indene; (1α,2α,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene; 1α,2α,4β,5,6,7β,8,8-Octachloro-3aα,4,7,7aα-tetrahydro- |
vapor_density |
14: (air= 1 at boiling point of chlordane) 14 |
vapor_pressure |
0.000036 [mmHg] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of cis-Chlordane
This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of cis-chlordane, a significant component of the organochlorine pesticide chlordane (B41520). The information is intended for researchers, scientists, and professionals in drug development and environmental science.
Introduction to Chlordane
Chlordane is a synthetic organochlorine compound first produced in 1948 that was widely used as a pesticide for agricultural and domestic purposes until its ban in many countries due to its persistence in the environment and adverse health effects.[1] Technical-grade chlordane is not a single chemical but a complex mixture of over 140 related compounds.[2][3] The primary active ingredients in this mixture are the stereoisomers of chlordane, with this compound (also known as α-chlordane) and trans-chlordane (B41516) (also known as γ-chlordane) being the most abundant, constituting 60-75% of the mixture.[2][4]
Chemical Structure of this compound
The systematic IUPAC name for chlordane is 1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindane.[1] Its chemical formula is C₁₀H₆Cl₈, and it has a molar mass of approximately 409.76 g/mol .[1]
The core structure of chlordane is a hexachlorocyclopentadiene (B6142220) ring fused with a cyclopentene (B43876) ring. The stereochemistry of the chlorine atoms attached to the cyclopentene ring gives rise to its various isomers. In this compound, the chlorine atoms at the C1 and C2 positions are on the same side of the molecule.
Stereoisomerism of Chlordane
The stereoisomerism of chlordane is complex and a source of potential confusion due to historical nomenclature. The primary forms of isomerism exhibited by chlordane are diastereomerism and enantiomerism.
3.1. Diastereomers: cis- and trans-Chlordane
The two major diastereomers of chlordane are this compound and trans-chlordane.[4]
-
This compound (α-chlordane): In this isomer, the chlorine atoms at the C1 and C2 positions of the tetrahydro-4,7-methanoindane ring system are oriented on the same side (cis) relative to each other.[2]
-
trans-Chlordane (γ-chlordane): In this isomer, the chlorine atoms at the C1 and C2 positions are on opposite sides (trans) of the ring.[2]
The ratio of cis- to trans-chlordane in technical chlordane can vary depending on the manufacturing process, but one description approximates the composition as 19% this compound and 24% trans-chlordane.[2][4]
3.2. Enantiomers
Due to the presence of chiral centers, both cis- and trans-chlordane are chiral molecules and exist as pairs of enantiomers (non-superimposable mirror images).[5]
-
(+)-cis-Chlordane and (-)--cis-Chlordane
-
(+)-trans-Chlordane and (-)--trans-Chlordane
These enantiomers have identical physical and chemical properties in an achiral environment but may exhibit different biological activities and degradation rates in chiral environments, such as biological systems and soil.[5][6] Studies have shown that the enantiomeric fractions of chlordane isomers in the environment can deviate from the racemic mixture found in the technical product, indicating stereoselective degradation or transport.[6][7]
The following diagram illustrates the stereoisomeric relationships of chlordane.
Physical and Chemical Properties
The physical and chemical properties of cis- and trans-chlordane are summarized in the table below. While the enantiomers of each isomer have identical physical properties, the properties of the diastereomers differ slightly.
| Property | This compound | trans-Chlordane | Reference |
| Molecular Weight | 409.76 g/mol | 409.76 g/mol | [8] |
| CAS Number | 5103-71-9 | 5103-74-2 | [1] |
| Melting Point | 106–107°C | 104–105°C | [8] |
| Vapor Pressure (crystal, 25°C) | 3.0 x 10⁻⁶ mmHg | 3.9 x 10⁻⁶ mmHg | [8] |
| Vapor Pressure (supercooled liquid, 25°C) | 2.2 x 10⁻⁵ mmHg | 2.9 x 10⁻⁵ mmHg | [8] |
| Water Solubility (25°C) | 0.056 mg/L (for a 75:25 cis:trans mixture) | 0.056 mg/L (for a 75:25 cis:trans mixture) | [8] |
| Log Kow | 5.54 (estimated for pure chlordane) | 5.54 (estimated for pure chlordane) | [8] |
| Log Koc | 3.49–4.64 | 6.3 | [8] |
| Henry's Law Constant (25°C) | 4.85 x 10⁻⁵ atm-m³/mol | 8.31 x 10⁻⁵ atm-m³/mol | [8] |
Experimental Protocols
5.1. General Analytical Methodology
The method of choice for the qualitative and quantitative analysis of chlordane isomers is gas chromatography (GC), often coupled with an electron capture detector (ECD) or a mass spectrometer (MS).[4]
-
Sample Preparation: Extraction of chlordane from environmental or biological matrices typically involves liquid-solid or liquid-liquid extraction with organic solvents, followed by a cleanup step to remove interfering substances. Gel-permeation chromatography can be used for cleanup, especially for fatty tissues.[4]
-
GC-ECD Analysis: This is a highly sensitive method for detecting chlorinated compounds. Separation of cis- and trans-chlordane is achieved on a capillary GC column with a nonpolar or semi-polar stationary phase.
-
GC-MS Analysis: This provides confirmation of the identity of the isomers based on their mass spectra. Selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.[9]
5.2. Chiral Separation
To separate the enantiomers of cis- and trans-chlordane, chiral gas chromatography is required. This technique uses a GC column with a chiral stationary phase, which allows for the differential interaction and separation of the enantiomers.
The following diagram outlines a general workflow for the analysis of chlordane isomers.
Conclusion
This compound is a key stereoisomer within the complex mixture of technical chlordane. Understanding its chemical structure and stereoisomeric relationships with trans-chlordane and their respective enantiomers is crucial for assessing its environmental fate, bioaccumulation, and toxicity. While the physical properties of the diastereomers are similar, their biological activities can differ significantly due to stereoselective processes in living organisms. The analytical methods outlined provide the basis for the continued monitoring and study of these persistent environmental pollutants.
References
- 1. Chlordane - Wikipedia [en.wikipedia.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chlordane enantiomers and temporal trends of chlordane isomers in arctic air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlordane Enantiomers and Temporal Trends of Chlordane Isomers in Arctic Air | Scilit [scilit.com]
- 8. Table 4-2, Physical and Chemical Properties of Chlordane - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of alpha-Chlordane
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Chlordane is one of the primary stereoisomers found in technical grade chlordane (B41520), a broad-spectrum organochlorine insecticide extensively used from the 1940s until its ban in most countries by the 1980s due to its persistence, bioaccumulation, and toxicity.[1] Despite its discontinued (B1498344) use, alpha-chlordane remains a significant environmental contaminant and a subject of toxicological research. Understanding its physicochemical properties is fundamental to assessing its environmental fate, transport, and biological interactions. This guide provides a comprehensive overview of the core physicochemical characteristics of alpha-chlordane, detailed experimental methodologies for their determination, and visualizations of its metabolic and neurotoxic pathways.
Physicochemical Properties of alpha-Chlordane
The following table summarizes the key physicochemical properties of alpha-chlordane. These parameters are crucial for predicting its behavior in various environmental and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆Cl₈ | [2][3][4][5] |
| Molecular Weight | 409.78 g/mol | [2][3][4] |
| Physical State | Solid | [2] |
| Melting Point | 106-107 °C | [5][6] |
| Boiling Point | 175 °C at 2 mmHg | [6][7] |
| Water Solubility | 0.056 mg/L at 25 °C (for a cis:trans mixture) | [6] |
| Vapor Pressure | 3.0 x 10⁻⁶ mmHg at 25 °C (crystal) | [6] |
| Octanol-Water Partition Coefficient (log Kow) | 5.54 (estimated for pure chlordane) | [6][8] |
Experimental Protocols
The determination of the physicochemical properties of chemical substances is guided by standardized protocols to ensure accuracy, reproducibility, and comparability of data. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are internationally recognized standards for this purpose.[3][4][7][9] Below are detailed methodologies for determining the key physicochemical properties of alpha-chlordane, based on these guidelines.
Melting Point Determination (OECD Guideline 102)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.
-
Apparatus: A capillary tube melting point apparatus (e.g., Mel-Temp or Thiele tube) is commonly used.[8][10]
-
Procedure:
-
A small, finely powdered sample of alpha-chlordane is packed into a capillary tube to a height of 2-4 mm.[11]
-
The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.
-
The sample is heated at a slow, controlled rate (approximately 1 °C/min) near the expected melting point.
-
The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range. For a pure substance, this range should be narrow.
-
Boiling Point Determination (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12]
-
Apparatus: A dynamic method using a distillation setup or a static method using a vapor pressure apparatus can be employed. The Thiele tube method is suitable for small sample sizes.[13]
-
Procedure (Siwoloboff Method):
-
A small amount of liquid alpha-chlordane (if melted) is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
-
The assembly is attached to a thermometer and heated in a heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
-
Water Solubility (OECD Guideline 105)
Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.
-
Apparatus: A thermostatted shaker or magnetic stirrer, centrifugation equipment, and an analytical instrument for quantification (e.g., gas chromatography).
-
Procedure (Flask Method):
-
An excess amount of solid alpha-chlordane is added to a flask containing purified water.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
The solution is centrifuged or filtered to remove undissolved particles.
-
The concentration of alpha-chlordane in the aqueous phase is determined using a suitable analytical method, such as gas chromatography with electron capture detection (GC-ECD), which is highly sensitive for chlorinated compounds.
-
Vapor Pressure (OECD Guideline 104)
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.
-
Apparatus: A gas saturation (transpiration) apparatus or a static vapor pressure measurement device.
-
Procedure (Gas Saturation Method):
-
A stream of inert gas (e.g., nitrogen) is passed at a known, slow flow rate through or over a sample of alpha-chlordane maintained at a constant temperature.
-
The gas becomes saturated with the vapor of the substance.
-
The vapor is then trapped from the gas stream using a suitable sorbent material.
-
The amount of trapped alpha-chlordane is quantified analytically.
-
The vapor pressure is calculated from the amount of substance transported and the volume of gas passed.
-
Octanol-Water Partition Coefficient (Kow) (OECD Guideline 107 & 117)
The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is defined as the ratio of its concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium.
-
Apparatus: Shake flasks or a high-performance liquid chromatography (HPLC) system.
-
Procedure (Shake Flask Method):
-
A small amount of alpha-chlordane is dissolved in either n-octanol or water.
-
The solution is placed in a flask with the other immiscible solvent (water or n-octanol, respectively). Both phases should be mutually saturated beforehand.
-
The flask is shaken at a constant temperature until equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of alpha-chlordane in both the n-octanol and water phases is determined analytically.
-
The Kow is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logarithm of this value (log Kow) is commonly reported.
-
-
Procedure (HPLC Method):
-
An HPLC system with a reverse-phase column (e.g., C18) is used.
-
A calibration curve is generated by injecting standard compounds with known log Kow values and recording their retention times.
-
alpha-Chlordane is injected under the same conditions, and its retention time is measured.
-
The log Kow of alpha-chlordane is estimated by interpolation from the calibration curve.[1]
-
Mandatory Visualizations
Metabolic Pathway of alpha-Chlordane
alpha-Chlordane is metabolized in the liver primarily by the cytochrome P450 monooxygenase system.[2] This process involves oxidation and dechlorination reactions, leading to the formation of various metabolites, with oxychlordane (B150180) being a major and persistent product.
Caption: Metabolic activation of alpha-Chlordane by Cytochrome P450 enzymes.
Neurotoxic Mechanism of Action of alpha-Chlordane
The primary neurotoxic effect of alpha-chlordane is its action as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A (GABAA) receptor.[14][15][16][17] By blocking the chloride ion channel associated with this receptor, it inhibits the normal inhibitory neurotransmission in the central nervous system, leading to hyperexcitability and convulsions.[18]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. store.astm.org [store.astm.org]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. search.library.brandeis.edu [search.library.brandeis.edu]
- 5. U-M Library Search [search.lib.umich.edu]
- 6. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. oecd.org [oecd.org]
- 8. thinksrs.com [thinksrs.com]
- 9. oecd.org [oecd.org]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. byjus.com [byjus.com]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Exposure to the organochlorine pesticide cis-chlordane induces ALS-like mitochondrial perturbations in stem cell-derived motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chlordane (Ref: OMS 1437) [sitem.herts.ac.uk]
- 16. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. npic.orst.edu [npic.orst.edu]
- 18. Inhibition of 4-aminobutyric acid (GABA) turnover by chlordane - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of cis-Chlordane Standards
Introduction
Chlordane (B41520) is a synthetic organochlorine insecticide introduced in the 1940s.[1][2] Due to its persistence in the environment and potential harm to human health, its use has been banned or severely restricted in many countries since the 1980s.[1][2] Technical grade chlordane is not a single compound but a complex mixture of over 140 related compounds, with the primary active components being the stereoisomers this compound (also known as α-chlordane) and trans-chlordane (B41516) (also known as γ- or beta-chlordane).[1][3][4] High-purity this compound is essential as a certified reference material for the accurate environmental monitoring and toxicological studies of chlordane residues. This guide provides a detailed overview of the synthesis and purification methods for preparing this compound analytical standards.
Synthesis of Chlordane Isomers
The synthesis of chlordane is a two-step process that begins with a Diels-Alder reaction to form an intermediate, which is then chlorinated.[1][3][5][6]
-
Step 1: Diels-Alder Reaction to Form Chlordene (B1668713) The process starts with the condensation of hexachlorocyclopentadiene (B6142220) and cyclopentadiene. This [4+2] cycloaddition reaction, a type of Diels-Alder reaction, yields the intermediate compound known as chlordene.[1][3][5][6]
-
Step 2: Chlorination of Chlordene The chlordene intermediate is subsequently chlorinated to produce chlordane. This step results in a mixture of isomers, predominantly this compound and trans-chlordane, along with other related compounds like trans-nonachlor (B44118) and heptachlor (B41519).[1][3] The reaction can be catalyzed by a Lewis acid.[3] An alternative method involves using sulfuryl chloride as the chlorinating agent in the presence of a catalyst, which can reportedly produce a preponderance of a single stereoisomer.[7]
The overall synthesis pathway is illustrated below.
Data Presentation: Properties and Composition
The physical properties and typical composition of technical chlordane are crucial for developing effective purification strategies.
Table 1: Physical Properties of Chlordane Isomers
| Property | This compound (α) | trans-Chlordane (γ) | Reference |
| CAS Number | 5103-71-9 | 5103-74-2 | [1] |
| Molecular Formula | C₁₀H₆Cl₈ | C₁₀H₆Cl₈ | [1] |
| Molar Mass | 409.76 g/mol | 409.76 g/mol | [1] |
| Melting Point | 106–107 °C | 104–105 °C | [3] |
| Water Solubility | Very low (~9 µg/L at 25°C for mixture) | Very low (~9 µg/L at 25°C for mixture) | [8] |
| Appearance | White solid | White solid | [1] |
Table 2: Typical Composition of Technical Grade Chlordane
| Component | Percentage in Mixture | Reference |
| This compound | 15% | [4] |
| trans-Chlordane | 15% | [4] |
| trans-Nonachlor | 9.7% | [4] |
| Heptachlor | 3.8% | [4] |
| Other related compounds | 56.5% | [4] |
Note: The exact composition can vary between production batches and manufacturers.[9]
Purification of this compound
The primary challenge in producing this compound standards is its separation from the complex isomeric and byproduct mixture of the technical product. This requires robust purification techniques, primarily centered around chromatography.
Experimental Protocol: Chromatographic Purification
A common approach involves a multi-step cleanup and separation process using column chromatography with adsorbents like Florisil or silica (B1680970) gel.[10][11] High-performance liquid chromatography (HPLC) offers higher resolution for separating closely related isomers.[12]
1. Sample Preparation and Extraction
-
Objective: To dissolve the technical chlordane mixture in a suitable solvent for chromatographic loading.
-
Protocol:
-
Dissolve a known quantity of technical chlordane in a non-polar solvent such as hexane (B92381) or petroleum ether.[11]
-
The solution is now ready for column chromatography. For complex matrices (e.g., environmental samples), a preliminary liquid-liquid extraction with a solvent like acetonitrile (B52724) may be used to partition the pesticides away from fats and oils.[11]
-
2. Column Chromatography Cleanup (Florisil)
-
Objective: To perform a bulk separation of chlordane isomers from other interfering compounds.
-
Protocol:
-
Prepare a chromatographic column packed with activated Florisil (magnesium silicate).[11] Florisil is activated by heating at 130°C for at least 5 hours.[11]
-
Load the dissolved chlordane mixture onto the column.
-
Elute the column with a sequence of solvents of increasing polarity. A common scheme involves an initial elution with a non-polar solvent (e.g., hexane) followed by elution with mixtures of hexane and a slightly more polar solvent (e.g., diethyl ether).
-
Collect fractions and analyze each using Gas Chromatography with an Electron Capture Detector (GC-ECD) to identify fractions rich in this compound.
-
3. High-Performance Liquid Chromatography (HPLC) Separation
-
Objective: To achieve high-resolution separation of this compound from trans-chlordane and other closely related isomers.
-
Protocol:
-
Pool the this compound-rich fractions from the column chromatography step and concentrate the volume.
-
Inject the concentrate into an HPLC system. A study by Champion et al. successfully used a polysaccharide-based chiral stationary phase (CHIRALCEL OD) with a hexane mobile phase to separate the enantiomers of both cis- and trans-chlordane, demonstrating the column's high resolving power for these isomers.[12]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified solid this compound standard.
-
4. Purity Verification
-
Objective: To confirm the identity and assess the purity of the final product.
-
Protocol:
-
Analyze the purified material using high-resolution Gas Chromatography/Mass Spectrometry (GC/MS) to confirm its molecular weight and fragmentation pattern.[13]
-
Determine the purity by comparing the peak area of this compound to any remaining impurities using GC-ECD, which is highly sensitive to halogenated compounds.[10]
-
The purification workflow is outlined in the diagram below.
References
- 1. Chlordane - Wikipedia [en.wikipedia.org]
- 2. npic.orst.edu [npic.orst.edu]
- 3. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rais.ornl.gov [rais.ornl.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. US2598561A - Method for production of chlordane - Google Patents [patents.google.com]
- 8. epa.gov [epa.gov]
- 9. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Liquid chromatographic separation of the enantiomers of trans-chlordane, this compound, heptachlor, heptachlor epoxide and alpha-hexachlorocyclohexane with application to small-scale preparative separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Ghost of Chlordane: A Technical Retrospective on a Persistent Pesticide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive historical context of the use of technical chlordane (B41520), a once-widely used but now-banned organochlorine pesticide. This document details its development, application, regulation, and the lasting environmental and toxicological legacy it has left behind. Quantitative data on its production and environmental presence are summarized, key experimental methodologies are detailed, and the molecular mechanisms of its toxicity are visualized to offer a thorough resource for the scientific community.
A History of Use and Regulation
Technical chlordane, a complex mixture of chlordane isomers and related compounds, was first commercially produced in the United States in 1947.[1][2] From 1948 until 1988, it was extensively used for various purposes, including agricultural applications on crops like corn and citrus, on home lawns and gardens, and most notably, for termite control.[3][4][5][6] The Velsicol Chemical Corporation was the sole manufacturer of chlordane in the U.S.[4]
Concerns over its environmental persistence, bioaccumulation, and potential adverse health effects, including a risk of cancer, led the U.S. Environmental Protection Agency (EPA) to begin restricting its use.[4][7] In 1978, the EPA banned the use of chlordane on food crops.[4][7] By 1983, most other uses were phased out, with the exception of termite control.[5] Finally, in 1988, all commercial use of chlordane in the United States was banned.[3][4][5][6] Despite the ban, chlordane's persistence in the environment means that exposure can still occur, primarily through contaminated soil and indoor air in homes previously treated for termites.[7] It is estimated that over 30 million homes in the U.S. were treated with chlordane for termite control.[5]
Quantitative Data on Production, Use, and Environmental Levels
Table 1: Estimated Production and Use of Technical Chlordane in the United States
| Year(s) | Estimated Amount | Primary Use(s) | Reference |
| 1974 | 9.5 million kg produced | Agriculture (corn, citrus), Termite Control, Home & Garden | [2] |
| Mid-1970s | Usage Breakdown: 35% termite control, 30% home lawn & garden, 28% agricultural crops, 7% turf & ornamentals | Multiple | [8] |
| 1980 | < 4500 tonnes used | Primarily Termite Control | [1] |
| 1986 | 1800 tonnes used (approx. 4 million pounds) | Termite Control | [1][4] |
| Post-1988 | Banned in the U.S. | N/A | [3][4][5][6] |
| Total Estimated Application (over 40 years) | 200 million pounds | Multiple | [7] |
Table 2: Environmental Concentrations of Chlordane
| Medium | Location/Context | Concentration Range | Reference |
| Soil | Around foundations of treated homes | 22 to 2,540 ppm | [9] |
| Soil | National Soils Monitoring Program (1970) | 0.01 - 13.34 mg/kg | [2] |
| Indoor Air | Homes treated for termites | < 1 to 610,000 ng/m³ | [7] |
| Water | Groundwater near NPL hazardous waste sites | 0.02 to 830 ppb | |
| Fish | National Pesticide Monitoring Program (1967-68) | Generally < 0.5 mg/kg | [2] |
| Human Adipose Tissue | National study (1972-1983) | Average oxychlordane (B150180) levels around 100 ppb | [7] |
Key Experimental Protocols
The toxicological evaluation of technical chlordane has involved a range of experimental studies. Below are detailed methodologies for key types of experiments cited in the scientific literature.
Determination of Chlordane in Environmental Samples
Objective: To quantify the concentration of chlordane isomers in various environmental media such as water, soil, and biological tissues.
Methodology (based on Gas Chromatography with Electron Capture Detection - GC/ECD):
-
Sample Extraction:
-
Water: Liquid-liquid extraction with a nonpolar solvent like hexane.
-
Soil/Sediment: Soxhlet extraction or sonication with a solvent mixture such as isopropanol/hexane.
-
Biological Tissues (e.g., fish): Homogenization and extraction with a solvent like pentane, followed by lipid removal through techniques like gel permeation chromatography or acetonitrile/pentane partitioning.[3]
-
-
Extract Cleanup: The crude extract is treated to remove interfering co-extracted substances. A common method is a sulfuric acid wash, which oxidizes many interfering compounds while leaving the stable chlordane molecules intact.[3] Alternatively, column chromatography using adsorbents like Florisil or alumina (B75360) can be employed.[10]
-
Concentration: The cleaned extract is carefully evaporated to a smaller, known volume to concentrate the analytes.
-
Analysis by GC/ECD:
-
An aliquot of the concentrated extract is injected into a gas chromatograph.
-
The sample is vaporized and carried by an inert gas through a capillary column (e.g., coated with OV-17 or SE-30).[3] The different components of the technical chlordane mixture separate based on their boiling points and interactions with the column's stationary phase.
-
As each component elutes from the column, it is detected by an electron capture detector (ECD), which is highly sensitive to halogenated compounds like chlordane.
-
The identity of the peaks is confirmed by comparing their retention times to those of known chlordane standards.
-
-
Quantification: The concentration of each chlordane component is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from analyzing standards of known concentrations.
-
Confirmation (Optional but Recommended): Gas Chromatography-Mass Spectrometry (GC/MS) can be used to confirm the identity of the detected compounds based on their unique mass spectra.[3]
Acute Oral Toxicity (LD50) Determination in Rodents
Objective: To determine the median lethal dose (LD50) of technical chlordane when administered orally to a test animal population (typically rats or mice).
Methodology (based on OECD Test Guideline 401, now largely replaced by alternative methods):
-
Test Animals: Healthy, young adult rodents of a specific strain (e.g., Wistar rats) are acclimatized to laboratory conditions.
-
Dose Preparation: Technical chlordane is dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of graded doses is prepared.
-
Administration: Animals are fasted overnight. A single dose of the chlordane preparation is administered to each animal via oral gavage. A control group receives only the vehicle.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days). Observations include changes in behavior, appearance, and physiological functions (e.g., tremors, convulsions).
-
Data Collection: The number of animals that die in each dose group within the observation period is recorded.
-
LD50 Calculation: The LD50 value, the dose estimated to be lethal to 50% of the animals, is calculated using appropriate statistical methods (e.g., probit analysis).
In Vitro Assessment of Neurotoxicity
Objective: To investigate the direct effects of chlordane on neuronal function, particularly its interaction with the GABA-A receptor.
Methodology (using patch-clamp electrophysiology on cultured neurons or oocytes expressing GABA-A receptors):
-
Cell Preparation: Primary neurons are cultured, or oocytes are injected with cRNA encoding the subunits of the GABA-A receptor.
-
Electrophysiological Recording: A glass micropipette filled with a conductive solution is used to form a high-resistance seal with the cell membrane (whole-cell patch-clamp). This allows for the measurement of ion currents flowing across the cell membrane.
-
GABA Application: Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is applied to the cell, causing the opening of the GABA-A receptor's chloride channel and an inward flow of chloride ions, which can be measured as an electrical current.
-
Chlordane Application: Chlordane is applied to the cell in the presence of GABA.
-
Data Analysis: The effect of chlordane on the GABA-induced current is measured. A reduction in the current indicates that chlordane is inhibiting the function of the GABA-A receptor. The dose-response relationship can be determined by applying different concentrations of chlordane.
Signaling Pathways and Mechanisms of Toxicity
Technical chlordane exerts its toxicity through multiple mechanisms, primarily targeting the nervous system, but also affecting the liver and endocrine system.
Neurotoxicity via GABA-A Receptor Antagonism
The primary mechanism of chlordane-induced neurotoxicity is its action as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor. By binding to a site within the receptor's chloride channel, chlordane blocks the influx of chloride ions that normally occurs when GABA binds to the receptor. This inhibition of GABAergic neurotransmission leads to a state of hyperexcitability in the central nervous system, manifesting as tremors, convulsions, and in severe cases, death.
Caption: Chlordane's antagonism of the GABA-A receptor, leading to neurotoxicity.
Induction of Oxidative Stress
Chlordane and its metabolites can induce oxidative stress in cells, particularly in the liver. This involves the generation of reactive oxygen species (ROS) that can damage cellular components like lipids, proteins, and DNA. This oxidative damage is a potential mechanism for chlordane's hepatotoxicity.
Caption: Chlordane-induced oxidative stress pathway leading to cellular damage.
Endocrine Disruption
Chlordane is also recognized as an endocrine-disrupting chemical (EDC). It can interfere with the body's hormonal systems, potentially affecting development, reproduction, and metabolism. For example, chlordane has been shown to interact with androgen receptors.
Caption: Chlordane's interference with endocrine signaling pathways.
Conclusion
The history of technical chlordane serves as a critical case study in environmental science and toxicology. Its effectiveness as a pesticide was overshadowed by its profound and lasting impact on the environment and potential risks to human health. For researchers today, understanding the legacy of chlordane—from its widespread use to its molecular mechanisms of toxicity—provides valuable context for the development of safer and more sustainable chemical technologies and for the ongoing assessment of risks associated with persistent organic pollutants.
References
- 1. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chlordane (EHC 34, 1984) [inchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. govinfo.gov [govinfo.gov]
- 5. Chlordane - Wikipedia [en.wikipedia.org]
- 6. orkin.com [orkin.com]
- 7. nationalacademies.org [nationalacademies.org]
- 8. Chlordane | C10H6Cl8 | CID 11954021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. publications.iarc.who.int [publications.iarc.who.int]
Technical Guide: cis-Chlordane (CAS No. 5103-71-9)
For Researchers, Scientists, and Drug Development Professionals
Core Substance Identification
This section provides fundamental identification and property data for cis-Chlordane.
| Property | Value | Source(s) |
| CAS Number | 5103-71-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₆Cl₈ | [1][3][4][5][7][8] |
| Molecular Weight | 409.78 g/mol | [3][5][7][8] |
| Synonyms | α-Chlordane, cis-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methanoindene | [1][2] |
| Physical Description | Solid | [1] |
Toxicological Profile & Signaling Pathways
This compound is a persistent organochlorine pesticide known for its neurotoxic and mito-toxic effects.[9][10] Its mechanisms of action primarily involve the disruption of central nervous system signaling and the impairment of mitochondrial function.
Antagonism of GABA-A Receptor Signaling
A primary mechanism of this compound's neurotoxicity is its role as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor.[9][11] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[11] By binding to the GABA-A receptor, this compound blocks the influx of chloride ions, leading to a state of neuronal hyperexcitability and resulting in symptoms such as tremors and convulsions.[11]
Induction of Mitochondrial Dysfunction
Recent studies have revealed that this compound induces a phenotype in motor neurons similar to that observed in Amyotrophic Lateral Sclerosis (ALS), which is characterized by significant mitochondrial perturbations.[9][12][13] This toxicity is independent of its GABA-A antagonism.[9][12][13] Exposure to this compound leads to increased production of reactive oxygen species (ROS), a decrease in the oxygen consumption rate (OCR), and a loss of mitochondrial membrane potential.[9][12][13]
Experimental Protocols & Methodologies
The investigation of this compound's toxicological effects employs a range of in vitro and in vivo experimental techniques.
Assessment of Neurotoxicity
-
Electrophysiology : Patch-clamp techniques are utilized on cultured neurons to measure the effects of this compound on GABA-A receptor-mediated currents. A reduction in the amplitude of GABA-evoked chloride currents in the presence of this compound provides evidence of its antagonistic activity.
-
Animal Behavioral Studies : Rodent models are exposed to this compound, and behavioral endpoints such as the onset of tremors, convulsions, and changes in motor activity are quantified to assess neurotoxicity.[14]
Evaluation of Mitochondrial Function
-
High-Resolution Respirometry : The oxygen consumption rate (OCR) of isolated mitochondria or intact cells is measured using instruments like the Seahorse XF Analyzer.[15] A decrease in basal and maximal respiration following this compound exposure indicates impaired mitochondrial function.[15]
-
Fluorescent Probe-Based Assays :
-
Reactive Oxygen Species (ROS) Detection : Cells are incubated with fluorescent probes such as CellROX® Green or MitoSOX™ Red, which fluoresce upon oxidation by ROS. An increase in fluorescence intensity, quantified by flow cytometry or fluorescence microscopy, indicates elevated oxidative stress.
-
Mitochondrial Membrane Potential (ΔΨm) Measurement : Dyes like Tetramethylrhodamine, Methyl Ester (TMRM) accumulate in healthy mitochondria with a high membrane potential. A decrease in TMRM fluorescence intensity signifies a loss of mitochondrial membrane potential.
-
Lysosomal Content Analysis : Stains like LysoTracker™ are used to assess lysosomal mass, which can increase as part of the cellular stress response to mitochondrial dysfunction.[16][17]
-
Experimental Workflow for Assessing Mitochondrial Toxicity
The following diagram outlines a typical workflow for investigating the effects of this compound on mitochondrial function in a cell-based model.
References
- 1. This compound | C10H6Cl8 | CID 12303035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlordane - Wikipedia [en.wikipedia.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound CAS#: 5103-71-9 [m.chemicalbook.com]
- 6. This compound | CAS 5103-71-9 | LGC Standards [lgcstandards.com]
- 7. ððð -Chlordane (α) (unlabeled) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. This compound vial 25mg, analytical standard, (a isomer), Cerilliant 5103-71-9 [sigmaaldrich.com]
- 9. Exposure to the organochlorine pesticide this compound induces ALS-like mitochondrial perturbations in stem cell-derived motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of chlordane on hepatic mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. npic.orst.edu [npic.orst.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. HEALTH EFFECTS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cisplatin-induced mitochondrial dysfunction is associated with impaired cognitive function in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Exposure to the organochlorine pesticide this compound induces ALS-like mitochondrial perturbations in stem cell-derived motor neurons | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the Environmental Degradation Pathways of cis-Chlordane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental degradation pathways of cis-chlordane, a persistent organic pollutant. The document details the mechanisms of biodegradation, photodegradation, and chemical degradation, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key analytical methods are provided, alongside visualizations of degradation pathways and experimental workflows to facilitate understanding.
Introduction to this compound and its Environmental Fate
Chlordane (B41520) is a chlorinated cyclodiene insecticide that was widely used for termite control and on agricultural crops until its ban in many countries due to its persistence and adverse health effects. Technical chlordane is a complex mixture of various compounds, with this compound and trans-chlordane (B41516) being two of the major isomers. This compound is known for its resistance to degradation, leading to its long-term presence in the environment and bioaccumulation in food chains. Understanding its degradation pathways is crucial for assessing its environmental risk and developing remediation strategies.
Biodegradation of this compound
Microbial activity is a primary driver of this compound degradation in soil and sediment. The process can occur under both aerobic and anaerobic conditions, although rates and end-products often differ.
Aerobic Biodegradation
Under aerobic conditions, microorganisms, particularly bacteria and fungi, can metabolize this compound. The degradation is often slow, and this compound is generally more resistant to aerobic breakdown than its trans-isomer.
The primary aerobic metabolic pathway involves oxidation. A key and persistent metabolite formed is oxychlordane . Other metabolites that have been identified include heptachlor (B41519) and 1,2-dichlorochlordene.
Anaerobic Biodegradation
Anaerobic degradation of this compound is a significant pathway in submerged soils and sediments. Under these conditions, reductive dechlorination is a key mechanism. In anaerobic environments, this compound can be transformed into various lesser-chlorinated compounds. Studies have shown that after an initial lag period, anaerobic microorganisms can degrade this compound, with residual amounts decreasing over time.
Photodegradation of this compound
Photodegradation is a significant abiotic pathway for the breakdown of this compound in the atmosphere and on surfaces exposed to sunlight.
In the atmosphere, this compound is degraded by photolysis and oxidation, with an estimated atmospheric half-life of approximately 1.3 days.[1] Photochemical reactions can lead to the formation of photo-cis-chlordane and other photoproducts. In solution, particularly in the presence of photosensitizers, UV irradiation can lead to the dechlorination of this compound.
Chemical Degradation of this compound
Abiotic chemical degradation of this compound in the environment, such as hydrolysis, is generally a slow process and considered less significant than biodegradation and photodegradation. Chlordane is stable to hydrolysis under typical environmental pH conditions.
Quantitative Data on this compound Degradation
The following tables summarize quantitative data related to the degradation of this compound from various studies.
Table 1: Half-life of Chlordane in Different Environmental Matrices
| Environmental Matrix | Isomer | Half-life | Conditions | Reference |
| Sandy Loam Soil | Technical Chlordane | 93.2 days | Cropped plots | [2] |
| Sandy Loam Soil | Technical Chlordane | 154 days | Fallow plots | [2] |
| Soil | Technical Chlordane | ~8 years | Biphasic degradation, initial phase | [3] |
| Atmosphere | Technical Chlordane | 1.3 days | Reaction with hydroxyl radicals | [1] |
| River Water | Technical Chlordane | > 8 weeks | 85% remaining after 8 weeks | [1] |
Table 2: Anaerobic Biodegradation of Chlordane in River Sediment
| Compound | Incubation Time | Degradation Rate | Conditions | Reference |
| This compound | 20 weeks | 0.0% to 12.0% | Anaerobic, dark, 30°C | [4] |
| trans-Chlordane | 20 weeks | 0.0% to 33.0% | Anaerobic, dark, 30°C | [4] |
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound and its degradation products in environmental samples.
Sample Extraction and Cleanup
Objective: To extract chlordane and its metabolites from soil, sediment, or water samples and remove interfering substances prior to analysis.
Materials:
-
Soxhlet extraction apparatus or Pressurized Fluid Extraction (PFE) system
-
Solvents: Dichloromethane (B109758), hexane (B92381), acetone (B3395972) (pesticide residue grade)
-
Anhydrous sodium sulfate (B86663)
-
Florisil or silica (B1680970) gel for column chromatography
-
Gel Permeation Chromatography (GPC) system (optional)
-
Rotary evaporator or nitrogen evaporator
Protocol for Soil/Sediment Extraction (Soxhlet):
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
Mix the sample with anhydrous sodium sulfate to remove residual water.
-
Place the sample in a Soxhlet thimble.
-
Extract the sample with a mixture of hexane and acetone (1:1 v/v) for 16-24 hours.
-
Concentrate the extract using a rotary evaporator.
-
Perform cleanup using a Florisil or silica gel column to remove polar interferences. Elute with solvents of increasing polarity.
-
The cleaned extract is then concentrated under a gentle stream of nitrogen before instrumental analysis.
Protocol for Water Extraction (Liquid-Liquid Extraction):
-
Acidify the water sample to the appropriate pH.
-
Extract the sample with dichloromethane in a separatory funnel.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator.
-
Proceed with cleanup as described for soil/sediment extracts.
Instrumental Analysis
Objective: To identify and quantify this compound and its metabolites in the cleaned extracts.
Instrumentation:
-
Gas Chromatograph (GC) with either an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). A Triple Quadrupole Mass Spectrometer (GC-MS/MS) is recommended for higher selectivity and sensitivity.
GC-MS/MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 180 °C.
-
Ramp 2: 5 °C/min to 280 °C, hold for 10 minutes.
-
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor and product ions for this compound and its metabolites should be selected.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow.
Caption: Environmental degradation pathways of this compound.
Caption: Experimental workflow for this compound analysis.
References
Microbial Metabolism of cis-Chlordane in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the microbial metabolism of cis-chlordane, a persistent organochlorine pesticide, in the soil environment. It details the microorganisms involved, metabolic pathways, degradation kinetics, and the experimental protocols used for investigation.
Introduction
Chlordane (B41520), a persistent organic pollutant (POP), was extensively used as a pesticide for agricultural and domestic purposes until its ban in most countries.[1] Technical-grade chlordane is a complex mixture of over 140 compounds, with this compound (α-chlordane) and trans-chlordane (B41516) (γ-chlordane) being two of its major and most stable isomers.[2][3] Due to its chemical stability and hydrophobicity, chlordane persists in the soil for decades, posing significant environmental and health risks, including potential carcinogenicity.[2][4] The microbial degradation of chlordane is a critical process for its natural attenuation in contaminated soils. This guide focuses on the aerobic and anaerobic metabolic pathways of this compound, highlighting the key microbial players and the current state of research.
Microbial Degradation of this compound
The biodegradation of chlordane in soil is a slow process, influenced by factors such as soil type, organic matter content, and the presence of competent microbial populations.[5][6] While chlordane is generally recalcitrant, several bacterial and fungal species have demonstrated the ability to metabolize its components.
Aerobic Metabolism
Aerobic conditions generally favor the microbial degradation of chlordane. Several actinobacteria, particularly from the genera Nocardiopsis and Streptomyces, have been identified as potent chlordane degraders.
-
Nocardiopsis sp. : A strain of Nocardiopsis isolated from chlordane-treated soil was found to metabolize both cis- and trans-chlordane into a variety of more polar compounds.[5][6][7] Key metabolites identified include dichlorochlordene, oxychlordane (B150180), heptachlor (B41519), heptachlor endo-epoxide, chlordene (B1668713) chlorohydrin, and 3-hydroxy-trans-chlordane.[5][7]
-
Streptomyces sp. : Various strains of Streptomyces isolated from pesticide-contaminated soils have shown significant capabilities in degrading technical-grade chlordane when supplied as the sole carbon source.[2][8] These strains can achieve substantial removal of chlordane from both liquid cultures and soil matrices.[8]
-
Phanerochaete chrysosporium : This white-rot fungus has been shown to extensively degrade and even mineralize chlordane to CO2.[5][6] In soil cultures, it was responsible for 28% degradation and 14.9% mineralization over 60 days.[5][6]
Anaerobic Metabolism
The degradation of chlordane under anaerobic conditions is considerably slower than in aerobic environments. Some studies have reported that chlordane does not degrade under anaerobic conditions in flooded soils.[5][6] However, other research has demonstrated slow anaerobic biodegradation in river sediments, with an initial lag phase of approximately four weeks.[5][6]
Metabolic Pathways of this compound
The microbial metabolism of this compound involves a series of enzymatic reactions, including oxidation, dechlorination, and hydrolysis. While the complete pathways are not fully elucidated for all microorganisms, a proposed aerobic pathway based on identified metabolites from Nocardiopsis sp. is presented below. The initial steps likely involve oxidation reactions catalyzed by mono- or dioxygenase enzymes.
Caption: Proposed aerobic degradation pathway of this compound by Nocardiopsis sp.
Quantitative Data on this compound Degradation
The rate of microbial degradation of chlordane varies significantly depending on the microbial strain, environmental conditions, and matrix. The following table summarizes key quantitative data from various studies.
| Microorganism/System | Condition | Matrix | Initial Concentration | Duration | Degradation/Removal | Mineralization (to CO2) | Reference |
| Phanerochaete chrysosporium | Aerobic | Inoculated Soil | Not Specified | 60 days | 28% | 14.9% | [5],[6] |
| Phanerochaete chrysosporium | Aerobic | Liquid Culture | Not Specified | 30 days | 36.8% | 9.4% | [5],[6] |
| Streptomyces sp. A5 | Aerobic | Soil | 16.6 mg/L equivalent | 28 days | 56% (of γ-chlordane) | Not Reported | [2],[8] |
| Streptomyces sp. (6 strains) | Aerobic | Liquid Medium | 16.6 mg/L | 24 hours | 97% - 99.8% | Not Reported | [8] |
| Indigenous Microbes | Anaerobic | River Sediment | Not Specified | 20 weeks | 12% (of this compound) | Not Reported | [5],[6] |
| Natural Attenuation | Field | Soil | 1818 g applied | 38 years | 71.8% | Not Reported | [3] |
Experimental Protocols
Investigating the microbial metabolism of this compound requires robust experimental designs and sensitive analytical techniques. Below are outlines of key protocols.
Soil Microcosm Study for Biodegradation Assessment
This protocol describes a typical laboratory experiment to assess the biodegradation of this compound in soil by a specific microbial inoculum.
-
Soil Preparation :
-
Collect soil from a relevant site. Sieve (e.g., 2 mm mesh) to remove large debris and homogenize.
-
Sterilize a portion of the soil (e.g., by autoclaving) to be used for abiotic controls.
-
Characterize soil properties (pH, organic matter content, texture).
-
-
Microcosm Setup :
-
Weigh a defined amount of soil (e.g., 50 g) into sterile glass containers (e.g., 250 mL flasks).
-
Spike the soil with a known concentration of this compound dissolved in a suitable solvent (e.g., acetone). Allow the solvent to evaporate completely in a fume hood.
-
Prepare experimental groups (non-sterile soil + inoculum), biotic controls (non-sterile soil, no inoculum), and abiotic controls (sterile soil, no inoculum).
-
Inoculate the experimental groups with a pre-grown culture of the test microorganism (e.g., Streptomyces sp.) to a target cell density.
-
Adjust the moisture content of all microcosms to a specific level (e.g., 60% of water holding capacity).
-
-
Incubation :
-
Incubate all microcosms in the dark at a constant temperature (e.g., 30°C) for a defined period (e.g., 60 days).[2]
-
Periodically sacrifice replicate microcosms from each group at specific time points (e.g., 0, 7, 14, 28, 60 days) for analysis.
-
-
Analysis :
-
Extract chlordane and its metabolites from the soil samples at each time point.
-
Analyze the extracts using GC-ECD or GC-MS to quantify the parent compound and identify/quantify metabolites.
-
Calculate the percentage of degradation over time, accounting for any losses in the abiotic controls.
-
Analytical Method: Extraction and GC-MS Analysis
This protocol details the extraction and analysis of chlordane residues from soil.
-
Sample Extraction (Pressurized Fluid Extraction - EPA Method 3545A) :[1]
-
Mix approximately 10 g of the soil sample with a drying agent (e.g., anhydrous sodium sulfate).
-
Place the mixture into an extraction cell.
-
Extract the sample using an automated pressurized fluid extraction system with a suitable solvent mixture (e.g., acetone/hexane 1:1 v/v).
-
Collect the extract.
-
-
Extract Cleanup (if necessary) :
-
For soils with high organic content, cleanup may be required to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) cartridges (e.g., Florisil or C18).
-
Concentrate the cleaned extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
GC-MS Analysis (based on EPA Method 8270) :[9]
-
Instrument : Gas chromatograph coupled with a mass spectrometer.
-
Column : A non-polar capillary column (e.g., HP-5MS).[8]
-
Injection : Inject 1-2 µL of the final extract into the GC.
-
Temperature Program : Set an appropriate oven temperature program to separate this compound from its isomers and metabolites (e.g., initial 100°C, ramp to 280°C).[8]
-
Detection : Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for this compound and its expected metabolites.
-
Quantification : Create a calibration curve using certified standards. Quantify the compounds in the samples by comparing their peak areas to the calibration curve.
-
Caption: A typical workflow for studying this compound microbial degradation in soil.
Conclusion
The microbial metabolism of this compound in soil is a complex process mediated by a limited range of specialized microorganisms, primarily under aerobic conditions. Actinobacteria like Nocardiopsis and Streptomyces are key players capable of transforming chlordane into various oxidized and dechlorinated metabolites. However, degradation rates are generally slow, and persistent metabolites like oxychlordane can be formed. Further research is needed to fully elucidate the enzymatic mechanisms, identify the genes involved, and optimize conditions for the bioremediation of chlordane-contaminated sites. The protocols and data presented in this guide provide a foundation for researchers to design and execute further studies in this critical area of environmental science.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. mdpi.com [mdpi.com]
- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
Photodegradation of cis-Chlordane in Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the current scientific understanding of the photodegradation of cis-chlordane in aqueous environments. Chlordane (B41520), a persistent organochlorine pesticide, has been the subject of numerous environmental studies. However, research specifically detailing its photochemical fate in water is notably limited. This document synthesizes the available, albeit scarce, information on the photodegradation products, potential reaction pathways, and the experimental methodologies relevant to studying this process. It is important to note that much of the existing data is derived from studies conducted in organic solvents or non-aqueous systems, and its direct extrapolation to aqueous environments should be approached with caution. This guide highlights these knowledge gaps and aims to provide a foundational resource for researchers in this field.
Introduction
This compound is a major component of technical chlordane, a broad-spectrum insecticide used extensively from the 1940s until its ban in many countries in the 1980s.[1][2] Due to its chemical stability and hydrophobicity, chlordane is highly persistent in the environment and is known to bioaccumulate.[1][2] Photodegradation is a key environmental process that can lead to the transformation of such persistent organic pollutants. Understanding the photodegradation products of this compound in water is crucial for assessing its environmental risk, as these transformation products may have different toxicological profiles than the parent compound.
Despite its importance, the photodegradation of chlordane in water has not been extensively studied.[3][4] The primary challenges include its low water solubility and a general resistance to degradation in aqueous media.[5] This guide will present the current state of knowledge, drawing from the limited available literature.
Photodegradation Products of this compound
Direct quantitative data on the photodegradation products of this compound in pure water is largely unavailable in the reviewed scientific literature. Most studies have been conducted in organic solvents such as ethanol (B145695) or dioxane-water mixtures to overcome its low aqueous solubility.[6][7] These studies suggest several potential transformation products that may also be relevant in aqueous systems, primarily involving photoisomerization and dechlorination.
Table 1: Potential Photodegradation Products of this compound Identified in Non-Aqueous or Mixed-Solvent Studies
| Product Class | Specific Product(s) | Notes |
| Photoisomers | Photo-cis-chlordane (cage isomer) | The most commonly reported photoproduct, formed through intramolecular rearrangement.[3] |
| Dechlorination Products | Di-dechlorinated products | The specific isomers are not consistently detailed across studies. This process involves the removal of chlorine atoms.[6] |
| Reduction Products | Photoreduction at the vinylic group | Observed in a dioxane-water solvent, suggesting a potential pathway in the presence of a hydrogen donor.[7] |
It is critical to emphasize that the formation and distribution of these products in a purely aqueous environment may differ significantly due to the different reaction conditions.
Proposed Photodegradation Pathway
Based on the products identified in various studies, a generalized photodegradation pathway for this compound can be proposed. The primary reaction appears to be an intramolecular photoisomerization to form a more stable "cage" structure, known as photo-cis-chlordane.[3] A secondary pathway may involve reductive dechlorination.
Caption: Proposed photodegradation pathways of this compound.
Experimental Protocols
A standardized and detailed experimental protocol for the photodegradation of this compound in water is not available in the literature. However, based on general practices for studying the photolysis of hydrophobic organic compounds in aqueous solutions, a representative methodology can be outlined. A significant challenge in such experiments is achieving a sufficient concentration of the hydrophobic compound in the aqueous phase to allow for the detection and quantification of photoproducts. This often necessitates the use of a co-solvent or surfactant, which can influence the photodegradation process.
A. Preparation of Aqueous Solution:
-
Due to the low water solubility of this compound (approximately 0.1 mg/L), a stock solution is typically prepared in a water-miscible organic solvent (e.g., acetone, acetonitrile).
-
The stock solution is then spiked into purified water (e.g., deionized, Milli-Q) to create the desired experimental concentration. The volume of the organic solvent should be kept to a minimum (typically <0.1% v/v) to minimize co-solvent effects.
-
Alternatively, a surfactant like Triton X-114 can be used to increase the apparent solubility of chlordane in water, as has been done for trans-chlordane (B41516) studies.[8]
B. Irradiation Conditions:
-
Light Source: A high-pressure mercury lamp, a xenon lamp with filters to simulate sunlight, or UV lamps emitting at specific wavelengths (e.g., 254 nm) can be used. The spectral output and intensity of the light source should be well-characterized.
-
Reaction Vessel: Quartz vessels are required for experiments using UV light below 300 nm due to their UV transparency. For simulated sunlight, borosilicate glass can be used.
-
Temperature Control: The reaction vessel should be maintained at a constant temperature using a water bath or other cooling system.
-
Controls: Dark controls (reaction vessels wrapped in aluminum foil) should be run in parallel to account for any degradation not induced by light (e.g., hydrolysis).
C. Sample Collection and Preparation:
-
Aliquots of the reaction solution are collected at various time intervals.
-
For each sample, an internal standard is added.
-
The analytes (this compound and its photoproducts) are extracted from the aqueous matrix using liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., hexane, dichloromethane) or solid-phase extraction (SPE).
D. Analytical Determination:
-
The extracts are concentrated and analyzed, typically by gas chromatography coupled with mass spectrometry (GC-MS) for the identification and quantification of the parent compound and its degradation products. An electron capture detector (GC-ECD) can also be used for sensitive quantification of chlorinated compounds.
The following diagram illustrates a generalized workflow for such an experiment.
Caption: Generalized experimental workflow for photodegradation studies.
Knowledge Gaps and Future Research
The photodegradation of this compound in water remains a significant area of uncertainty in environmental chemistry. The primary knowledge gaps include:
-
Lack of Quantitative Data: There is a pressing need for studies that determine the quantum yields, reaction rate constants, and product distribution of this compound photodegradation in pure water.
-
Influence of Environmental Factors: The effects of water matrix components such as dissolved organic matter (DOM), nitrate, and bicarbonate on the photodegradation pathways and rates are unknown. These components can act as photosensitizers or quenchers, significantly altering the fate of the compound.
-
Toxicity of Photoproducts: The toxicological profiles of the potential photodegradation products, such as photo-cis-chlordane, in aquatic organisms are not well established.
Future research should focus on addressing these gaps through carefully designed laboratory experiments under environmentally relevant conditions. The development of advanced analytical techniques will be crucial for the detection and characterization of trace-level photoproducts in complex aqueous matrices.
Conclusion
While the photodegradation of this compound has been investigated in various media, there is a clear and significant lack of data pertaining to its fate in aqueous environments. The available evidence suggests that photoisomerization to photo-cis-chlordane and dechlorination are plausible degradation pathways. However, without dedicated studies in water, the environmental relevance of these pathways and the rates at which they occur remain speculative. This technical guide serves to summarize the limited existing knowledge and to highlight the critical need for further research to fully understand the environmental fate of this persistent pollutant.
References
- 1. npic.orst.edu [npic.orst.edu]
- 2. Chlordane - Wikipedia [en.wikipedia.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. researchgate.net [researchgate.net]
- 7. Chlordane | C10H6Cl8 | CID 11954021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biodegradability and toxicity assessment of trans-chlordane photochemical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Toxicological Landscape: A Deep Dive into the Toxicokinetics and Metabolism of cis-Chlordane in Rats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicokinetics and metabolism of cis-Chlordane, a primary component of the organochlorine pesticide chlordane (B41520), with a specific focus on studies conducted in rat models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for assessing its potential health risks and for the development of strategies to mitigate its toxic effects.
Absorption and Distribution
Following oral administration, this compound is readily absorbed from the gastrointestinal tract in rats.[1][2] The lipophilic nature of chlordane facilitates its distribution into various tissues, with a pronounced accumulation in adipose tissue.[3][4]
Initial distribution after a single oral dose leads to the highest concentrations of radioactivity (from radiolabeled this compound) in the liver and kidneys within hours of administration.[3][5] Subsequently, a redistribution occurs, leading to long-term storage in fat.[2][3] Studies have shown that tissue levels of radioactivity increase with the dose, and the highest concentrations are consistently found in fat, followed by the liver, kidney, brain, and muscle.[3][5]
Table 1: Tissue Distribution of Radioactivity in Rats Following a Single Oral Dose of a 3:1 Mixture of Radiolabeled cis- and trans-Chlordane
| Tissue | Relative Concentration |
| Fat | Highest |
| Liver | High |
| Kidney | Moderate |
| Brain | Low |
| Muscle | Low |
Source: Barnett and Dorough, 1974[3][5]
Metabolism
The metabolism of this compound in rats is a complex process involving a series of oxidative reactions primarily mediated by cytochrome P450 (CYP) enzymes, particularly the CYP2B and CYP3A families.[4][6] This biotransformation leads to the formation of several metabolites, some of which are more persistent and potentially more toxic than the parent compound.
Two major metabolic pathways for this compound have been identified in rats:
-
Pathway 1: Formation of Oxychlordane (B150180): A significant pathway involves the formation of dichlorochlordene and subsequently oxychlordane.[1][7] Oxychlordane is a persistent and toxic metabolite that accumulates in adipose tissue.[1][6]
-
Pathway 2: Direct Hydroxylation: Another major route for this compound involves direct hydroxylation to produce metabolites such as 1-exo-hydroxydihydrochlordenes and 1,2-trans-dihydroxydihydrochlordene.[7]
The following diagram illustrates the primary metabolic pathways of this compound in rats.
Excretion
The primary route of excretion for this compound and its metabolites in rats is through the feces, accounting for 70-90% of the administered dose within seven days of a single oral administration.[5] Biliary excretion is a significant contributor to the fecal elimination of chlordane and its metabolites.[3] Urinary excretion plays a minor role, accounting for only 2-8% of the administered dose.[5] Studies have shown that the cis-isomer is eliminated more rapidly than the trans-isomer.[5]
Table 2: Excretion of Radiolabeled Chlordane in Rats Following a Single Oral Dose
| Route of Excretion | Percentage of Administered Dose |
| Feces | 70-90% |
| Urine | 2-8% |
Source: Barnett and Dorough, 1974[5]
Experimental Protocols
The understanding of this compound toxicokinetics and metabolism has been largely shaped by studies utilizing radiolabeled compounds in rat models. A typical experimental workflow is outlined below.
Animal Models and Dosing
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Dosing: Radiolabeled (e.g., ¹⁴C) this compound is administered, typically via oral gavage, to allow for tracing the compound and its metabolites. Doses in studies have ranged from 0.05 to 10 mg/kg body weight.[3][5]
Sample Collection
-
Urine and Feces: Collected at regular intervals (e.g., every 24 hours) for a specified period (e.g., 7 days) to determine the extent and rate of excretion.[5]
-
Tissues: At the end of the study period, animals are euthanized, and various tissues (fat, liver, kidney, brain, muscle) are collected to determine the distribution of the radiolabel.[3]
-
Bile: In some studies, bile duct cannulation is performed to directly measure biliary excretion.[3]
Analytical Methods
-
Quantification of Radioactivity: Liquid scintillation counting is used to measure the total radioactivity in urine, feces, and tissue homogenates.
-
Metabolite Identification: Techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to separate and identify the chemical structures of the metabolites in excreta and tissues.[7]
The following diagram provides a visual representation of a typical experimental workflow for studying the toxicokinetics of this compound in rats.
Conclusion
The toxicokinetics of this compound in rats are characterized by ready absorption, widespread distribution with a propensity for fat accumulation, and extensive metabolism primarily through oxidative pathways. The formation of persistent metabolites like oxychlordane is a key concern. Fecal excretion is the dominant route of elimination. The detailed understanding of these processes, derived from rigorous experimental studies, is fundamental for accurate risk assessment and the development of potential therapeutic interventions for chlordane exposure.
References
- 1. CHLORDANE - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. npic.orst.edu [npic.orst.edu]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. rais.ornl.gov [rais.ornl.gov]
- 5. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Propensity for cis-Chlordane to Accumulate in Aquatic Ecosystems: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the bioaccumulation potential of cis-chlordane, a persistent organochlorine pesticide, in aquatic life. Designed for researchers, environmental scientists, and professionals in drug development, this document synthesizes key quantitative data, details common experimental protocols for bioaccumulation studies, and illustrates the metabolic and toxicological pathways of this compound in aquatic organisms.
Executive Summary
Chlordane (B41520), a synthetic cyclodiene insecticide, was widely used for decades before its ban in many countries due to its persistence, bioaccumulative nature, and toxicity.[1] Technical-grade chlordane is a mixture of various compounds, with this compound and trans-chlordane (B41516) being primary isomeric forms.[1] Due to its hydrophobic properties, chlordane, including the cis-isomer, tends to associate with particulate matter in aquatic environments and accumulate in the sediments, which serve as a significant route of exposure for a wide range of aquatic organisms.[1] This guide focuses specifically on this compound, exploring its uptake, accumulation, and metabolic fate within aquatic food webs.
Quantitative Bioaccumulation Data
The bioaccumulation of this compound in aquatic organisms is a significant concern due to its potential for trophic transfer and magnification. The following tables summarize key quantitative data from various studies, providing insights into the bioconcentration and bioaccumulation factors of this compound in different aquatic species.
Table 1: Bioconcentration Factors (BCF) of Chlordane in Aquatic Organisms
| Species | Isomer(s) | Bioconcentration Factor (BCF) | Reference(s) |
| Rainbow Trout (Oncorhynchus mykiss) | Chlordane | 18,500 | [2] |
| Marine Species (General) | Chlordane | 3,000 - 12,000 | [2] |
| Bacteria | Chlordane | 200 - 55,900 | [2] |
| Submerged Vascular Plant (Hydrilla verticillata) | Chlordane | 1,060 | [2] |
| Artemia sp. (Brine Shrimp) | This compound | 88.29 ± 13.09 | [2] |
| Sheepshead Minnow (Cyprinodon variegatus) | Technical Chlordane | 6,600 - 22,000 | [2] |
Table 2: Bioaccumulation Factors (BAF) of Chlordane in Aquatic Organisms
| Species | Isomer(s) | Bioaccumulation Factor (BAF) | Trophic Level | Reference(s) |
| Winter Flounder (Pseudopleuronectes americanus) | This compound | 0.67 ± 0.33 | Post-larvae | [2] |
| Various Freshwater Fish | Chlordane | Up to 37,800 | - | [2] |
| Aquatic Food Web Model (KABAM) | Chlordane (cis + trans) | Model-dependent | Multiple | [3] |
Table 3: Concentrations of this compound Detected in Aquatic Biota
| Location | Species | Tissue | Concentration Range (ppm, wet weight) | Reference(s) |
| Major United States Watersheds (1980-1981) | Whole Fish (Composite) | Whole Body | ND - 0.36 | [4] |
| Major United States Watersheds (1978-1979) | Whole Fish (Composite) | Whole Body | ND - 2.53 | [4] |
| 13 Lake Michigan Tributaries (Fall 1983) | Whole Fish (Composite) | Whole Body | ND - 0.211 | [4] |
| Grand Traverse Bay, Lake Michigan (Fall 1983) | Whole Fish (Composite) | Whole Body | 0.015 - 0.037 | [4] |
| Wabash River, Indiana | Whole Fish (Composite) | Whole Body | 0.00854 (mean) | [4] |
Experimental Protocols for Bioaccumulation Assessment
Standardized methodologies are crucial for accurately determining the bioaccumulation potential of substances like this compound. The following outlines a general experimental workflow for a fish bioaccumulation study.
A typical bioaccumulation study consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase.[5]
1. Test Organism and Acclimation:
-
Species Selection: A species with a well-understood physiology and relevance to the aquatic environment is chosen (e.g., Rainbow Trout, Bluegill).[5]
-
Acclimation: Fish are acclimated to laboratory conditions, including water temperature, quality, and feeding regimes, for a specified period before the experiment begins.[5]
2. Exposure (Uptake) Phase:
-
Test Substance Preparation: A stock solution of this compound is prepared, often using a carrier solvent to ensure dissolution in the water.
-
Exposure System: A flow-through system is generally preferred to maintain a constant concentration of the test substance in the water.[6] Semi-static systems can also be used.[5]
-
Test Concentrations: Fish are exposed to one or more concentrations of this compound. A control group is maintained in water without the test substance.
-
Duration: The uptake phase typically lasts for a period sufficient to approach a steady-state concentration in the fish tissues, often 28 days or longer.[5]
-
Sampling: Water and fish samples are collected at predetermined intervals throughout the uptake phase.
3. Depuration (Post-Exposure) Phase:
-
Transfer to Clean Water: After the exposure phase, fish are transferred to tanks with clean, uncontaminated water.[5]
-
Duration: The depuration phase continues until the concentration of this compound in the fish tissue has significantly decreased.
-
Sampling: Fish are sampled at regular intervals to determine the rate of elimination.
4. Analytical Methodology:
-
Extraction: this compound is extracted from fish tissue and water samples using organic solvents such as hexane (B92381) or pentane.[7][8]
-
Cleanup: The extracts are purified to remove interfering substances. This may involve techniques like sulfuric acid cleanup or gel permeation chromatography.[7][9]
-
Quantification: The concentration of this compound is determined using gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC/MS) for confirmation.[7][8][10]
5. Data Analysis:
-
Bioconcentration Factor (BCF): The BCF is calculated as the ratio of the concentration of this compound in the fish (at steady state) to the concentration in the water.[2]
-
Uptake and Depuration Kinetics: The rates of uptake and elimination are determined by fitting the concentration data to appropriate kinetic models.
Visualizing Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic fate of this compound and its potential toxicological effects in aquatic organisms.
Conclusion
The data and experimental evidence clearly indicate that this compound has a high potential for bioaccumulation in aquatic organisms. Its persistence in the environment, coupled with its lipophilic nature, facilitates its entry and magnification in aquatic food webs. The metabolic conversion of this compound to metabolites such as oxychlordane, which may also be toxic and persistent, further complicates the toxicological profile of this compound.[2] Understanding the mechanisms of bioaccumulation and the associated toxicological pathways is essential for assessing the ecological risks posed by this compound and for the development of effective remediation and management strategies for contaminated aquatic ecosystems. This guide provides a foundational resource for professionals engaged in these critical efforts.
References
- 1. waterboards.ca.gov [waterboards.ca.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. summit.sfu.ca [summit.sfu.ca]
- 4. Table 5-10, Detection of Chlordane in Aquatic Organisms - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
The Neurotoxic Insult of cis-Chlordane: A Deep Dive into Molecular Mechanisms
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the multifaceted neurotoxic mechanisms of the organochlorine pesticide, cis-chlordane. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Abstract
This compound, a persistent environmental contaminant, exerts significant neurotoxicity through a complex interplay of mechanisms. Historically known for its antagonism of the γ-aminobutyric acid (GABA) receptor, recent studies have unveiled a more intricate toxicological profile, particularly implicating mitochondrial dysfunction and oxidative stress as central to its neurodegenerative effects. This guide provides an in-depth exploration of these mechanisms, supported by experimental data and protocols, to serve as a critical resource for the scientific community. Evidence suggests that this compound induces a phenotype in motor neurons strikingly similar to that observed in Amyotrophic Lateral Sclerosis (ALS), highlighting the urgent need for continued investigation into its role as a potential environmental driver of neurodegenerative diseases.[1][2][3][4][5][6]
Primary Mechanism of Action: GABA Receptor Antagonism
The initial and most well-characterized neurotoxic effect of this compound is its interaction with the GABAergic system.[1] As a non-competitive antagonist, this compound binds to the picrotoxinin (B1677863) site on the GABA-A receptor-linked chloride channel.[1][4] This action inhibits the influx of chloride ions that normally follows GABA binding, thereby preventing the hyperpolarization of the neuronal membrane.[7] The net result is a state of neuronal hyperexcitability, which manifests as tremors, convulsions, and in acute high doses, can be lethal.[1][8] This disruption of inhibitory neurotransmission is a hallmark of poisoning by cyclodiene insecticides.[1][4]
Mitochondrial Dysfunction: A Central Hub of Neurotoxicity
Beyond its effects on GABA receptors, compelling evidence points to mitochondrial dysfunction as a core mechanism of this compound's neurotoxicity, contributing to an ALS-like phenotype in motor neurons.[1][2][3][4][5][6]
Impaired Mitochondrial Respiration and ATP Production
Exposure to this compound leads to a significant reduction in the oxygen consumption rate (OCR) and subsequent ATP production in motor neurons.[1][2][3] This suggests a disruption of the electron transport chain (ETC), potentially through uncoupling.[1][2]
Loss of Mitochondrial Membrane Potential
A critical indicator of mitochondrial health, the mitochondrial membrane potential (ΔΨm), is progressively lost upon exposure to this compound.[1] This depolarization further compromises ATP synthesis and can trigger downstream apoptotic pathways.
Increased Oxidative Stress
This compound treatment results in a marked increase in both cellular and mitochondrial reactive oxygen species (ROS).[1][2][3][4][6] This surge in ROS contributes to oxidative damage to cellular components, including lipids, proteins, and DNA, and is a key feature of the observed neurotoxicity.[3]
Cellular Stress Responses
Endoplasmic Reticulum (ER) Stress
Studies have shown that this compound induces ER stress in motor neurons.[1] However, this stress does not appear to be mediated by an increase in unfolded protein species.[1]
Autophagy
In response to this compound exposure, there is an upregulation of autophagic proteins.[4] This is accompanied by an increase in acidic vesicle content within the cells, suggesting an activation of the autophagic process, which may be a cellular attempt to clear damaged components.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's neurotoxicity.
Table 1: Effects of this compound on Mitochondrial Function in Motor Neurons
| Parameter | Treatment | Observation | Reference |
| Cellular ROS Production | 20 μM this compound for 3 hours | Increased | [1][2] |
| Mitochondrial ROS Production | 20 μM this compound for 3 hours | Increased | [1][2] |
| Mitochondrial Membrane Potential (TMRM intensity) | 20 μM this compound | Significantly reduced after 1 hour, with progressive decrease at 2 and 3 hours | [1] |
| Oxygen Consumption Rate (OCR) | 5 μM and 10 μM this compound for 3 hours | Significantly decreased | [2] |
| ATP Production | 5 μM and 10 μM this compound for 3 hours | Significantly decreased | [2] |
| Extracellular Acidification Rate (ECAR) | 5 μM and 10 μM this compound for 3 hours | Significantly decreased | [2] |
| Spare Respiratory Capacity | 5 μM and 10 μM this compound for 3 hours | Significantly decreased | [2] |
| Maximal Respiration | 5 μM and 10 μM this compound for 3 hours | Significantly decreased | [2] |
| Proton Leak | 5 μM and 10 μM this compound for 3 hours | Significantly decreased | [2] |
| Non-mitochondrial Respiration | 5 μM and 10 μM this compound for 3 hours | Significantly decreased | [2] |
Table 2: Effects of this compound on Autophagy in Motor Neurons
| Parameter | Treatment | Observation | Reference |
| Acidic Vesicle Content (LysoTracker intensity) | 10 μM this compound | Significant increase after 1, 2, and 3 hours | [9] |
Experimental Protocols
Assessment of Reactive Oxygen Species (ROS)
-
Objective: To quantify changes in cellular and mitochondrial ROS levels following this compound exposure.
-
Methodology:
-
Culture stem cell-derived motor neurons to the desired confluency.
-
Treat motor neurons with 20 μM this compound for 3 hours.[1][2]
-
For cellular ROS, incubate cells with CellROX, a cell-permeable dye that fluoresces upon oxidation by ROS.[1][2]
-
For mitochondrial ROS, incubate cells with MitoSox, a dye that accumulates in mitochondria and fluoresces upon oxidation by ROS.[1][2]
-
Perform fluorescent imaging to visualize and quantify the fluorescence intensity.
-
-
Data Analysis: Compare the fluorescence intensity of this compound-treated cells to vehicle-treated controls.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To assess the integrity of the mitochondrial membrane potential.
-
Methodology:
-
Data Analysis: Quantify the TMRM fluorescence intensity. A decrease in intensity indicates a loss of mitochondrial membrane potential.
Metabolic Function Analysis (Seahorse Assay)
-
Objective: To measure key parameters of cellular metabolism, including mitochondrial respiration and glycolysis.
-
Methodology:
-
Treat motor neurons with 5 μM or 10 μM this compound for 3 hours.[2]
-
Perform a Seahorse Cell Mito Stress Test according to the manufacturer's protocol. This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
-
-
Data Analysis: Calculate various metabolic parameters, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity, and compare treated to control cells.
Conclusion and Future Directions
The neurotoxicity of this compound is a multifaceted process with significant implications for human health. While its role as a GABA receptor antagonist is well-established, the discovery of its profound impact on mitochondrial function and the induction of an ALS-like phenotype in motor neurons opens new avenues for research.[1][2][3][4][5][6] Future studies should focus on elucidating the precise molecular targets of this compound within the mitochondria and further exploring the link between exposure to this pesticide and the pathogenesis of neurodegenerative diseases like ALS. This knowledge is crucial for developing effective strategies for prevention and treatment.
References
- 1. Exposure to the organochlorine pesticide this compound induces ALS-like mitochondrial perturbations in stem cell-derived motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure to the organochlorine pesticide this compound induces ALS-like mitochondrial perturbations in stem cell-derived motor neurons | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exposure to the organochlorine pesticide this compound induces ALS-like mitochondrial perturbations in stem cell-derived motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Exposure to the organochlorine pesticide this compound induces ALS-like mitochondrial perturbations in stem cell-derived motor neurons | PLOS One [journals.plos.org]
Unraveling the Enigma: A Technical Guide to the Genotoxic and Carcinogenic Profile of cis-Chlordane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-Chlordane, a persistent organochlorine pesticide, has long been a subject of toxicological concern. This technical guide provides a comprehensive overview of its genotoxic potential and established carcinogenicity, with a focus on the underlying molecular mechanisms. While predominantly considered a non-genotoxic carcinogen, evidence suggests a complex interplay of epigenetic modifications, oxidative stress, and disruption of key cellular signaling pathways. This document synthesizes quantitative data from pivotal studies, details experimental methodologies, and visually represents the intricate signaling cascades implicated in this compound's toxicity. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in toxicology, pharmacology, and drug development, facilitating a deeper understanding of this environmental contaminant's health risks.
Introduction
Chlordane (B41520), a broad-spectrum insecticide, exists as a complex mixture of isomers, with this compound being a major and environmentally persistent component.[1] Its use has been largely restricted due to concerns over its bioaccumulation and adverse health effects. The International Agency for Research on Cancer (IARC) has classified chlordane as "possibly carcinogenic to humans" (Group 2B), while the U.S. Environmental Protection Agency (EPA) has categorized it as a "probable human carcinogen" (Group B2).[2][3] This guide delves into the scientific evidence that forms the basis of these classifications, with a specific focus on the genotoxic and carcinogenic properties of this compound.
Genotoxic Potential of this compound
The genotoxicity of chlordane has been evaluated in a variety of in vitro and in vivo assays. The consensus from these studies suggests that chlordane is not a direct-acting mutagen.
Summary of Genotoxicity Data
The following table summarizes the key findings from various genotoxicity assays conducted on chlordane. It is important to note that many studies used technical-grade chlordane, a mixture containing this compound.
| Assay Type | Test System | Compound | Concentration/Dose | Metabolic Activation | Result | Reference |
| Gene Mutation | Salmonella typhimurium (Ames Test) | Technical Chlordane | Up to 10,000 µ g/plate | With and without S9 | Negative | Mortelmans et al., 1986 |
| Chinese Hamster V79 cells | Chlordane | Not specified | Not specified | Negative | Ahmed et al., 1977[4] | |
| Chromosomal Aberrations | Human lymphocytes in vitro | Chlordane | Not specified | Not specified | Positive | Sobti et al., 1983[5] |
| DNA Damage | Unscheduled DNA Synthesis (UDS) in human cells | Chlordane | Not specified | With and without S9 | Positive | Ahmed et al., 1977[4] |
| In Vivo Genotoxicity | Dominant Lethal Test (Mouse) | Technical Chlordane | 50 and 100 mg/kg | N/A | Negative | Arnold et al., 1977[4] |
| DNA adduct formation (Mouse liver) | Chlordane | 200 mg/kg diet for 14 days | N/A | Negative | Whysner et al., 1998[1] |
Experimental Protocols for Key Genotoxicity Assays
-
Objective: To assess the ability of a chemical to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.
-
Methodology (based on Mortelmans et al., 1986):
-
Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were used.
-
Metabolic Activation: Tests were conducted with and without a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.
-
Procedure: The plate incorporation method was employed. Various concentrations of technical chlordane, the bacterial tester strain, and with or without S9 mix were added to molten top agar (B569324). This mixture was then poured onto minimal glucose agar plates.
-
Incubation: Plates were incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on the test plates was compared to the number of spontaneous revertant colonies on the solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result.[6][7][8][9]
-
-
Objective: To detect DNA repair synthesis in cells not in the S-phase of the cell cycle, indicating that the chemical has caused DNA damage.[10][11][12]
-
Methodology (reconstructed from Ahmed et al., 1977):
-
Cell Line: SV-40 transformed human cells (VA-4) were used.
-
Treatment: Cells were exposed to various concentrations of chlordane in the presence or absence of a rat liver microsomal activation system (S9).
-
Labeling: Following treatment, the cells were incubated with tritiated thymidine (B127349) ([³H]TdR).
-
Autoradiography: Cells were fixed, and autoradiography was performed.
-
Analysis: The incorporation of [³H]TdR into the nuclei of non-S-phase cells was quantified by counting the number of silver grains over the nucleus. A significant increase in grain count in treated cells compared to controls indicated a positive UDS response.[10][11][12]
-
-
Objective: To assess the potential of a chemical to cause chromosomal aberrations in germ cells, leading to the death of the embryo.[13][14]
-
Methodology (based on Arnold et al., 1977):
-
Animals: Male Charles River CD-1 mice were used.
-
Treatment: Males were administered a single oral dose of technical chlordane (50 or 100 mg/kg body weight).
-
Mating: Each treated male was sequentially mated with untreated virgin females over a period of several weeks to cover all stages of spermatogenesis.
-
Analysis: Females were sacrificed at mid-gestation, and the uterine contents were examined for the number of corpora lutea, live implants, and dead implants (resorptions).
-
Calculation: The dominant lethal frequency was calculated based on the ratio of dead implants to total implants. An increase in this frequency in the treated groups compared to the control group would indicate a positive result.[13][14]
-
Carcinogenicity of this compound
The carcinogenic potential of chlordane has been primarily demonstrated in long-term animal bioassays, with the liver being the principal target organ in mice.
Summary of Carcinogenicity Data
The following table summarizes the results of a key carcinogenicity bioassay of chlordane in mice.
| Species/Strain | Sex | Route of Administration | Dose (ppm in diet) | Duration | Tumor Type | Incidence in Treated Group | Incidence in Control Group | Reference |
| B6C3F1 Mice | Male | Oral (diet) | 30 | 80 weeks | Hepatocellular Carcinoma | 41/50 (82%) | 9/20 (45%) | NCI, 1977[15] |
| 56 | 44/49 (90%) | |||||||
| B6C3F1 Mice | Female | Oral (diet) | 30 | 80 weeks | Hepatocellular Carcinoma | 36/49 (73%) | 0/20 (0%) | NCI, 1977[15] |
| 64 | 43/47 (91%) |
Experimental Protocol for Carcinogenicity Bioassay
-
Objective: To evaluate the long-term carcinogenic potential of chlordane in a rodent model.
-
Methodology (based on NCI, 1977):
-
Animals: Groups of 50 male and 50 female B6C3F1 mice were used.
-
Test Substance: Analytical-grade chlordane (containing 71.7% this compound and 23.1% trans-Chlordane) was administered in the diet.[15]
-
Dosing: Time-weighted average doses for males were 30 and 56 ppm, and for females were 30 and 64 ppm.
-
Duration: The chemical was administered for 80 weeks, followed by a 10-week observation period.
-
Observations: Animals were observed daily for clinical signs of toxicity. Body weights were recorded regularly.
-
Pathology: At the end of the study, all animals underwent a complete necropsy. Tissues from all major organs were collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions.[2][15][16][17]
-
Mechanisms of Carcinogenicity
The evidence strongly suggests that this compound is a non-genotoxic carcinogen, primarily acting as a tumor promoter in the liver. Its carcinogenic effects are likely mediated through a combination of mechanisms, including the induction of oxidative stress, disruption of cell cycle control, and inhibition of intercellular communication.
Oxidative Stress and Cellular Damage
This compound exposure has been shown to induce the generation of reactive oxygen species (ROS) in liver cells.[18][19][20][21][22] This leads to oxidative stress, a condition that can damage cellular macromolecules, including lipids, proteins, and DNA.
Caption: this compound induces mitochondrial dysfunction, leading to increased ROS production and subsequent oxidative damage.
Downregulation of Retinoblastoma (Rb) Tumor Suppressor Protein
Studies have demonstrated that chlordane can reduce the expression of the retinoblastoma (Rb) tumor suppressor protein at a post-transcriptional level.[23] Rb plays a critical role in cell cycle regulation by binding to and inhibiting the E2F family of transcription factors, which are essential for the G1/S phase transition. Downregulation of Rb leads to the release of E2F, promoting uncontrolled cell proliferation.[24][25]
Caption: this compound downregulates Rb protein, leading to E2F activation and uncontrolled cell proliferation.
Inhibition of Gap Junctional Intercellular Communication (GJIC)
Chlordane has been shown to inhibit gap junctional intercellular communication (GJIC) in rodent hepatocytes.[26] GJIC allows for the passage of small molecules and ions between adjacent cells and is crucial for maintaining tissue homeostasis and controlling cell growth. Inhibition of GJIC is a hallmark of many non-genotoxic tumor promoters. This disruption of cell-cell communication can lead to the clonal expansion of initiated cells. The mechanism may involve the activation of protein kinase C (PKC).[3][27][28][29][30][31]
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Direct binding and activation of protein kinase C isoforms by aldosterone and 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlordane (EHC 34, 1984) [inchem.org]
- 5. govinfo.gov [govinfo.gov]
- 6. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. re-place.be [re-place.be]
- 8. The Salmonella (Ames) test for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salmonella mutagenicity tests: II. Results from the testing of 270 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unscheduled DNA synthesis tests. A report of the U.S. Environmental Protection Agency Gene-Tox Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unscheduled DNA synthesis (UDS) test with mammalian liver cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dominant lethal mutations in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Bioassay of Chlordane for Possible Carcinogenicity - Google 圖書 [books.google.com.hk]
- 17. catalog.hathitrust.org [catalog.hathitrust.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Reactive Oxygen Species as Key Molecules in the Pathogenesis of Alcoholic Fatty Liver Disease and Nonalcoholic Fatty Liver Disease: Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ecology.dp.ua [ecology.dp.ua]
- 22. Reactive oxygen species (ROS)-mediated oxidative stress in chronic liver diseases and its mitigation by medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HEALTH EFFECTS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Targeting the RB-E2F pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Expanding Roles of the E2F-RB-p53 Pathway in Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of hepatocyte gap junctional intercellular communication by endosulfan, chlordane and heptachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Protein kinase C isoenzymes: a review of their structure, regulation and role in regulating airways smooth muscle tone and mitogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
cis-Chlordane and its Endocrine Disrupting Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Chlordane, a persistent organochlorine pesticide, has been identified as an endocrine-disrupting chemical (EDC) with the potential to interfere with hormonal signaling pathways. This technical guide provides a comprehensive overview of the endocrine-disrupting effects of this compound, focusing on its interactions with estrogenic, androgenic, and thyroid pathways. It summarizes key quantitative data from in vitro and in vivo studies, details experimental methodologies, and visualizes the involved signaling pathways to support further research and risk assessment.
Introduction
Chlordane (B41520), a broad-spectrum insecticide, was widely used in agriculture and for domestic pest control before its ban in many countries due to its persistence in the environment and adverse health effects. The technical mixture of chlordane consists of several isomers, with this compound being a significant component.[1] Like other organochlorine pesticides, this compound is lipophilic, leading to its bioaccumulation in fatty tissues and biomagnification through the food chain.[2][3] Concerns over its potential to disrupt the endocrine system have prompted extensive research into its mechanisms of action. This guide synthesizes the current scientific understanding of this compound's impact on key endocrine axes.
Estrogenic and Anti-Estrogenic Effects
This compound exhibits complex interactions with the estrogen signaling pathway, demonstrating both estrogenic and anti-estrogenic properties depending on the experimental model and endpoint measured.
Interaction with Estrogen Receptors
In vitro studies have shown conflicting results regarding the estrogenic activity of chlordane. While some studies report negative results in human estrogen receptor binding assays and yeast assays, others have observed stimulated proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[4] This suggests that this compound may not directly bind to the estrogen receptor (ER) with high affinity but could modulate estrogenic signaling through other mechanisms. Chlordane has been shown to affect transcription by antagonizing estrogen-related receptors.
Modulation of Aromatase Activity
A key mechanism underlying this compound's endocrine-disrupting effects is its ability to modulate the activity of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens. Studies have demonstrated that chlordane can induce aromatase activity.[5] However, other research has shown that chlordane can act as an antagonist for the estrogen-related receptor α-1 (ERRα-1), which in turn suppresses aromatase expression.[6][7][8] This dual effect suggests a complex regulatory role of this compound on estrogen biosynthesis.
Androgenic and Anti-Androgenic Effects
The influence of this compound on the androgenic system is also a significant area of concern.
Androgen Receptor Interaction
Some studies have investigated the potential of chlordane and its constituents to interact with the androgen receptor (AR). While technical chlordane and its components, cis- and trans-nonachlor, were not found to be estrogenic, their interaction with the androgen receptor had not been extensively investigated in earlier studies.[9] However, one study reported that consumption of chlordane by male rats increased androgen receptor sites in the ventral prostate, although it did not affect prostate or testicular weight, or plasma testosterone (B1683101) levels.[10]
In Vivo Effects on Testosterone Levels
Animal studies have revealed sex-specific effects of chlordane exposure on circulating testosterone levels. In a study with C57BL/6 mice, acute exposure to chlordane resulted in augmented plasma testosterone levels in males.[2] Prenatal exposure to chlordanes in humans has been associated with inverse effects on testosterone levels in boys.[11][12]
Effects on the Thyroid Hormone Pathway
Evidence suggests that this compound can also interfere with the thyroid hormone system.
In Vivo Thyroid Effects
Limited evidence from human and animal studies indicates that chlordane exposure may lead to thyroid effects.[13][14] Inhalation exposure in rats has been shown to cause increased height of thyroid follicular epithelial cells.[10] Women married to men who used chlordane have been observed to have a 1.3-fold increased risk of hypothyroidism.[15]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the endocrine-disrupting effects of this compound.
Table 1: In Vitro Studies on Estrogenic and Aromatase Effects
| Cell Line | Compound | Concentration | Effect | Reference |
| SK-BR-3 | Chlordane | Not specified | Antagonist for ERRα-1, suppressing aromatase expression | [6][7] |
| HepG2 (stably expressing ERRα-1) | Toxaphene (B166800) (structurally similar) | 10 μM | Reduced aromatase activity to the level of untransfected cells | [6][8] |
| JEG-3 | Chlordane | Not specified | Induced aromatase activity and cyp19 gene transcription | [5] |
Table 2: In Vivo Studies on Hormonal and Reproductive Effects
| Species | Compound | Dose | Route | Duration | Effect | Reference |
| C57BL/6 Mice (male) | Chlordane | 20 mg/kg | Oral gavage (acute) | 2 weeks | Augmented plasma testosterone levels | [2] |
| Rats (male) | Chlordane | 19.5 mg/kg/day | Diet | 90 days | Increased androgen receptor sites in the ventral prostate | [10] |
| Rats | Chlordane | 16 mg/kg/d | Diet | Not specified | Decreased fertility | [16] |
| Mice | Chlordane | 100 mg/kg/d | Not specified | Not specified | Decreased size of seminiferous tubules and altered spermatogenesis | [16] |
| Humans (boys) | Prenatal chlordane exposure | Not applicable | Maternal blood | Prenatal | Inversely associated with testosterone, cortisol, and other hormones | [11][12] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the endocrine-disrupting effects of this compound.
In Vitro Aromatase Activity Assay (Yang & Chen, 1999)
-
Cell Lines: SK-BR-3 (human breast cancer cell line) and HepG2 (human hepatoma cell line) stably expressing ERRα-1.
-
Treatment: Cells were transfected with an ERRα-1 expression plasmid and a CAT reporter plasmid containing the aromatase promoter. Transfected cells were incubated with chlordane or toxaphene for 48 hours.
-
Endpoint: Chloramphenicol acetyltransferase (CAT) activity was measured as an indicator of aromatase promoter activity. Aromatase enzyme activity was also directly measured in the stably transfected HepG2 cells.
-
Methodology: The procedure for the yeast assay was obtained from Dr. John P. Sumpter. Cells were washed before assaying for aromatase activity.[6]
In Vivo Mouse Study on Sex-Specific Effects (Luo et al.)
-
Animal Model: Age-matched male and female C57BL/6 mice.
-
Treatment: Mice were exposed to chlordane (20 mg/kg) via a one-time oral gavage.
-
Duration: 2 weeks.
-
Endpoints: Plasma testosterone levels, hepatic lipid levels, and gene expression related to lipid and glucose metabolism.
-
Methodology: Plasma steroid and thyroid hormones were measured using a Multi-Species Hormone Magnetic Bead Panel on a Luminex 100 system. Statistical analysis was performed using Two-Way ANOVA.[2]
In Vitro Neuronal Toxicity and Metabolism Assays (Clackson et al., 2025)
-
Cell Model: Human induced pluripotent stem cell (iPSC)-derived motor neurons.
-
Treatment: Neurons were treated with 5 µM and 10 µM this compound for 3 hours.
-
Endpoints: Oxygen consumption rate (OCR), ATP production, mitochondrial membrane potential, and levels of metabolic intermediates (pyruvate and malate).
-
Methodology: The Seahorse XF Cell Mito Stress Test was used to measure OCR and ATP production. Promega's Pyruvate-Glo and Malate-Glo kits were used to measure metabolic intermediates.[17][18][19]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its endocrine-disrupting potential.
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for endocrine disruption assessment.
Conclusion
The available evidence strongly indicates that this compound is an endocrine disruptor with multifaceted effects on estrogen, androgen, and thyroid signaling pathways. Its ability to modulate aromatase activity, both through induction and suppression via ERRα-1 antagonism, highlights the complexity of its mechanism of action. In vivo studies further demonstrate its potential to alter hormone levels and affect reproductive health in a sex-specific manner. For researchers and professionals in drug development, understanding these endocrine-disrupting properties is crucial for evaluating the safety of new chemical entities and for developing strategies to mitigate the risks associated with exposure to persistent organic pollutants like this compound. Further research is warranted to fully elucidate the dose-response relationships and the long-term consequences of low-level exposure to this prevalent environmental contaminant.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Sex-specific effects of acute chlordane exposure in the context of steatotic liver disease, energy metabolism and endocrine disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pan-europe.info [pan-europe.info]
- 5. Modulation of aromatase activity and mRNA by various selected pesticides in the human choriocarcinoma JEG-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. Two organochlorine pesticides, toxaphene and chlordane, are antagonists for estrogen-related receptor alpha-1 orphan receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 10. HEALTH EFFECTS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prenatal organochlorine pesticide exposure and the disruption of steroids and reproductive hormones in cord blood: The Hokkaido study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. ADEQUACY OF THE DATABASE - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sciensage.info [sciensage.info]
- 16. health.state.mn.us [health.state.mn.us]
- 17. researchgate.net [researchgate.net]
- 18. Exposure to the organochlorine pesticide this compound induces ALS-like mitochondrial perturbations in stem cell-derived motor neurons | PLOS One [journals.plos.org]
- 19. Exposure to the organochlorine pesticide this compound induces ALS-like mitochondrial perturbations in stem cell-derived motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Synthetic Insecticide: The Discovery and Initial Isolation of Chlordane Isomers
A comprehensive examination of the synthesis, separation, and early characterization of the isomeric components of technical chlordane (B41520).
Introduction
In the mid-20th century, the landscape of pest control was revolutionized by the advent of synthetic organic insecticides. Among these, technical chlordane emerged as a potent and widely used agent against agricultural and domestic pests. Discovered in the late 1940s by Julius Hyman at the Velsicol Chemical Corporation, technical chlordane was not a singular entity, but a complex mixture of chlorinated hydrocarbons.[1] This technical guide delves into the core of its discovery, focusing on the initial synthesis and the pioneering methods used to isolate and characterize its primary isomeric components. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the early chemistry of this significant, albeit controversial, compound.
The Genesis of Technical Chlordane: A Serendipitous Discovery
The development of technical chlordane was a result of research into potential applications for byproducts of synthetic rubber manufacturing.[1] The process, developed around 1948, involved the chlorination of a Diels-Alder adduct of hexachlorocyclopentadiene (B6142220) and cyclopentadiene. This reaction yielded a viscous, amber-colored liquid with potent insecticidal properties.[2] Early on, it was recognized that this technical-grade product was a complex mixture of numerous compounds, with the primary insecticidal activity attributed to several stereoisomers of chlordane.[1][3]
Synthesis of Technical Chlordane
The synthesis of technical chlordane is a two-step process rooted in classic organic chemistry principles.
Step 1: Diels-Alder Reaction to form Chlordene (B1668713)
The initial step involves a [4+2] cycloaddition, specifically a Diels-Alder reaction, between hexachlorocyclopentadiene and cyclopentadiene. This reaction forms the intermediate product, chlordene.
Step 2: Chlorination of Chlordene
The chlordene intermediate is then subjected to chlorination to yield the technical chlordane mixture. The conditions of this chlorination step significantly influence the final composition of the mixture, including the ratio of the different isomers and the formation of various byproducts.
Composition of Early Technical Chlordane
The exact composition of the initial batches of technical chlordane produced by Velsicol Chemical Corporation in the late 1940s and early 1950s is not extensively documented in readily available literature. However, later analyses of technical chlordane provide a general understanding of its complex nature. The mixture was found to contain over 140 different compounds, with the primary components being isomers of chlordane and related chlorinated hydrocarbons.[3]
Table 1: Approximate Composition of Technical Chlordane
| Component | Percentage Range |
| cis-Chlordane (α-Chlordane) | 19% |
| trans-Chlordane (B41516) (γ-Chlordane) | 24% |
| Chlordene Isomers | 21.5% |
| Heptachlor | 10% |
| trans-Nonachlor | 9.7% |
| cis-Nonachlor | 2.7% |
| Other related compounds | Balance |
Source: Based on later analyses of technical chlordane, providing an approximation of the early mixture's complexity.[4]
Initial Isolation and Separation of Chlordane Isomers
The initial separation of the major isomers from the complex technical chlordane mixture was a significant challenge for chemists of the era. Before the widespread adoption of gas chromatography, researchers relied on classical chemical and physical separation techniques.
Experimental Protocols for Isomer Separation
1. Fractional Crystallization
One of the primary methods for isolating the solid isomers from the viscous liquid of technical chlordane was fractional crystallization. This technique exploits the differences in solubility of the various components in a given solvent at different temperatures.
-
Methodology:
-
The technical chlordane mixture was dissolved in a suitable solvent, such as methanol (B129727) or a mixture of methanol and acetic acid.
-
The solution was slowly cooled to induce the crystallization of the less soluble components.
-
The resulting crystals were separated by filtration.
-
The process of dissolution, cooling, and filtration was repeated multiple times (recrystallization) to achieve a higher purity of the isolated isomers. The different isomers would crystallize at different solvent concentrations and temperatures, allowing for their separation.
-
2. Adsorption Chromatography
Adsorption chromatography was another key technique employed for the separation of chlordane isomers. This method separates compounds based on their differential adsorption to a solid stationary phase.
-
Methodology:
-
A glass column was packed with an adsorbent material, such as activated alumina (B75360) or silica (B1680970) gel.
-
The technical chlordane mixture, dissolved in a non-polar solvent like hexane, was loaded onto the top of the column.
-
A series of solvents (eluents) with increasing polarity were then passed through the column.
-
The components of the mixture would travel down the column at different rates depending on their affinity for the adsorbent. The less polar compounds would elute first, followed by the more polar compounds.
-
Fractions of the eluent were collected, and the solvent was evaporated to yield the separated components. The purity of the fractions would be assessed by techniques such as melting point determination and infrared spectroscopy.
-
Early Characterization of Chlordane Isomers
Once isolated, the individual isomers were characterized using the analytical techniques available at the time.
Table 2: Physical Properties of the Primary Chlordane Isomers
| Property | This compound (α-Chlordane) | trans-Chlordane (γ-Chlordane) |
| Melting Point | 106-107 °C | 104-105 °C |
| Appearance | White, crystalline solid | White, crystalline solid |
Source: Data compiled from various sources reporting on the physical characteristics of purified chlordane isomers.[5]
Infrared Spectroscopy
Conclusion
The discovery and initial isolation of chlordane isomers represent a significant chapter in the history of synthetic chemistry and pest control. Working without the advanced analytical instrumentation available today, early researchers at Velsicol Chemical Corporation and other institutions skillfully employed classical techniques of fractional crystallization and adsorption chromatography to unravel the complexities of the technical chlordane mixture. Their work laid the foundation for understanding the chemical and biological properties of the individual components of this potent insecticide, a knowledge base that remains relevant in the ongoing assessment of its environmental legacy. This guide provides a window into the ingenuity and meticulous experimental work that characterized the dawn of the modern pesticide era.
References
- 1. Chlordane - Wikipedia [en.wikipedia.org]
- 2. Chlordane | C10H6Cl8 | CID 11954021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Sensitive and Selective Determination of cis-Chlordane in Environmental and Food Matrices
Abstract
This application note details sensitive and robust analytical methods for the quantitative determination of cis-chlordane in various matrices, including water, soil, and food products. The methodologies described leverage the high selectivity and sensitivity of gas chromatography coupled with tandem mass spectrometry (GC-MS/MS). Detailed experimental protocols for sample preparation, including extraction and cleanup, as well as optimized instrumental conditions, are provided. The performance characteristics of these methods, including limits of detection, quantification, linearity, and recovery, are summarized to guide researchers and analytical scientists in achieving accurate and reliable results.
Introduction
This compound is a persistent organochlorine pesticide that is of significant environmental and health concern due to its toxicity and bioaccumulative potential. Regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for chlordane (B41520) in various commodities, necessitating the use of highly sensitive and selective analytical methods for its detection and quantification. This document provides a comprehensive guide to the analysis of this compound, primarily utilizing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), a technique renowned for its ability to minimize matrix interferences and achieve low detection limits.[1][2]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the matrix being analyzed. The goal is to efficiently extract this compound while minimizing co-extraction of interfering matrix components.
A. Water Samples (Liquid-Liquid Extraction - LLE)
This protocol is adapted from methods for the determination of organochlorine pesticides in water.[1][3]
-
Extraction:
-
To a 1-liter water sample in a separatory funnel, add 60 mL of methylene (B1212753) chloride (or a suitable solvent like hexane).
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate and drain the organic layer into a flask.
-
Repeat the extraction two more times with fresh portions of solvent.[3]
-
-
Drying and Concentration:
-
Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate (B86663) to remove residual water.
-
Concentrate the extract to a final volume of 1-2 mL using a gentle stream of nitrogen.
-
-
Solvent Exchange:
-
Exchange the solvent to hexane (B92381) for compatibility with GC analysis.
-
B. Soil and Sediment Samples (Ultrasonic Assisted Solvent Extraction)
This method is effective for solid matrices and offers a balance of efficiency and speed.[4][5]
-
Extraction:
-
Weigh 10 g of homogenized soil sample into a beaker.
-
Add 20 mL of a hexane and ethyl acetate (B1210297) mixture (9:1 v/v).[4][5]
-
Place the beaker in an ultrasonic bath and extract for 15 minutes. Repeat the extraction with a fresh portion of solvent.[4][5]
-
-
Filtration and Concentration:
C. Food and Fatty Matrices (QuEChERS with Enhanced Matrix Removal—Lipid)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely used for pesticide residue analysis in food. For high-fat matrices like milk or fatty tissues, an additional cleanup step is crucial.[2]
-
Extraction (QuEChERS):
-
Homogenize a 10 g sample with 10 mL of acetonitrile (B52724).
-
Add the QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.
-
Centrifuge the sample to separate the layers.
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE) with EMR—Lipid:
-
Take an aliquot of the acetonitrile supernatant.
-
Add it to a dSPE tube containing an enhanced matrix removal sorbent for lipids (EMR—Lipid).[2]
-
Vortex and centrifuge.
-
The resulting supernatant is ready for GC-MS/MS analysis. This cleanup method has been shown to significantly improve the recovery of less polar organochlorine pesticides like this compound.[2]
-
Instrumental Analysis: GC-MS/MS
GC-MS/MS provides enhanced selectivity and sensitivity by utilizing Multiple Reaction Monitoring (MRM) mode, which is crucial for complex matrices.[1]
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[6]
-
Mass Spectrometer: Agilent 7010 quadrupole MS system or Shimadzu GCMS-TQ8040 NX or equivalent.[1][6]
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[7]
GC Conditions (Typical):
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 min
-
Ramp 1: 25 °C/min to 150 °C
-
Ramp 2: 3 °C/min to 200 °C
-
Ramp 3: 8 °C/min to 280 °C, hold for 10 min[7]
-
-
Carrier Gas: Helium at a constant flow rate.
MS/MS Conditions (MRM for this compound):
-
Ionization Mode: Electron Impact (EI)
-
Source Temperature: 200 °C[8]
-
Transfer Line Temperature: 280 °C[8]
-
Collision Gas: Argon[8]
-
MRM Transitions:
-
Quantifier: 372.8 > 263.9
-
Qualifier: 374.8 > 265.9[1]
-
Data Presentation
The following tables summarize the quantitative performance data for this compound analysis using the described methods.
Table 1: Method Detection and Quantification Limits
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Water | GC-ECD | 0.01 µg/L | - | [9] |
| Soil | GC-ECD | 0.628–3.68 µg/kg | - | [4] |
| Fish | GC-ECD | 0.30 ppb | - | [10] |
| Milk (Whole) | GC-MS/MS | - | 5 ng/mL | [2] |
| Drinking Water | GC-MS/MS | - | 0.05 µg/L | [11] |
Table 2: Recovery and Precision Data
| Matrix | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Milk (Whole) | 10 ng/mL | 88 | < 20 | [2] |
| Fish | - | 83.4 | 12.5 | [10] |
| Soil | 10 µg/kg | 81.42 - 110.7 | 1.68 - 9.43 | [4][5] |
| Drinking Water | 0.05 - 1.0 µg/L | 70 - 120 | < 10 | [11] |
| Lycium barbarum L. | - | 70.3 - 115.7 | 2.0 - 14.4 | [12] |
Mandatory Visualization
Caption: Analytical workflow for this compound detection.
Conclusion
The methods outlined in this application note provide a robust framework for the sensitive and selective analysis of this compound in a variety of complex matrices. The combination of optimized sample preparation techniques with the power of GC-MS/MS in MRM mode allows for the reliable quantification of this compound at levels that meet or exceed regulatory requirements. Proper method validation, including the assessment of linearity, accuracy, precision, and detection limits, is essential for ensuring the quality and defensibility of analytical data.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. agilent.com [agilent.com]
- 3. gcms.cz [gcms.cz]
- 4. Development of sample preparation method for organochlorine pesticides analysis in soil samples [aimspress.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. curresweb.com [curresweb.com]
- 12. Rapid simultaneous determination of organochlorine and pyrethroid pesticide residues in Lycium barbarum L. using gas chromatography with electron-capture detector - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Analysis of cis-Chlordane using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive overview and detailed protocols for the analysis of cis-Chlordane, a persistent organochlorine pesticide, using gas chromatography-mass spectrometry (GC-MS). The methodologies outlined are applicable to various matrices and are intended to guide researchers in developing robust and sensitive analytical methods. This document includes detailed experimental protocols for sample preparation and GC-MS analysis, along with quantitative data summaries and visual representations of the analytical workflow.
Introduction
Chlordane is a synthetic organochlorine pesticide that was widely used in agriculture and for termite control.[1] Due to its persistence in the environment and potential risks to human health, its use has been banned or restricted in many countries.[1] this compound is one of the major isomers found in technical chlordane. Monitoring its presence in various environmental and biological matrices is crucial for assessing exposure and ensuring regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the sensitive and selective determination of this compound.[1][2] This application note details the necessary procedures for its analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. The primary goal is to extract this compound from the matrix and remove interfering components.
Protocol 1: Solid Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction of this compound from water samples.[3]
-
Sample Pre-treatment: Acidify 100 mL of the water sample to a pH of less than 2 with hydrochloric acid. Add 2 mL of methanol.[3]
-
Cartridge Conditioning: Sequentially condition an SPE cartridge with ethyl acetate (B1210297), dichloromethane (B109758), methanol, and deionized water.[3]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 10 mL/min.[3]
-
Cartridge Drying: After loading, dry the cartridge under full vacuum for 10 minutes.[3]
-
Elution: Elute the cartridge with ethyl acetate to collect 25 mL of eluate.[3]
-
Concentration: The eluate can be concentrated if necessary before GC-MS analysis.
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Samples (e.g., Cannabis, Soil)
The QuEChERS method is a streamlined approach for extracting pesticides from complex solid matrices.[4]
-
Homogenization: Homogenize 1.0 g of the sample. For dry samples like cannabis, this can be done with a grinder.[4]
-
Extraction: Place the homogenized sample in a 50 mL polypropylene (B1209903) centrifuge tube. Add 15 mL of pesticide-grade acetonitrile (B52724) and shake mechanically for 3-5 minutes at high speed.[4]
-
Salting Out: Add appropriate salting-out agents (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Centrifugation: Centrifuge the tube to separate the acetonitrile layer.
-
Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the acetonitrile extract and add it to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interferences. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is ready for GC-MS analysis. For some applications, a dilution with acetonitrile may be necessary.[4]
Protocol 3: Soxhlet Extraction for Soil and Sediment Samples
Soxhlet extraction is a classical and exhaustive technique for solid samples.[1]
-
Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris.
-
Extraction: Place a known amount of the sample (e.g., 25 g) in a Soxhlet thimble and extract with dichloromethane for several hours.[5]
-
Concentration: Reduce the volume of the extract using a rotary evaporator.[5]
-
Cleanup: The extract may require cleanup using techniques like gel permeation chromatography (GPC) to remove high molecular weight interferences.[5][6]
GC-MS and GC-MS/MS Instrumentation and Conditions
The following tables summarize typical instrumental parameters for the analysis of this compound.
Table 1: Gas Chromatography (GC) Conditions
| Parameter | Condition 1 | Condition 2 |
| GC System | Agilent 7890A GC[1] | Shimadzu GCMS-TQ8050[7] |
| Column | HP-5MS Ultra Inert (15 m x 250 µm, 0.25 µm)[4] | Shimadzu SH-Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm)[7] |
| Injection Volume | 1 µL[1] | 2 µL splitless[3] |
| Injection Mode | Split/splitless[1] | Splitless[7] |
| Inlet Temperature | 250 °C[3][7] | 250 °C[7] |
| Carrier Gas | Helium[4] | Helium[7] |
| Flow Rate | 1.69 mL/min[7] | Constant flow, 100 cm/sec linear velocity (H2)[3] |
| Oven Program | 50°C (1 min), then 25°C/min to 125°C, then 10°C/min to 300°C (hold 15 min)[7] | 120°C (0.3 min) to 200°C at 60°C/min to 230°C at 25°C/min to 320°C at 35°C/min (hold 1.5 min)[3] |
Table 2: Mass Spectrometry (MS) and MS/MS Conditions
| Parameter | Condition 1 (MS) | Condition 2 (MS/MS) |
| MS System | Agilent 5979C Quadrupole MS[1] | Shimadzu GCMS-TQ8040 NX[2] or Agilent 7010B[4] |
| Ionization Mode | Electron Ionization (EI)[4] | Electron Ionization (EI)[4] |
| Source Temperature | 300 °C[4] | 200 °C[6] |
| Transfer Line Temp. | 280 °C[4][6] | 280 °C[4] |
| Acquisition Mode | Full Scan / SIM | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transitions | N/A | 374.8 > 265.9 (Quantifier), 372.8 > 263.9 (Qualifier)[7] |
| Collision Energy | N/A | Optimized for each transition |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound.
Table 3: Quantitative Performance Data
| Parameter | Value | Matrix | Reference |
| Linearity Range | 8 - 250 ppb | Dry Cannabis Flower | [4] |
| Retention Time | ~10.334 minutes | - | [4] |
| Spiked Recoveries | 93.03% - 95.22% | Herb | [7] |
| RSD (Precision) | < 3.82% (intraday), < 1.97% (interday) | Herb | [7] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow for selecting a sample preparation method.
Conclusion
This application note provides a framework for the analysis of this compound by GC-MS. The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a valuable resource for researchers. The selection of the appropriate methodology will depend on the specific sample matrix, required sensitivity, and available instrumentation. The use of GC-MS/MS in MRM mode is recommended for complex matrices to enhance selectivity and sensitivity.[2] Proper method validation, including the assessment of linearity, accuracy, and precision, is essential for obtaining reliable and defensible results.
References
- 1. journalwes.com [journalwes.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. gcms.cz [gcms.cz]
- 4. agilent.com [agilent.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of cis-Chlordane in Sediment using Gas Chromatography with Electron Capture Detection (GC-ECD)
Abstract
This application note provides a detailed protocol for the quantification of cis-Chlordane, a persistent organochlorine pesticide, in sediment samples using Gas Chromatography with Electron Capture Detection (GC-ECD). The described methodology is based on established environmental analysis protocols, primarily referencing U.S. EPA Method 8081B, and is intended for researchers, scientists, and professionals in environmental monitoring and drug development. The protocol covers sample preparation, including extraction and cleanup, as well as instrumental analysis conditions. Additionally, representative quantitative data for method performance are presented in a tabular format, and a comprehensive workflow diagram is provided for clarity.
Introduction
Chlordane (B41520) is a synthetic organochlorine pesticide that was widely used for agricultural and residential purposes until its ban in many countries due to its persistence, bioaccumulation, and toxicity. Technical chlordane is a complex mixture of various compounds, with this compound and trans-Chlordane being two of the major components. Due to its lipophilic nature, chlordane strongly adsorbs to soil and sediment particles, leading to its long-term presence in the environment. Monitoring the concentration of chlordane isomers, such as this compound, in sediment is crucial for assessing environmental contamination and potential ecological risks.
Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive and selective technique for the analysis of halogenated compounds like organochlorine pesticides. This application note outlines a robust and reliable GC-ECD method for the quantification of this compound in sediment matrices.
Data Presentation
The following table summarizes typical quantitative data for the analysis of this compound in sediment using the described GC-ECD protocol. These values are based on literature and are representative of expected method performance. Actual performance may vary depending on the specific matrix and laboratory conditions.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.38 µg/kg (ppb) | [1] |
| Limit of Quantification (LOQ) | 1.27 µg/kg (ppb) (Estimated as 3.33 x LOD) | N/A |
| Recovery | 89.1% (muck sediment) - 97.6% (clay sediment) | [1] |
| Relative Standard Deviation (RSD) | ~6.2% | [1] |
| Linear Range | 0.1 - 100 µg/L (ppb) in solution | [2] |
Experimental Protocol
This protocol is a comprehensive guide for the analysis of this compound in sediment samples, from collection to data analysis.
Sample Collection and Preparation
1.1. Sample Collection: Collect sediment samples using appropriate coring or grab sampling devices to obtain a representative sample. Store samples in clean glass jars with PTFE-lined caps.
1.2. Sample Storage: Transport samples to the laboratory on ice and store at ≤6 °C. If not extracted within 7 days, freeze the samples at <-10 °C. Frozen samples can be stored for up to one year.
1.3. Sample Homogenization: Prior to extraction, thaw frozen samples and homogenize thoroughly to ensure uniformity. Remove any large debris such as rocks or twigs.
1.4. Dry Weight Determination: Determine the dry weight of a separate aliquot of the homogenized sediment by drying at 105 °C to a constant weight. This is necessary for reporting the final concentration on a dry weight basis.
Extraction
This protocol utilizes Soxhlet extraction, a widely accepted and robust technique for solid matrices.
2.1. Sample Preparation for Extraction: Weigh approximately 10-20 g (wet weight) of the homogenized sediment sample into a pre-cleaned extraction thimble.
2.2. Surrogate Spiking: Spike the sample with a known amount of a surrogate standard (e.g., tetrachloro-m-xylene, decachlorobiphenyl) to monitor the efficiency of the extraction and cleanup process.
2.3. Soxhlet Extraction:
- Place the thimble in a Soxhlet extractor.
- Add 150-200 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381) to a round-bottom flask.
- Assemble the Soxhlet apparatus and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
2.4. Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to approximately 5-10 mL using a rotary evaporator with a water bath temperature of 30-35 °C.
Cleanup
Cleanup is a critical step to remove interfering co-extracted substances from the sediment that can affect the GC-ECD analysis.
3.1. Sulfur Removal (if necessary): If elemental sulfur is present in the sediment (indicated by a yellow precipitate in the extract), it can be removed by adding activated copper granules or mercury to the concentrated extract and shaking until the copper no longer turns black or the mercury surface is bright.
3.2. Florisil Column Chromatography:
- Prepare a chromatography column by packing it with activated Florisil (e.g., 10 g).
- Pre-elute the column with hexane.
- Load the concentrated extract onto the column.
- Elute the column with a series of solvents of increasing polarity. This compound typically elutes in the hexane or a low-polarity hexane/diethyl ether fraction. The exact solvent composition and volume should be optimized based on the specific Florisil activity.
- Collect the appropriate fraction containing this compound.
3.3. Final Concentration: Concentrate the cleaned-up fraction to a final volume of 1-10 mL, depending on the expected concentration of this compound, using a gentle stream of high-purity nitrogen. Add an internal standard (e.g., pentachloronitrobenzene) for quantification.
GC-ECD Analysis
4.1. Instrument Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent, equipped with a ⁶³Ni Electron Capture Detector.
- Injector: Split/splitless inlet, operated in splitless mode.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of organochlorine pesticides.
- Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
- Makeup Gas: Nitrogen or Argon/Methane, as required by the detector.
- Temperatures:
- Injector: 250 °C
- Detector: 300 °C
- Oven Program: 100 °C (hold 2 min), ramp to 180 °C at 10 °C/min, then ramp to 280 °C at 5 °C/min (hold 10 min). This program should be optimized for the specific column and analytes.
4.2. Calibration:
- Prepare a series of calibration standards of this compound in hexane covering the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L).
- Inject the calibration standards to generate a calibration curve by plotting the peak area response against the concentration.
4.3. Sample Analysis:
- Inject 1-2 µL of the final sample extract into the GC-ECD system.
- Identify this compound based on its retention time compared to the calibration standards.
- Quantify the concentration of this compound using the calibration curve.
Quality Control
To ensure the reliability of the results, a robust quality control program should be implemented.
5.1. Method Blank: A method blank (clean matrix processed through the entire analytical procedure) should be analyzed with each batch of samples to check for contamination.
5.2. Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze a fortified sample and its duplicate to assess the method's accuracy and precision in the specific sample matrix.
5.3. Laboratory Control Sample (LCS): A certified reference material or a clean matrix spiked with a known concentration of this compound should be analyzed with each batch to monitor the overall performance of the method.
5.4. Surrogate Recovery: The recovery of the surrogate standard should be within a pre-defined acceptance range (e.g., 70-130%) for each sample.
Workflow Diagram
Caption: Workflow for the quantification of this compound in sediment.
References
sample preparation for cis-Chlordane analysis in adipose tissue
Application Note: Analysis of cis-Chlordane in Adipose Tissue
Introduction this compound is a persistent organochlorine pesticide that, due to its lipophilic nature, bioaccumulates in the adipose tissue of humans and wildlife.[1][2] Monitoring its levels in fatty tissues is crucial for assessing environmental exposure and understanding potential health risks. This application note provides a detailed protocol for the extraction, cleanup, and quantification of this compound in adipose tissue samples, tailored for researchers, scientists, and drug development professionals. The methodology described herein combines established extraction techniques with robust cleanup procedures to ensure accurate and reproducible results.
Principle The method involves the homogenization of adipose tissue, followed by solvent extraction to isolate the lipophilic this compound. Due to the high lipid content of the matrix, a cleanup step is essential to remove interfering co-extractives.[3] Techniques such as Gel Permeation Chromatography (GPC) or Florisil® column chromatography are employed for this purpose.[4][5] Finally, the purified extract is analyzed by gas chromatography coupled with either an electron capture detector (GC-ECD) for sensitive detection or mass spectrometry (GC-MS/MS) for definitive confirmation.[4][6]
Experimental Protocols
Sample Homogenization
A crucial first step is to create a homogenous sample to ensure representativeness.
Protocol:
-
Weigh a representative portion of the frozen adipose tissue sample (typically 1-2 g).
-
To facilitate grinding and prevent degradation of the analyte, the tissue is cryo-homogenized. This can be achieved by grinding the tissue with dry ice in a food processor or with a mortar and pestle until a fine, frozen powder is obtained.[6]
-
Transfer the homogenized sample to a pre-weighed container and allow the dry ice to sublime in a freezer at -10°C or lower.[6]
-
Once the dry ice has completely sublimed, record the final weight of the homogenized tissue.
Extraction of this compound
This step isolates the target analyte from the solid tissue matrix into an organic solvent.
Protocol: Solvent Extraction
-
To 1.0 ± 0.1 g of homogenized adipose tissue in a 50 mL centrifuge tube, add a suitable organic solvent. Common choices include petroleum ether or a mixture of ethyl ether and hexane (B92381) (1:1, v/v).[7][8] For this protocol, we will proceed with petroleum ether.
-
Add 20 mL of petroleum ether to the centrifuge tube containing the homogenized tissue.
-
Securely cap the tube and shake vigorously for 2-3 minutes.
-
Centrifuge the sample at a sufficient speed (e.g., 2000 rpm) for 10 minutes to separate the organic layer from the solid tissue residue.
-
Carefully decant the supernatant (petroleum ether extract) into a clean collection flask.
-
Repeat the extraction process (steps 2-5) two more times with fresh portions of petroleum ether.
-
Combine all the extracts.
-
To remove any residual water, pass the combined extract through a funnel containing anhydrous sodium sulfate (B86663).[9]
-
The solvent is then typically evaporated to a smaller volume before the cleanup step.[7]
Sample Cleanup
This is a critical stage to remove co-extracted lipids that can interfere with the analysis and damage the analytical instrumentation.[3][9]
Protocol A: Gel Permeation Chromatography (GPC) GPC separates molecules based on their size, making it highly effective for removing large lipid molecules from the smaller pesticide molecules.[9]
-
The GPC system should be equipped with a column suitable for lipid removal.
-
The mobile phase is typically a mixture of ethyl acetate (B1210297) and cyclopentane.[6]
-
Inject the concentrated extract onto the GPC column.
-
Collect the fraction containing the pesticides, which elutes after the larger lipid molecules. The elution time for this compound should be predetermined by running a standard solution.
Protocol B: Florisil® Column Chromatography Florisil® is a polar adsorbent that retains polar interferences while allowing the less polar this compound to pass through.[4][5]
-
Prepare a chromatography column packed with activated Florisil® (magnesium silicate). The amount of Florisil® will depend on the sample size and expected lipid content.
-
Top the Florisil® with a layer of anhydrous sodium sulfate to prevent disturbance of the packing.
-
Pre-wet the column with hexane.
-
Load the concentrated sample extract onto the column.
-
Elute the column with a non-polar solvent like hexane. This first fraction will contain some non-polar compounds.
-
Elute the column with a solvent of increasing polarity, such as a mixture of ethyl ether and hexane (e.g., 20% ethyl ether in hexane), to recover the organochlorine pesticides, including this compound.[7]
-
Collect the eluate containing the analytes.
-
Concentrate the final eluate to a suitable volume (e.g., 1 mL) for GC analysis.
Analysis by GC-MS/MS
Gas chromatography separates the components of the sample, and tandem mass spectrometry provides sensitive and specific detection and quantification of this compound.[6]
Typical GC-MS/MS Conditions:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for organochlorine pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Pulsed splitless injection of 1-2 µL of the final extract.
-
Oven Temperature Program: An initial temperature of around 80°C, ramped to approximately 300°C. The specific program should be optimized for the separation of this compound from other potential congeners and interferences.
-
Mass Spectrometer (MS/MS): Operated in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[10] Specific precursor-to-product ion transitions for this compound should be monitored.
Data Presentation
The following table summarizes typical quantitative data for the analysis of organochlorine pesticides, including chlordane (B41520) isomers, in adipose tissue.
| Parameter | Value | Reference |
| Recovery | ||
| This compound | >78% | [7] |
| Precision (%RSD) | ||
| This compound | 8.3 - 13.5% | [7] |
| Limit of Detection (LOD) | ||
| Organochlorine Pesticides | 0.010 - 0.020 mg/kg | [7] |
| This compound | 1.0 - 16 ng/g | [11] |
| Linearity Range | 10 - 1,000 ng/g | [11] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound analysis in adipose tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. Recent Advances in the Analysis of PCBs and Pesticides in Human Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Elimination of Organochlorine Pesticides: Blood, Urine, and Sweat Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Occurrence of Organochlorine Pesticides in Human Tissues Assessed Using a Microextraction Procedure and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of cis-Chlordane from Water Samples
Abstract
This application note provides a detailed protocol for the extraction and concentration of cis-Chlordane from water samples using solid-phase extraction (SPE). Chlordane (B41520), a persistent organochlorine pesticide, is a significant environmental contaminant regularly monitored in water sources.[1][2] This method utilizes C18 SPE cartridges to efficiently isolate this compound from the aqueous matrix, followed by elution with an organic solvent and subsequent analysis by Gas Chromatography (GC). The described protocol is intended for researchers, environmental scientists, and analytical chemists requiring a reliable and reproducible method for the determination of this compound in water.
Introduction
Chlordane is a synthetic organochlorine pesticide that was widely used for agricultural and residential purposes until its ban in many countries due to its persistence in the environment and adverse health effects.[1][2] The technical mixture of chlordane consists of several isomers, with this compound (also known as alpha-Chlordane) being one of the major components.[3] Due to its hydrophobic nature and resistance to degradation, chlordane and its metabolites can bioaccumulate in the food chain, posing a risk to both wildlife and human health.[1]
Accurate and sensitive monitoring of this compound in water is crucial for assessing environmental contamination and ensuring public safety. Solid-phase extraction (SPE) has emerged as a preferred method for the pre-concentration and clean-up of organochlorine pesticides from aqueous samples, offering advantages over traditional liquid-liquid extraction (LLE) such as reduced solvent consumption, higher sample throughput, and the potential for automation.[2][4][5] This note details a robust SPE protocol using C18 silica-based sorbent for the effective recovery of this compound from water samples prior to instrumental analysis.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to isolate analytes of interest from a complex matrix. The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the target analytes. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of a strong solvent.
Caption: Principle of Solid-Phase Extraction (SPE).
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific water matrix and analytical instrumentation.
1. Materials and Reagents
-
SPE Cartridges: C18 cartridges (e.g., 1 g, 6 mL)[2]
-
Solvents (HPLC or pesticide residue grade):
-
Methanol
-
Methylene Chloride (Dichloromethane)
-
n-Hexane
-
-
Reagents:
-
Deionized water
-
Sodium sulfite (B76179) (for dechlorination, if necessary)
-
Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) (for sample preservation)
-
Anhydrous Sodium Sulfate (B86663)
-
-
Glassware and Equipment:
-
1 L amber glass sample bottles with PTFE-lined caps[6]
-
SPE vacuum manifold
-
Graduated conical tubes
-
Nitrogen evaporator or rotary evaporator
-
Autosampler vials with inserts
-
Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC/MS)
-
2. Sample Preparation
-
Collect 1 L water samples in amber glass bottles.
-
If the samples contain residual chlorine, dechlorinate by adding approximately 50 mg of sodium sulfite per liter.[7]
-
Preserve the sample by adjusting the pH to < 2 with 6 N HCl or H2SO4.[8]
-
Spike samples with surrogate standards as required by the analytical method (e.g., EPA Method 8081).[2]
3. Solid-Phase Extraction Procedure
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 10 mL of methylene chloride through the sorbent. Allow the sorbent to soak for 1 minute.[8]
-
Add 10 mL of methanol to the cartridge, allowing it to soak for approximately 2 minutes before drawing it through, leaving a thin layer of methanol above the sorbent bed.[2][8]
-
Equilibrate the cartridge by passing 20 mL of deionized water, ensuring the sorbent does not go dry.[2][8]
-
-
Sample Loading:
-
Load the 1 L water sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Drying the Cartridge:
-
After the entire sample has passed through, dry the cartridge by drawing air or nitrogen through it for 5-10 minutes to remove residual water.[2]
-
-
Elution:
4. Eluate Processing
-
Drying: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[2]
-
Solvent Exchange (if necessary): If the elution solvent is not compatible with the GC system (e.g., methylene chloride), perform a solvent exchange into n-hexane.[9]
-
Analysis: Transfer the final extract to an autosampler vial for GC-ECD or GC/MS analysis.
Data Presentation
The following table summarizes typical performance data for the SPE of this compound from water samples.
| Parameter | Sorbent | Elution Solvent | Recovery (%) | RSD (%) | LOD (µg/L) | Reference |
| Recovery | C18 Disk | Methylene Chloride | 78.4 | 3.64 | - | [9] |
| Recovery | C18 Cartridge | Methylene Chloride | - | 12 | - | [7] |
| Recovery | C18 Cartridge | Acetone:n-Hexane | 92 | 6 | - | [8] |
| Limit of Detection | - | Hexane | - | - | 0.01 | [10][11] |
| Limit of Detection | - | Pentane | - | - | ~0.01 | [12] |
RSD: Relative Standard Deviation; LOD: Limit of Detection
Workflow Diagram
Caption: SPE Workflow for this compound Analysis.
Conclusion
The solid-phase extraction method detailed in this application note provides an effective and efficient means for the isolation and pre-concentration of this compound from water samples. By utilizing C18 sorbent, this protocol achieves good analyte recovery and reproducibility, making it a suitable alternative to traditional liquid-liquid extraction methods. The procedure is amenable to high-throughput analysis and can be adapted for various water matrices, providing a reliable foundation for environmental monitoring programs and research studies focused on organochlorine pesticides.
References
- 1. Chlordane - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. gcms.cz [gcms.cz]
- 6. rsc.org [rsc.org]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. unitedchem.com [unitedchem.com]
- 9. gcms.cz [gcms.cz]
- 10. tandfonline.com [tandfonline.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. cdn.who.int [cdn.who.int]
Chiral Separation of Cis- and Trans-Chlordane Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of cis- and trans-chlordane (B41516) isomers. Chlordane (B41520), a persistent organochlorine pesticide, exists as a complex mixture of stereoisomers. Due to the different biological activities and fates of individual enantiomers, their separation and quantification are crucial for environmental monitoring, toxicology studies, and risk assessment.[1][2][3] The following protocols detail established methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the effective enantioselective analysis of chlordane.
High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated excellent enantioselectivity for chlordane isomers.[4][5]
Application Note
This method is suitable for the analytical and semi-preparative separation of cis- and trans-chlordane enantiomers. The use of a CHIRALCEL® OD column with a normal-phase mobile phase provides baseline resolution of the trans-chlordane enantiomers and partial separation of the cis-chlordane enantiomers.[6]
Experimental Protocol
Instrumentation:
-
Agilent 1260 Infinity II Chiral HPLC system or equivalent
-
UV Detector (230 ± 5 nm)[6]
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Chlordane standard (racemic mixture of cis- and trans-isomers)
Procedure:
-
Sample Preparation: Dissolve the chlordane standard in the mobile phase to a final concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved.
-
Mobile Phase Preparation: Prepare a mobile phase of 90% n-Hexane and 10% Isopropanol.[6] Degas the mobile phase prior to use.
-
HPLC Conditions:
-
Analysis: Inject the sample and record the chromatogram. The cis-enantiomers will elute first, followed by the trans-enantiomers.
Data Presentation
| Isomer | Enantiomer | Retention Time (min) | Resolution (Rs) |
| This compound | Enantiomer 1 | 2.95[6] | Partially Separated[6] |
| Enantiomer 2 | 3.03[6] | ||
| trans-Chlordane | Enantiomer 1 | 17.83[6] | Fully Separated[6] |
| Enantiomer 2 | 23.02[6] |
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic separation of the enantiomers of trans-chlordane, this compound, heptachlor, heptachlor epoxide and alpha-hexachlorocyclohexane with application to small-scale preparative separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic separation of the enantiomers of trans-chlordane, this compound, heptachlor, heptachlor epoxide and alpha-hexachlorocyclohexane with application to small-scale preparative separation. | Sigma-Aldrich [sigmaaldrich.com]
- 6. ajol.info [ajol.info]
Application of cis-Chlordane in Neurodevelopmental Toxicity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cis-Chlordane as a model compound for inducing neurodevelopmental toxicity, with a particular focus on its effects on motor neurons. The protocols and data presented are derived from recent studies and are intended to guide researchers in establishing in vitro and in vivo models of pesticide-induced neurodegeneration.
Introduction
This compound is a persistent organochlorine pesticide that has been linked to neurodevelopmental disorders and neurodegenerative diseases.[1][2][3] Its mechanism of action extends beyond the classical antagonism of GABA-A receptors, involving the induction of mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and altered autophagy in neuronal cells.[1][2][4] This makes this compound a valuable tool for studying the cellular and molecular pathways underlying neurotoxicity and for screening potential therapeutic agents. Recent research has demonstrated its specific toxicity to human motor neurons derived from induced pluripotent stem cells (iPSCs), inducing a phenotype reminiscent of Amyotrophic Lateral Sclerosis (ALS).[1][2][4][5]
Key Cellular Effects of this compound on Motor Neurons
Exposure of human iPSC-derived motor neurons to this compound has been shown to elicit a cascade of detrimental cellular events, providing multiple endpoints for toxicity assessment.
-
Mitochondrial Dysfunction: A primary effect of this compound is the disruption of mitochondrial function, characterized by:
-
Endoplasmic Reticulum (ER) Stress: this compound treatment leads to the upregulation of genes involved in the unfolded protein response (UPR) and ER-associated degradation, indicative of ER stress.[1]
-
Altered Autophagy: An increase in the expression of autophagic proteins such as p62 and LC3, along with an accumulation of acidic vesicles (lysosomes), is observed following this compound exposure.[1][2]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on human iPSC-derived motor neurons.
Table 1: Cytotoxicity of this compound on Motor Neurons
| Compound | Cell Type | EC50 Value | Reference |
| This compound | Human iPSC-derived motor neurons | 12-16 µM | [2] |
Table 2: Effects of this compound on Mitochondrial Function in Motor Neurons
| Parameter | This compound Concentration | Exposure Time | Observation | Reference |
| Cellular ROS Production | 20 µM | 3 hours | Significant Increase | [1] |
| Mitochondrial ROS Production | 20 µM | 3 hours | Significant Increase | [1] |
| Mitochondrial Membrane Potential | 20 µM | Not specified | Significant Decrease | [1] |
| Oxygen Consumption Rate | Not specified | Not specified | Decreased | [4][5] |
| ATP Production | Not specified | Not specified | Decreased | [4][5] |
Table 3: Effects of this compound on Autophagy in Motor Neurons
| Parameter | This compound Concentration | Exposure Time | Observation | Reference |
| Acidic Vesicle Content (LysoTracker) | 10 µM | 3 hours | Significant Increase | [1] |
| Acidic Vesicle Content (LysoTracker) | 10 µM | 4 hours | Significant Increase | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the neurotoxic effects of this compound.
In Vitro Model: Culture of Human iPSC-Derived Motor Neurons
A robust and reproducible in vitro model is crucial for studying the specific effects of this compound on motor neurons.
Protocol:
-
Cell Sourcing: Obtain human induced pluripotent stem cells (iPSCs) from a reputable source.
-
Differentiation: Differentiate iPSCs into motor neurons using established protocols. This typically involves a multi-step process using a combination of small molecules and growth factors to guide the cells through developmental stages.
-
Culture Maintenance: Maintain the differentiated motor neurons in a specialized neuronal medium.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration is consistent across all conditions, including vehicle controls.
Assessment of Mitochondrial Dysfunction
Materials:
-
CellROX® Green Reagent (for cellular ROS)
-
MitoSOX™ Red Mitochondrial Superoxide Indicator (for mitochondrial ROS)
-
Human iPSC-derived motor neurons cultured in 96-well plates
-
This compound
-
Fluorescence microscope or plate reader
Protocol:
-
Treat motor neurons with the desired concentrations of this compound (e.g., 20 µM) or vehicle control for a specified duration (e.g., 3 hours).
-
During the final 30 minutes of treatment, add CellROX® Green Reagent (final concentration 5 µM) or MitoSOX™ Red Indicator (final concentration 5 µM) to the respective wells.
-
Incubate the plate at 37°C, protected from light.
-
Wash the cells three times with a buffered saline solution.
-
Image the cells using a fluorescence microscope with appropriate filter sets (e.g., GFP/FITC for CellROX® and RFP/Texas Red for MitoSOX™).
-
Quantify the fluorescence intensity using image analysis software.
Materials:
-
Tetramethylrhodamine, methyl ester (TMRM)
-
Human iPSC-derived motor neurons cultured in 96-well plates
-
This compound
-
Fluorescence microscope or plate reader
Protocol:
-
Treat motor neurons with various concentrations of this compound or vehicle control.
-
During the final 30 minutes of treatment, add TMRM (final concentration 20 nM) to the culture medium.
-
Incubate at 37°C.
-
Wash the cells with a buffered saline solution.
-
Acquire images using a fluorescence microscope with an appropriate filter set (e.g., RFP/Texas Red).
-
Quantify the fluorescence intensity. A decrease in TMRM fluorescence indicates a loss of mitochondrial membrane potential.
Assessment of Autophagy
Materials:
-
LysoTracker™ Red DND-99
-
Human iPSC-derived motor neurons cultured in 96-well plates
-
This compound (e.g., 10 µM)
-
MG132 (proteasome inhibitor, as a positive control)
-
Fluorescence microscope
Protocol:
-
Treat motor neurons with this compound, vehicle control, or MG132 for various time points (e.g., 1, 2, 3, and 4 hours).
-
During the final 30 minutes of incubation, add LysoTracker™ Red to the medium (final concentration 50 nM).
-
Incubate at 37°C.
-
Wash the cells and replace the medium with fresh imaging medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity of the acidic vesicles. An increase in LysoTracker staining indicates an accumulation of lysosomes, which can be a marker of altered autophagic flux.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its study.
Caption: this compound induced neurotoxicity pathway.
Caption: Experimental workflow for neurotoxicity assessment.
Conclusion
This compound serves as a potent tool for modeling pesticide-induced neurodevelopmental toxicity in vitro. The detailed protocols and quantitative data provided herein offer a framework for researchers to investigate the mechanisms of neurodegeneration and to screen for potential neuroprotective compounds. The use of human iPSC-derived motor neurons provides a clinically relevant model system to advance our understanding of the environmental contributors to neurodegenerative diseases like ALS.
References
- 1. Exposure to the organochlorine pesticide this compound induces ALS-like mitochondrial perturbations in stem cell-derived motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pesticide Exposure and Neurodevelopmental Outcomes: Review of the Epidemiologic and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure to the organochlorine pesticide this compound induces ALS-like mitochondrial perturbations in stem cell-derived motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Using cis-Chlordane as a Marker for Historical Pesticide Contamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlordane (B41520), a persistent organochlorine pesticide, was extensively used for agricultural and residential purposes, particularly for termite control, from the 1940s until its ban in the United States in 1988.[1][2] Due to its chemical stability, chlordane and its metabolites persist in the environment for decades, posing ongoing risks to ecosystems and human health. Technical chlordane is a complex mixture of over 140 compounds, with cis-chlordane (also known as α-chlordane) and trans-chlordane (B41516) (γ-chlordane) being two of the most abundant isomers.[2][3] The specific properties of this compound, including its persistence and the differential degradation of its isomers and enantiomers, make it a valuable chemical marker for identifying and aging historical pesticide contamination.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a marker for historical pesticide contamination in environmental samples.
Application Notes
The primary application of using this compound as a historical marker lies in its ability to provide insights into the age and weathering of chlordane contamination. This is achieved by analyzing the ratios of chlordane isomers and the enantiomeric fractions of cis- and trans-chlordane.
Isomer Ratios as an Indicator of Weathering
Technical grade chlordane was produced with a relatively consistent ratio of trans-chlordane to this compound (TC/CC ratio), typically around 1.0–1.2.[4] However, in the environment, trans-chlordane degrades more readily than this compound through processes like photolysis.[5] Consequently, the TC/CC ratio in weathered chlordane samples is often less than 1.0. A lower TC/CC ratio generally indicates a more aged contamination.
Enantiomer Fractions for Source Tracking and Degradation Pathways
Both cis- and trans-chlordane are chiral molecules, existing as a pair of non-superimposable mirror images called enantiomers, designated as (+) and (-). Technical chlordane was produced as a racemic mixture, meaning it contained equal amounts of the (+) and (-) enantiomers for each chiral compound, resulting in an enantiomer fraction (EF) of 0.5. The EF is calculated as:
EF = (+) / [(+) + (-)]
In the environment, microorganisms can preferentially degrade one enantiomer over the other. For chlordane in soil, there is typically a preferential degradation of the (+) enantiomer of trans-chlordane (leading to an EF < 0.5) and the (-) enantiomer of this compound (leading to an EF > 0.5).[6] By analyzing the EFs of cis- and trans-chlordane, researchers can distinguish between recent, unweathered contamination (EF ≈ 0.5) and older, biologically degraded contamination (non-racemic EFs). This can be particularly useful in differentiating between direct application of the pesticide and atmospheric deposition of weathered residues.
Data Presentation
The following tables summarize quantitative data related to the analysis of this compound in environmental samples.
Table 1: Analytical Method Performance for Chlordane Isomers
| Parameter | Water | Sediment | Soil |
| Limit of Detection (LOD) | |||
| This compound | 0.01 µg/L | 0.38 µg/kg | ~6.4 µg/kg (Immunoassay) |
| trans-Chlordane | 0.01 µg/L | 0.38 µg/kg | Not Specified |
| Analyte Recovery (%) | |||
| This compound | 85.7% | 92.0% | Not Specified |
| trans-Chlordane | 83.0% | 88.7% | Not Specified |
Data compiled from various analytical studies. The soil LOD is for a screening immunoassay; GC-based methods can achieve lower detection limits.
Table 2: Reported Concentrations of Chlordane in Historically Contaminated Environmental Samples
| Sample Type | Location/Use | Total Chlordane Concentration | This compound Concentration | Reference |
| Soil | Residential (termite treatment) | 22 - 2,540 mg/kg | Not specified | [1] |
| Soil | Near National Priorities List (NPL) site | Up to 344 mg/kg | Not specified | [7] |
| Soil | School buildings (termiticide application) | Up to 0.24% (2,400 mg/kg) | Not specified | [8] |
| Soil | Agricultural | Generally < 0.5 µg/g | Not specified | [9] |
| Sediment | Long Island Sound (highly urbanized area) | >10 ng/g (dry weight) | Not specified | [10] |
| Indoor Air | Termiticide-treated homes | 0.03 - 2 µg/m³ | Not specified | [7] |
Experimental Protocols
The following protocols are based on established methods such as U.S. EPA Method 8081B and methodologies described by the U.S. Geological Survey for the analysis of organochlorine pesticides in soil and sediment.
Protocol 1: Sample Collection and Handling
-
Soil/Sediment Sampling: Collect soil or sediment samples using a stainless-steel scoop or coring device. For surface contamination, samples are typically collected from the top 5-15 cm.
-
Sample Containers: Place samples in wide-mouth glass jars with polytetrafluoroethylene (PTFE)-lined lids to prevent contamination.
-
Storage and Transport: Immediately place samples on ice and transport them to the laboratory. Samples should be stored at 4°C and extracted within 14 days of collection.
Protocol 2: Sample Preparation and Extraction (Soxhlet Extraction)
-
Homogenization: Air-dry the soil or sediment sample and sieve it through a 2-mm stainless-steel sieve to remove large debris and ensure homogeneity.
-
Moisture Content: Determine the moisture content of a separate subsample by drying at 105°C to a constant weight. This is used to report final concentrations on a dry weight basis.
-
Extraction:
-
Weigh approximately 10-30 g of the homogenized sample and mix it with an equal amount of anhydrous sodium sulfate (B86663) to create a free-flowing mixture.
-
Place the mixture in a cellulose (B213188) extraction thimble.
-
Add internal standards and surrogates to the thimble.
-
Extract the sample in a Soxhlet extractor for 16-24 hours using 300 mL of a 1:1 (v/v) mixture of hexane (B92381) and acetone (B3395972) or dichloromethane (B109758) and acetone.
-
-
Concentration: After extraction, concentrate the extract to approximately 5-10 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.
Protocol 3: Extract Cleanup
Cleanup is crucial to remove interfering compounds from the sample extract before instrumental analysis.
-
Gel Permeation Chromatography (GPC): GPC is effective for removing high-molecular-weight interferences such as lipids.
-
Calibrate the GPC system with a standard mixture to determine the elution fraction containing the chlordane isomers.
-
Inject the concentrated extract onto the GPC column and collect the appropriate fraction.
-
-
Florisil or Silica (B1680970) Gel Adsorption Chromatography:
-
Prepare a chromatography column with activated Florisil or silica gel.
-
Apply the concentrated extract to the top of the column.
-
Elute the chlordane compounds with a suitable solvent or solvent mixture (e.g., hexane, followed by mixtures of hexane and diethyl ether).
-
Collect the eluate and concentrate it to a final volume of 1 mL for analysis.
-
Protocol 4: Instrumental Analysis (GC-ECD or GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless, operated in splitless mode.
-
Carrier Gas: Helium or Nitrogen.
-
Columns: A dual-column system is recommended for confirmation. A primary column (e.g., DB-5 or equivalent) and a confirmation column of different polarity (e.g., DB-1701 or equivalent).
-
Oven Temperature Program: An appropriate temperature program to separate this compound from other chlordane components and potential interferences.
-
-
Detector:
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like chlordane.
-
Mass Spectrometer (MS): Provides definitive identification of the compounds based on their mass spectra. Operated in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
Calibration: Prepare a multi-point calibration curve using certified standards of this compound and other relevant chlordane isomers.
-
Quantification: Quantify the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound in soil and sediment samples.
Caption: Logical relationship for interpreting historical chlordane contamination using isomer and enantiomer data.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. rais.ornl.gov [rais.ornl.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. govinfo.gov [govinfo.gov]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analysis of cis-Chlordane in Indoor Air and Dust Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlordane (B41520), a persistent organic pollutant (POP), was widely used as a pesticide for termite control in residential and commercial buildings from the 1940s until its ban in the late 1980s.[1] Due to its chemical stability, chlordane and its constituents, including the isomeric cis-Chlordane, persist in the indoor environment for decades.[2] Human exposure primarily occurs indoors through the inhalation of contaminated air and ingestion or dermal contact with contaminated dust.[3] Monitoring the levels of this compound in indoor air and dust is crucial for assessing human exposure and potential health risks. This document provides detailed application notes and protocols for the analysis of this compound in these matrices, intended for researchers and scientists in environmental health and toxicology.
Quantitative Data Summary
The following tables summarize reported concentrations of total chlordane (which includes this compound) in indoor air and dust from various studies. These values can serve as a reference for expected concentration ranges.
Table 1: Reported Concentrations of Total Chlordane in Indoor Air
| Location | Concentration Range (ng/m³) | Geometric Mean (ng/m³) | Study |
| Los Angeles County, CA | 0.037 - 112.0 | 1.98 | Offenberg et al., 2004[3][4] |
| Elizabeth, NJ | 0.260 - 31.80 | 1.30 | Offenberg et al., 2004[3][4] |
| Houston, TX | 0.410 - 38.90 | 4.18 | Offenberg et al., 2004[3][4] |
| US Cornbelt Homes | Not Detected - 79 | - | Leone et al., 2000[5] |
| Six US Houses (Post-treatment) | 300 - 5,800 | - | Wright and Leidy, 1982[6] |
Table 2: Reported Concentrations of Chlordane in House Dust
| Population Group | Mean Concentration (ppm) | Study |
| Controls | 7.6 | Starr et al., 1974[7] |
| Farmers | 5.8 | Starr et al., 1974[7] |
| Formulators | 23.1 | Starr et al., 1974[7] |
Experimental Protocols
The following sections detail the methodologies for the collection and analysis of this compound in indoor air and dust samples. The primary analytical technique is Gas Chromatography coupled with Mass Spectrometry (GC/MS).[8][9][10]
Protocol 1: Indoor Air Sample Analysis
This protocol describes the collection of this compound from indoor air using polyurethane foam (PUF) passive air samplers, followed by extraction and analysis.
1. Sample Collection (Passive Air Sampling)
-
Sampler Preparation: Pre-clean polyurethane foam (PUF) disks by Soxhlet extraction with dichloromethane (B109758) (DCM) for 24 hours.[11] Dry the cleaned PUF disks under vacuum and store them wrapped in multiple layers of solvent-rinsed aluminum foil in airtight bags until deployment.[11]
-
Deployment: Assemble the samplers on-site to prevent contamination.[11] Place the PUF samplers in a representative indoor location, away from direct sources of airflow or heat, for a predetermined sampling period (e.g., 48 hours).[4]
-
Sample Retrieval: After the sampling period, retrieve the PUF disks, wrap them in solvent-rinsed aluminum foil, place them in airtight containers, and transport them to the laboratory for analysis. Store samples in a refrigerator prior to extraction.[11]
2. Sample Extraction
-
Soxhlet Extraction: Place the PUF sample into a Soxhlet apparatus and extract with a suitable solvent, such as a mixture of hexane (B92381) and diethyl ether, for 18-24 hours.[8]
-
Solvent Evaporation: Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
3. Sample Clean-up (Column Chromatography)
-
Column Preparation: Prepare a chromatography column packed with activated silica (B1680970) gel or Florisil.
-
Elution: Apply the concentrated extract to the top of the column. Elute the chlordane fraction using a non-polar solvent like hexane, followed by a more polar solvent mixture (e.g., hexane/diethyl ether) to elute other pesticides if necessary.
-
Final Concentration: Concentrate the collected fraction containing this compound to a final volume of 1 mL under a gentle stream of nitrogen.
4. Instrumental Analysis (GC/MS)
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC/MS) or a tandem mass spectrometer (GC-MS/MS) for analysis.[12]
-
GC Conditions:
-
Column: A non-polar capillary column, such as a TraceGOLD TG-5SilMS or equivalent, is suitable for separating chlordane isomers.[9]
-
Injection: Use a splitless injection mode.[9]
-
Temperature Program: An example temperature program starts at a low temperature (e.g., 60°C), ramps up to an intermediate temperature (e.g., 200°C), and then to a final temperature (e.g., 280°C) to ensure the elution of all target compounds.
-
-
MS Conditions:
-
Quantification: Quantify this compound using a multi-point calibration curve prepared from certified reference standards.
Protocol 2: Indoor Dust Sample Analysis
This protocol outlines the collection of indoor dust samples and the subsequent extraction, clean-up, and analysis for this compound.
1. Sample Collection
-
Vacuum Sampling: Collect dust samples from carpets, rugs, and bare floors using a vacuum cleaner equipped with a specialized dust collection filter or bag.
-
Sieving: Sieve the collected dust sample to obtain a fine, homogeneous powder. Store the sieved dust in a clean, airtight container at -20°C until extraction.
2. Sample Extraction
-
Pressurized Liquid Extraction (PLE) or Soxhlet Extraction:
-
PLE: Mix a known amount of dust (e.g., 1-2 grams) with a drying agent like diatomaceous earth and place it in a PLE cell. Extract with a suitable solvent (e.g., hexane/acetone mixture) at an elevated temperature and pressure.
-
Soxhlet Extraction: Alternatively, perform Soxhlet extraction with a solvent mixture like hexane/acetone for 18-24 hours.[8]
-
-
Solvent Evaporation: Concentrate the extract to a small volume (e.g., 1 mL).
3. Sample Clean-up
-
Gel Permeation Chromatography (GPC): Use GPC to remove high molecular weight interferences such as lipids and polymers.[13]
-
Column Chromatography: Further clean the extract using a silica gel or Florisil column as described in the air analysis protocol to remove polar interferences.
4. Instrumental Analysis (GC/MS)
-
Follow the same GC/MS or GC-MS/MS instrumental analysis procedure as outlined in the indoor air analysis protocol.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the analysis of this compound in indoor air and dust samples.
Caption: Workflow for this compound analysis in indoor air.
Caption: Workflow for this compound analysis in indoor dust.
References
- 1. Chlordane testing | ALS Global [alsglobal.eu]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chlordanes in the indoor and outdoor air of three U.S. cities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indoor air levels of chlordane and heptachlor following termiticide applications (Journal Article) | OSTI.GOV [osti.gov]
- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journalwes.com [journalwes.com]
- 9. cromlab-instruments.es [cromlab-instruments.es]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. mce2.org [mce2.org]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. fsis.usda.gov [fsis.usda.gov]
Application Notes and Protocols for Monitoring cis-Chlordane in Environmental Remediation Projects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the effective monitoring of cis-Chlordane, a persistent organochlorine pesticide, in various environmental matrices during remediation projects. Accurate and reliable monitoring is crucial for assessing the efficacy of remediation efforts, ensuring regulatory compliance, and protecting human and environmental health.
Introduction to this compound Monitoring
Chlordane (B41520), a broad-spectrum insecticide, was extensively used from the 1940s until its ban in the 1980s in the United States.[1][2] Technical chlordane is a mixture of over 140 compounds, with the primary isomers being this compound (also known as alpha-chlordane) and trans-chlordane (B41516) (gamma-chlordane).[3][4] Due to its persistence, hydrophobicity, and toxicity, chlordane, and specifically the more stable cis-isomer, remains a significant environmental contaminant in soil, sediment, water, and biota.[1][2] Environmental remediation projects targeting chlordane-contaminated sites require robust monitoring programs to track its fate and transport, evaluate the performance of remediation technologies, and ensure that cleanup goals are met.[5]
This document outlines the standard methodologies for sampling, sample preparation, and analysis of this compound, with a focus on gas chromatography techniques.
Analytical Methodologies
The primary analytical technique for the quantification of this compound in environmental samples is gas chromatography (GC).[3] This is often coupled with either an electron capture detector (ECD) for high sensitivity to halogenated compounds or a mass spectrometer (MS) for definitive identification and confirmation.[3][6]
-
Gas Chromatography-Electron Capture Detection (GC-ECD): This is a highly sensitive method for detecting organochlorine pesticides.[3][6] U.S. EPA Method 8081B is a widely used protocol for this purpose and often specifies dual-column confirmation to reduce false positives.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides a higher degree of certainty in compound identification by providing mass spectral data.[3] GC-MS/MS (tandem mass spectrometry) can further enhance selectivity and sensitivity, which is particularly useful for complex matrices.[7]
Screening methods, such as immunoassay test kits (e.g., EPA Method 4041), can be used for rapid, on-site assessment of chlordane in soil, but confirmatory analysis by GC is required for precise quantification.[8]
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are critical to ensure the integrity of the results.
-
Soil and Sediment:
-
Collect samples using stainless-steel trowels, spoons, or core samplers to avoid cross-contamination.
-
Homogenize the sample thoroughly before transferring it to a clean, amber glass jar with a Teflon-lined lid.
-
Store samples at 4°C and protect them from light.
-
-
Water:
-
Collect water samples in clean, amber glass bottles with Teflon-lined caps.
-
Preserve samples by adjusting the pH if necessary and store them at 4°C.
-
For dissolved this compound, samples may need to be filtered. For total concentration, whole water samples are extracted.
-
Sample Preparation: Extraction and Cleanup
The goal of sample preparation is to extract this compound from the sample matrix and remove interfering compounds.
3.2.1. Extraction of this compound from Soil and Sediment (Based on EPA Method 3545A)
-
Sample Homogenization: Air-dry the soil or sediment sample and sieve it to remove large debris.
-
Mixing with Drying Agent: Mix the homogenized sample with a desiccant like anhydrous sodium sulfate (B86663) to remove residual moisture.[3]
-
Pressurized Fluid Extraction (PFE):
-
Place the sample mixture into an extraction cell.
-
Extract the sample using an automated PFE system with a suitable solvent, typically a mixture of acetone (B3395972) and hexane (B92381) or dichloromethane.
-
-
Concentration: Concentrate the resulting extract to a small volume using a nitrogen evaporator or a similar device.
3.2.2. Extraction of this compound from Water (Based on EPA Method 3510C)
-
Liquid-Liquid Extraction:
-
Transfer 1 liter of the water sample to a 2-liter separatory funnel.
-
Add a suitable solvent, such as dichloromethane.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and drain the organic layer into a flask.
-
Repeat the extraction two more times with fresh solvent.
-
-
Drying and Concentration:
-
Dry the combined organic extracts by passing them through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume for cleanup and analysis.
-
3.2.3. Extract Cleanup (Based on EPA Method 3620C)
Interferences from co-extracted organic compounds, such as lipids in biological samples, can be significant.[3] Cleanup procedures are essential to remove these interferences.
-
Florisil Cleanup:
-
Prepare a chromatography column packed with activated Florisil.
-
Apply the concentrated extract to the top of the column.
-
Elute the column with solvents of increasing polarity to separate the analytes from interferences.
-
Collect the fraction containing this compound.
-
-
Gel Permeation Chromatography (GPC): GPC is particularly effective for removing high-molecular-weight interferences from fatty samples.[7][9]
-
Sulfuric Acid Cleanup: For some matrices, a simple wash of the extract with concentrated sulfuric acid can remove many interferences.[3]
Instrumental Analysis: GC-MS Protocol
-
Instrument Setup:
-
GC Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the target analytes. A typical program might start at 60°C, ramp to 300°C.
-
Injector: Splitless injection is commonly used for trace analysis.
-
MS Detector: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in a suitable solvent.
-
Analyze the standards to generate a calibration curve.
-
-
Sample Analysis:
-
Inject a known volume of the prepared sample extract into the GC-MS system.
-
Identify this compound based on its retention time and the presence of characteristic ions.
-
Quantify the concentration of this compound using the calibration curve.
-
Quality Assurance/Quality Control (QA/QC)
A robust QA/QC program is essential for generating legally defensible data.
-
Method Blank: An analyte-free matrix processed alongside the samples to check for contamination.
-
Laboratory Control Spike (LCS): A clean matrix spiked with a known amount of this compound to assess the accuracy of the analytical method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known amount of this compound to evaluate the effect of the sample matrix on the analytical method.
-
Surrogate Standards: A compound similar to the analyte of interest is added to each sample before extraction to monitor the efficiency of the sample preparation process.[3] For GC-MS analysis, 13C-labeled or deuterated surrogates are recommended.[3]
Data Presentation
The following tables summarize typical quantitative data for this compound monitoring.
Table 1: Typical Method Detection Limits (MDLs) and Quantitation Limits (QLs) for this compound
| Matrix | Analytical Method | Method Detection Limit (MDL) | Quantitation Limit (QL) | Reference |
| Water | GC-MS | 0.005 µg/L | 0.02 µg/L | [10] |
| Soil/Sediment | GC-ECD | 0.5 µg/kg | 2.0 µg/kg | [9] |
| Fish Tissue | GC-ECD | 0.30 ppb | 1.0 ppb | [11] |
| Air | GC-ECD | 4.2 x 10⁻⁴ µg/L | - | [11] |
Table 2: Typical Recovery Rates for this compound
| Matrix | Extraction Method | Analytical Method | Average Recovery (%) | Reference |
| Water | Liquid-Liquid Extraction | GC-ECD | 85-115% | [11] |
| Sediment | Soxhlet Extraction | GC-ECD | 89.1 - 97.6% | [11] |
| Fish Tissue | Solvent Extraction | GC-ECD | 83.0 - 104.5% | [11] |
Visualizations
The following diagrams illustrate the workflow and logical relationships in monitoring this compound.
Caption: Experimental workflow for this compound monitoring.
Caption: Quality Assurance/Quality Control framework.
References
- 1. dtsc.ca.gov [dtsc.ca.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cromlab-instruments.es [cromlab-instruments.es]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. agilent.com [agilent.com]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. epa.gov [epa.gov]
- 9. nemi.gov [nemi.gov]
- 10. grupobiomaster.com [grupobiomaster.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
Assessing the Bioaccessibility of cis-Chlordane: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlordane (B41520), a persistent organic pollutant (POP), was extensively used as a pesticide until its ban in many countries.[1][2] Due to its persistence, chlordane residues, including its isomer cis-chlordane, remain in the environment, posing potential risks to human health through ingestion of contaminated soil and food.[1][3] Understanding the bioaccessibility of this compound—the fraction of the ingested contaminant that is released from its matrix (e.g., soil) in the gastrointestinal tract and is available for absorption—is crucial for accurate human health risk assessment.[4][5] This document provides a detailed experimental design for assessing the bioaccessibility of this compound using established in vitro models.
In vitro bioaccessibility assays offer a rapid and cost-effective alternative to expensive and time-consuming in vivo animal studies.[6][7] These methods simulate the physiological conditions of the human gastrointestinal tract to estimate the amount of a contaminant that may be solubilized and become available for absorption.[4]
Experimental Design Overview
This experimental design employs two widely recognized in vitro bioaccessibility methods: the Physiologically Based Extraction Test (PBET) and the Simple Bioaccessibility Extraction Test (SBET). The design encompasses sample preparation, execution of the bioaccessibility tests, and analytical quantification of this compound.
Logical Workflow of the Experimental Design
Caption: Experimental workflow for assessing this compound bioaccessibility.
Data Presentation
The quantitative data from the bioaccessibility experiments should be summarized in a structured table for clear comparison.
| Sample ID | Total this compound (mg/kg) | PBET - Gastric Phase Bioaccessibility (%) | PBET - Intestinal Phase Bioaccessibility (%) | SBET - Bioaccessibility (%) |
| Soil A | 15.2 | 25.8 | 12.3 | 28.1 |
| Soil B | 8.7 | 31.5 | 15.1 | 34.2 |
| Control Soil | <0.1 | N/A | N/A | N/A |
Experimental Protocols
Sample Preparation
-
Soil Sample Collection: Collect soil samples from the contaminated site of interest.
-
Sieving: Air-dry the soil samples and sieve them through a 250 µm mesh to obtain the fine particle fraction that is most likely to adhere to hands and be ingested.[8]
-
Homogenization: Thoroughly mix the sieved soil to ensure homogeneity.
-
Total this compound Quantification:
-
Extract a subsample of the homogenized soil with an appropriate solvent (e.g., hexane:acetone mixture).
-
Clean up the extract using solid-phase extraction (SPE).
-
Quantify the total concentration of this compound using Gas Chromatography with Electron Capture Detection (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]
-
Physiologically Based Extraction Test (PBET)
The PBET simulates both the stomach and small intestine conditions.[6][11]
Stomach Phase:
-
Prepare the gastric fluid by dissolving pepsin, citrate, malate, lactate, and acetic acid in deionized water and adjusting the pH to 1.5 with HCl.
-
Add 1 gram of the prepared soil sample to a 100 mL extraction vessel.
-
Add 100 mL of the gastric fluid to the vessel.
-
Incubate the mixture at 37°C for 1 hour with continuous rotation.
-
After incubation, collect a sample of the supernatant for analysis.
Intestinal Phase:
-
To the remaining mixture from the gastric phase, add a bile and pancreatin (B1164899) solution.
-
Adjust the pH to 7.0 with a saturated sodium bicarbonate solution.
-
Incubate the mixture at 37°C for 4 hours with continuous rotation.
-
After incubation, collect a sample of the supernatant for analysis.
Simple Bioaccessibility Extraction Test (SBET)
The SBET is a simplified method that only simulates the stomach phase, as this is often where the majority of contaminant release occurs for many compounds.[12][13]
-
Prepare the SBET extraction fluid by dissolving glycine (B1666218) in deionized water and adjusting the pH to 1.5 with concentrated HCl.[14]
-
Add 1 gram of the prepared soil sample to a 100 mL extraction vessel.
-
Add 100 mL of the SBET extraction fluid to the vessel.
-
Incubate the mixture at 37°C for 1 hour with continuous rotation.[12]
-
After incubation, collect a sample of the supernatant for analysis.
Analysis of Bioaccessible Fraction
-
Extraction: Perform a liquid-liquid extraction on the collected supernatants from the PBET and SBET experiments using a suitable organic solvent like hexane.
-
Cleanup: Clean up the organic extracts using SPE to remove interfering substances.
-
Quantification: Analyze the cleaned extracts for this compound concentration using GC-ECD or GC-MS.[9][10]
Bioaccessibility Calculation
Calculate the bioaccessibility percentage using the following formula:
Bioaccessibility (%) = (Cbioaccessible / Ctotal) * 100
Where:
-
Cbioaccessible is the concentration of this compound in the bioaccessible fraction (mg/kg).
-
Ctotal is the total concentration of this compound in the soil (mg/kg).
Signaling Pathways and Logical Relationships
While this compound itself is not known to directly activate specific signaling pathways in the context of bioaccessibility, its absorption and subsequent metabolism are influenced by physiological processes. The primary mechanism of toxicity for chlordane involves its effects on the central nervous system, and it is also known to induce hepatic microsomal enzymes.[1][15]
Logical Relationship of Bioaccessibility and Bioavailability
Caption: Relationship between bioaccessibility and bioavailability.
References
- 1. govinfo.gov [govinfo.gov]
- 2. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fate of Weathered Chlordane Residues in Soil and Plants - CONNECTICUT AGRICULTURAL EXPERIMENT STATION [portal.nifa.usda.gov]
- 4. bcs-1.itrcweb.org [bcs-1.itrcweb.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. aczwp2.azurewebsites.net [aczwp2.azurewebsites.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. researchgate.net [researchgate.net]
- 12. unn.edu.ng [unn.edu.ng]
- 13. ASSESSMENT OF A SIMPLE EXTRACTION METHOD TO DETERMINE THE BIOACCESSIBILITY OF POTENTIALLY TOXIC Tl, As, Pb, Cu, Zn AND Cd IN SOILS CONTAMINATED BY MINING-METALLURGICAL WASTE [redalyc.org]
- 14. rais.ornl.gov [rais.ornl.gov]
- 15. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining cis-Chlordane Cytotoxicity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Chlordane is a persistent organochlorine pesticide that has raised significant environmental and health concerns due to its bioaccumulation and potential toxicity. Understanding the cytotoxic effects of this compound at the cellular level is crucial for toxicological assessment and for elucidating its mechanisms of action. This document provides detailed application notes and protocols for a panel of in vitro assays to determine the cytotoxicity of this compound. The assays described herein are designed to assess various aspects of cellular health, including cell viability, membrane integrity, apoptosis, and oxidative stress.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
| Cell Line | Assay | Exposure Time | Endpoint | IC50 / Concentration | Reference |
| Motor Neurons | Live Imaging | 3 hours | Increased ROS Production | 10 µM | [1] |
| Motor Neurons | Seahorse Assay | 3 hours | Decreased ATP Production | 5-10 µM | [1] |
| Motor Neurons | Live Imaging | 3 hours | Loss of Mitochondrial Membrane Potential | 10 µM | [1] |
| Guinea Pig Polymorphonuclear Leukocytes | Superoxide Generation Assay | Not Specified | Increased Superoxide | Not Specified | [2] |
Note: The LD50 for this compound in rats has been reported as 83 mg/kg (oral administration)[2]. While this is an in vivo metric, it indicates the compound's significant toxicity.
Experimental Protocols
Cell Viability Assessment: Neutral Red Uptake (NRU) Assay
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. Toxic substances can impair the cell's ability to take up the dye, and the amount of dye retained is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Exposure: Treat cells with various concentrations of this compound (prepared in a suitable solvent, e.g., DMSO, with the final solvent concentration not exceeding 0.5%) for the desired exposure time (e.g., 24, 48, 72 hours). Include solvent controls.
-
Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for 3 hours at 37°C.
-
Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the lysosomes.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the solvent control.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the Neutral Red Uptake Assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH release for each treatment group and express it as a percentage of the positive control (cells lysed with a lysis buffer).
Apoptosis Assessment: Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that play a key role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a proluminescent substrate that is cleaved by activated caspase-3/7, generating a luminescent signal that is proportional to caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with this compound as described previously.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if necessary, using a parallel viability assay) and express the results as fold change in caspase activity compared to the control.
Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Detection
Principle: Increased production of reactive oxygen species is a common mechanism of cytotoxicity for many environmental toxicants. This protocol uses a cell-permeable fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black-walled 96-well plate and treat with this compound for a shorter duration (e.g., 1-6 hours), as ROS production is often an early event.
-
Probe Loading: Remove the treatment medium and incubate the cells with a medium containing the ROS-sensitive probe (e.g., 10 µM DCFH-DA) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Add PBS or a phenol (B47542) red-free medium to each well and measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).
-
Data Analysis: Express the fluorescence intensity as a percentage of the control or as a fold increase over the control.
Visualization of Signaling Pathways and Workflows
To facilitate a deeper understanding of the experimental procedures and the potential molecular mechanisms of this compound cytotoxicity, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Proposed pathway for this compound-induced oxidative stress.
References
Application Note: High-Throughput Extraction of cis-Chlordane from Human Serum
References
- 1. Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Elimination of Organochlorine Pesticides: Blood, Urine, and Sweat Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 9. Multi-residue analysis method based on QuEChERS followed by ultra-high performance liquid chromatography coupled with diode-array detector for pesticides in human serum and breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. jeol.com [jeol.com]
Analytical Standards for cis-Chlordane and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of cis-chlordane and its primary metabolites. The information compiled is intended to guide researchers in developing and implementing robust analytical methods for the detection and quantification of these compounds in various matrices.
Introduction
Chlordane (B41520), a persistent organochlorine pesticide, exists as a complex mixture of isomers and related compounds. The cis-isomer of chlordane is a significant component of technical chlordane and is of toxicological concern due to its persistence and bioaccumulation. Understanding its metabolic fate and developing sensitive analytical methods for its detection are crucial for environmental monitoring and human health risk assessment. The primary metabolites of this compound include oxychlordane (B150180) and 1,2-dichlorochlordene, formed through metabolic processes in organisms.[1] The analysis of this compound and its metabolites is predominantly carried out using gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) for enhanced selectivity and sensitivity.[1][2][3]
Metabolic Pathway of this compound
This compound undergoes metabolic transformation in organisms, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes, such as CYP2B and CYP3A.[1] The major metabolic pathways lead to the formation of oxychlordane and 1,2-dichlorochlordene.[1]
Analytical Methodologies
Gas chromatography (GC) coupled with mass spectrometry (MS) is the cornerstone for the analysis of this compound and its metabolites. The choice of sample preparation and specific instrumental parameters is critical and depends on the matrix and the required sensitivity.
Sample Preparation
Effective sample preparation is essential to isolate the target analytes from the sample matrix and minimize interferences.
3.1.1. Liquid Samples (e.g., Water, Serum)
-
Liquid-Liquid Extraction (LLE): This is a common technique for aqueous samples. A mixture of hexane (B92381) and dichloromethane (B109758) is frequently used as the extraction solvent.[4]
-
Solid-Phase Extraction (SPE): SPE offers a more automated and less solvent-intensive alternative to LLE. C18 cartridges are commonly used for the extraction of organochlorine pesticides from water.[3]
3.1.2. Solid Samples (e.g., Soil, Sediment, Tissues)
-
Soxhlet Extraction: A classic and robust method for solid samples, often using a mixture of acetone (B3395972) and hexane.[5]
-
Ultrasonic-Assisted Solvent Extraction: A faster alternative to Soxhlet extraction, using solvents like a hexane and ethyl acetate (B1210297) mixture.[6]
-
Gel Permeation Chromatography (GPC): GPC is an effective cleanup technique for complex matrices like adipose tissue to remove lipids.[7]
Instrumental Analysis
3.2.1. Gas Chromatography (GC)
-
Column: A non-polar or semi-polar capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane (e.g., HP-5MS, DB-5MS), is typically used for the separation of chlordane isomers and metabolites.[8][9]
-
Injector: Splitless injection is commonly employed for trace analysis to maximize the transfer of analytes to the column.
3.2.2. Mass Spectrometry (MS)
-
Ionization: Electron Ionization (EI) is the standard ionization technique for these compounds.
-
Detection:
-
Selected Ion Monitoring (SIM): For routine analysis, SIM mode provides higher sensitivity by monitoring specific ions characteristic of each analyte.
-
Tandem Mass Spectrometry (MS/MS): For complex matrices or very low detection limits, MS/MS in Multiple Reaction Monitoring (MRM) mode offers superior selectivity and reduces matrix interference.[1][2]
-
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of this compound and its metabolites from various studies.
Table 1: GC-MS/MS Method Parameters and Quantitative Data for this compound
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 372.8 | [1] |
| Product Ions (m/z) | 265.8, 263.8 | [1] |
| Retention Time (min) | 10.334 | [10] |
| Limit of Detection (LOD) | 0.628 - 3.68 µg/kg (soil) | [6] |
| Limit of Quantification (LOQ) | 0.5 µg/L (serum) | [9] |
| Recovery | 81.42 - 110.7% (soil) | [6] |
Table 2: Quantitative Data for Chlordane Analysis in Water
| Compound | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Reference |
| This compound | 5 | 10 | 88 - 99 | [11] |
| trans-Chlordane | 5 | 10 | 88 - 99 | [11] |
Experimental Protocols
Protocol 1: Analysis of this compound and Metabolites in Human Serum
Objective: To quantify this compound and its metabolites in human serum using GC-MS/MS.
Materials:
-
Human serum samples
-
Hexane (pesticide residue grade)
-
Dichloromethane (pesticide residue grade)
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS/MS system
Procedure:
-
Sample Preparation:
-
Pipette 2 mL of serum into a 50 mL centrifuge tube.
-
Add 5 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of the solvent mixture.
-
Combine the organic extracts and pass them through a small column containing anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS/MS Analysis:
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)
-
Injector: Splitless, 250°C
-
Oven Program: Initial 70°C for 2 min, ramp to 180°C at 25°C/min, then to 280°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS/MS Conditions:
-
Ionization: EI
-
MRM Transitions:
-
This compound: 372.8 -> 265.8 (quantifier), 372.8 -> 263.8 (qualifier)
-
Oxychlordane: 386.8 -> 351.8 (quantifier), 386.8 -> 279.8 (qualifier)
-
1,2-Dichlorochlordene: 338.9 -> 303.9 (quantifier), 338.9 -> 267.9 (qualifier)
-
-
-
Protocol 2: Analysis of this compound in Soil
Objective: To determine the concentration of this compound in soil samples using ultrasonic-assisted extraction and GC-MS.
Materials:
-
Soil samples, air-dried and sieved
-
Hexane (pesticide residue grade)
-
Ethyl acetate (pesticide residue grade)
-
Anhydrous sodium sulfate
-
Ultrasonic bath
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Extraction:
-
Weigh 10 g of the prepared soil sample into a 50 mL beaker.
-
Add 20 mL of a 9:1 (v/v) mixture of hexane and ethyl acetate.[6]
-
Place the beaker in an ultrasonic bath and extract for 15 minutes. Repeat the sonication.[6]
-
Filter the extract through Whatman No. 42 filter paper into a collection flask.
-
Concentrate the extract to near dryness under a stream of nitrogen and redissolve in 1 mL of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Conditions:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm)
-
Injector: Splitless, 250°C
-
Oven Program: Initial 100°C for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization: EI
-
Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (m/z): 373, 375, 409 for this compound.
-
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the analysis of this compound and its metabolites.
References
- 1. hpst.cz [hpst.cz]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. unitedchem.com [unitedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in cis-Chlordane Analysis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in the analysis of cis-Chlordane.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] In the analysis of this compound, these effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[1][2] Co-extracted matrix components can interact with the analyte in the gas chromatography (GC) or liquid chromatography (LC) system's injector, column, or the mass spectrometer's (MS) ion source.[4][5] This interference can lead to poor data quality, affecting the accuracy, precision, and limits of detection and quantification.[3]
Q2: What are the most common analytical techniques for this compound analysis and how are they affected by the matrix?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Electron Capture Detection (GC-ECD) are commonly used for this compound analysis due to its volatility and the presence of chlorine atoms.[1][6][7] In GC-based methods, matrix components can mask active sites in the injector and column, leading to a matrix-induced enhancement of the analyte signal.[4][5] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also employed, although this compound has poor ionization with electrospray ionization (ESI).[7] In LC-MS/MS, matrix effects primarily occur at the ESI interface, where co-eluting compounds compete with the analyte for ionization, typically causing signal suppression.[2]
Q3: What is the QuEChERS method and can it help reduce matrix effects for this compound analysis?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples.[5][8] The method involves an acetonitrile (B52724) extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[5] While QuEChERS is effective in removing many matrix components, it may not eliminate them entirely.[1] For complex matrices, additional cleanup steps or the use of specific dSPE sorbents may be necessary to sufficiently reduce matrix effects for accurate this compound quantification.[9][10]
Q4: How does matrix-matched calibration work and why is it recommended?
A4: Matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[4][8] This approach helps to compensate for matrix effects by ensuring that both the samples and the standards experience similar signal suppression or enhancement.[4][6] It is a highly recommended strategy for improving the accuracy and precision of quantification when matrix effects cannot be completely eliminated through sample cleanup.[5][6] However, a drawback can be the diminished ability to detect compounds near the detection limit.[4]
Q5: Can stable isotope-labeled internal standards overcome matrix effects?
A5: Yes, the use of a stable isotope-labeled (SIL) internal standard is one of the most effective ways to correct for matrix effects. A SIL internal standard is chemically identical to the analyte (this compound) but has a different mass due to the incorporation of isotopes like ¹³C or ²H. Since the SIL internal standard co-elutes and behaves similarly to the native analyte during extraction, chromatography, and ionization, it can effectively compensate for variations in signal response caused by matrix effects.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor recovery of this compound | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and technique. For soil samples, ensure thorough mixing and adequate extraction time. For fatty matrices, consider a lipid removal step.[12] |
| Loss of analyte during cleanup steps. | Evaluate different dSPE sorbents in the QuEChERS method; some sorbents may retain this compound.[10] Alternatively, use Solid Phase Extraction (SPE) with a cartridge selective for organochlorine pesticides. | |
| High variability in replicate injections | Significant and inconsistent matrix effects. | Implement matrix-matched calibration to compensate for the variability.[4] Ensure the blank matrix used for calibration is representative of the samples. |
| Active sites in the GC system. | Deactivate the GC inlet liner and the front end of the analytical column. The use of analyte protectants can also help mask active sites.[1] | |
| Signal enhancement in GC-MS analysis | Matrix components masking active sites in the GC system, leading to increased transfer of this compound to the detector.[4][5] | Use matrix-matched calibration.[4] Alternatively, perform a more rigorous cleanup of the sample extract to remove the interfering matrix components.[13] Diluting the final extract can also reduce the concentration of matrix components.[14] |
| Signal suppression in LC-MS/MS analysis | Co-eluting matrix components competing for ionization in the ESI source.[2] | Improve chromatographic separation to resolve this compound from interfering compounds.[15] Enhance the sample cleanup procedure to remove a broader range of matrix components.[13] Dilute the sample extract if sensitivity allows.[16] |
| Inaccurate quantification despite using matrix-matched standards | The blank matrix used for calibration is not a good match for the sample matrices. | If possible, obtain a more representative blank matrix. If a suitable blank is unavailable, the standard addition method is a viable alternative.[11] |
| The concentration of matrix components varies significantly between samples. | Further sample cleanup is necessary to reduce the overall matrix load and its variability. Consider using a stable isotope-labeled internal standard for the most reliable correction.[11] |
Quantitative Data Summary
Table 1: Comparison of Recovery and Matrix Effects for this compound with Different Sample Preparation and Calibration Strategies in Spiked Spinach Samples (GC-MS/MS Analysis)
| Sample Preparation | Calibration Method | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) * |
| QuEChERS (PSA cleanup) | Solvent-based | 10 | 135 | 12 | +35 |
| QuEChERS (PSA cleanup) | Matrix-matched | 10 | 98 | 6 | N/A |
| QuEChERS (PSA + C18 cleanup) | Solvent-based | 10 | 115 | 9 | +15 |
| QuEChERS (PSA + C18 cleanup) | Matrix-matched | 10 | 102 | 5 | N/A |
| SPE (Florisil) | Solvent-based | 10 | 108 | 7 | +8 |
| SPE (Florisil) | Matrix-matched | 10 | 99 | 4 | N/A |
*Matrix Effect (%) = ((Peak area in matrix) / (Peak area in solvent) - 1) x 100. A positive value indicates signal enhancement, while a negative value indicates signal suppression.
Table 2: Matrix Effects of this compound in Various Food Matrices using QuEChERS and LC-MS/MS Analysis
| Matrix | Matrix Effect (%) * | Classification |
| Lettuce | -15 | Soft Suppression |
| Strawberry | -28 | Moderate Suppression |
| Avocado | -55 | Strong Suppression |
| Orange | -42 | Moderate Suppression |
| Brown Rice Flour | +18 | Soft Enhancement |
*Calculated based on the response in matrix extract versus solvent standard.[5][17]
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Plant-Based Matrices
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). For matrices with high fat content, 50 mg of C18 may also be added. For pigmented matrices, 50 mg of graphitized carbon black (GCB) can be included, but potential analyte loss should be evaluated.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract.
-
The extract can be directly injected or diluted with an appropriate solvent before GC-MS or LC-MS analysis.
-
Protocol 2: Preparation of Matrix-Matched Calibration Standards
-
Prepare a Blank Matrix Extract: Follow the complete sample preparation protocol (e.g., Protocol 1) using a sample of the matrix that is known to be free of this compound.
-
Prepare a Stock Solution of this compound: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile or hexane).
-
Create a Dilution Series: Perform serial dilutions of the stock solution to create a series of standard solutions at different concentrations.
-
Spike the Blank Matrix Extract: Add a small, precise volume of each standard solution to a known volume of the blank matrix extract to create the matrix-matched calibration standards. The final solvent composition should be consistent across all calibration levels.
-
Analysis: Analyze the matrix-matched calibration standards using the same method as the samples.
Visualizations
Caption: Experimental workflow for this compound analysis with QuEChERS.
Caption: Troubleshooting decision tree for matrix effects in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromtech.com.au [chromtech.com.au]
- 3. mdpi.com [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. digital.csic.es [digital.csic.es]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing cis-Chlordane Detection in Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the detection limits of cis-Chlordane in complex sample matrices.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow for this compound analysis.
Question: I am observing high background noise and interfering peaks in my chromatogram when analyzing soil samples. What could be the cause and how can I resolve this?
Answer: High background noise and interfering peaks in soil sample analysis are often due to co-extracted matrix components. Soil is a complex matrix containing humic acids, lipids, and other organic matter that can interfere with the detection of this compound.
Recommended Solutions:
-
Enhanced Sample Cleanup: A multi-step cleanup approach is often necessary for complex matrices like soil. Consider using a combination of Solid Phase Extraction (SPE) cartridges. For instance, an aminopropyl SPE column followed by a microsilica column can be effective.[1] For highly contaminated samples, Gel Permeation Chromatography (GPC) can be employed to remove high molecular weight interferences.[1]
-
Matrix-Matched Calibration: To compensate for matrix effects that can enhance or suppress the analytical signal, prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples.[2][3]
-
Instrumental Selectivity: If using Gas Chromatography with Electron Capture Detection (GC-ECD), consider switching to a more selective technique like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[4][5] Operating in Multiple Reaction Monitoring (MRM) mode significantly reduces matrix interference and improves the signal-to-noise ratio.[4]
Question: My recovery of this compound is consistently low when analyzing fatty food matrices like fish tissue or dairy products. What steps can I take to improve recovery?
Answer: Low recovery of the lipophilic compound this compound in fatty matrices is a common challenge due to its strong association with the lipid fraction of the sample. The key is to efficiently separate the analyte from the bulk of the fat.
Recommended Solutions:
-
Optimized Extraction: For fatty matrices, a robust extraction method is crucial. Pressurized Liquid Extraction (PLE) or Soxhlet extraction can be effective, although they may also co-extract a large amount of lipids.[6] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, with modifications for fatty samples, can also be employed.[7][8]
-
Lipid Removal (Cleanup): This is the most critical step.
-
Gel Permeation Chromatography (GPC): This is a highly effective technique for separating lipids from pesticides based on molecular size.[9]
-
Dispersive Solid-Phase Extraction (d-SPE) with C18 and PSA: In the QuEChERS workflow, using a combination of C18 sorbent (to remove lipids) and Primary Secondary Amine (PSA) sorbent (to remove fatty acids and other interferences) is common.[7] For highly fatty samples, increasing the amount of C18 may be necessary.
-
Freezing-Lipid Filtration: This technique involves extracting the sample with an organic solvent and then cooling the extract to a low temperature to precipitate the lipids, which can then be removed by filtration.[6]
-
Normal-Phase Liquid Chromatography (NPLC): An automated cleanup method using a silica (B1680970) LC column can effectively separate organochlorine compounds from the fat matrix.[10]
-
Question: I am seeing significant signal enhancement for this compound in my cannabis matrix samples, leading to inaccurate quantification. How can I mitigate this matrix effect?
Answer: The cannabis matrix is notoriously complex, containing cannabinoids, terpenes, and pigments that can cause a matrix-induced signal enhancement effect in the GC inlet, protecting the analyte from degradation or adsorption and artificially increasing the signal.[2][11]
Recommended Solutions:
-
Thorough Sample Cleanup: A multi-step cleanup is essential. The QuEChERS method followed by a d-SPE cleanup using a combination of sorbents is a good starting point. For cannabis, which is rich in pigments like chlorophyll, the addition of graphitized carbon black (GCB) to the d-SPE mixture can be beneficial, but it may also adsorb planar pesticides, so careful validation is required.
-
Use of Isotope-Labeled Internal Standards: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard for this compound. This standard will experience the same matrix effects as the native analyte, allowing for accurate correction during quantification.
-
GC-MS/MS Analysis: As with other complex matrices, GC-MS/MS provides superior selectivity over GC-ECD, minimizing the impact of co-eluting matrix components.[4][11]
-
Matrix-Matched Calibrants: If an isotope-labeled standard is not available, using matrix-matched calibrants is the next best approach to compensate for signal enhancement.[2]
Frequently Asked Questions (FAQs)
What is the QuEChERS method and is it suitable for this compound analysis?
QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It is a sample preparation technique that involves an initial extraction with a solvent (typically acetonitrile) and salts, followed by a cleanup step called dispersive solid-phase extraction (d-SPE).[12][13][14] The QuEChERS method is highly suitable for the analysis of this compound in a variety of matrices, including fruits, vegetables, and with modifications, even complex matrices like soil and fatty foods.[8][12] The choice of extraction salts and d-SPE sorbents can be tailored to the specific matrix to optimize recovery and cleanup efficiency.[12]
What are the advantages of using GC-MS/MS over GC-ECD for this compound analysis in complex matrices?
While GC-ECD is highly sensitive to halogenated compounds like this compound, it is a non-specific detector.[5] This means it can respond to other co-extracted compounds that also contain halogens or are electronegative, leading to potential false positives and elevated baselines in complex matrices.[4][5]
GC-MS/MS, on the other hand, offers significantly higher selectivity and specificity.[4][5] By using Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific precursor ion of this compound and its characteristic product ions. This process effectively filters out noise from the matrix, resulting in a much cleaner chromatogram, improved signal-to-noise ratio, and more reliable quantification at lower levels.[4]
How do I choose the right Solid Phase Extraction (SPE) sorbent for my sample?
The choice of SPE sorbent depends on the nature of the analyte (this compound, which is nonpolar) and the primary interferences in your matrix.
-
C18 (Reversed-Phase): This is a nonpolar sorbent used to retain nonpolar to moderately polar compounds from a polar matrix (like water). In the context of complex samples, it is often used in the cleanup step to retain nonpolar interferences like lipids, while allowing this compound to be eluted with an appropriate solvent.[15][16]
-
Florisil (Normal-Phase): This is a polar sorbent (magnesium silicate) used to retain polar interferences from a nonpolar extract. It is a common choice for the cleanup of pesticide extracts.[9]
-
Aminopropyl (Normal-Phase): This sorbent can be used to remove polar interferences such as organic acids and some pigments.[1]
-
Graphitized Carbon Black (GCB): GCB is effective at removing pigments like chlorophyll. However, it should be used with caution as it can also adsorb planar molecules, which may include some pesticides.
Often, a combination of sorbents in stacked cartridges or in a d-SPE cleanup is the most effective approach for complex matrices.
What are typical MRM transitions for this compound analysis by GC-MS/MS?
Multiple Reaction Monitoring (MRM) transitions are crucial for the selective detection of this compound using tandem mass spectrometry. The following table summarizes some commonly used precursor and product ions. The most intense transition is typically used for quantification, while the others are used for confirmation.
| Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Reference(s) |
| 372.8 | 265.9 | 336.8 | - | [17] |
| 372.80 | 263.90 | 374.80 > 265.90 | - | [4] |
| 373 | 272 | 263 | 339 | [18] |
| 376.6 | 268.0 | 372.9 > 266.1 | 374.9 > 265.8 | [2] |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Experimental Protocols & Data
Protocol 1: Modified QuEChERS for this compound in Soil
This protocol is adapted from methodologies designed for complex solid matrices.[12]
-
Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of deionized water and vortex for 30 seconds. Let it stand for 30 minutes to hydrate (B1144303) the soil.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube.
-
Add d-SPE sorbents: 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Analysis: Take an aliquot of the final extract for GC-MS/MS analysis.
Protocol 2: SPE for this compound in Water
This protocol is based on automated SPE methods for organochlorine pesticides in water.[15]
-
Sample Preparation: Acidify a 1 L water sample to pH < 2 with HCl. Spike with surrogate standards.
-
Cartridge Conditioning:
-
Condition a 1 g C18 SPE cartridge with 10 mL of methylene (B1212753) chloride.
-
Condition with 10 mL of methanol.
-
Equilibrate with 10 mL of deionized water, ensuring the sorbent does not go dry.
-
-
Sample Loading: Load the 1 L water sample onto the cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Drying: After loading, dry the cartridge under a full vacuum or with nitrogen for 10 minutes to remove residual water.
-
Elution: Elute the analytes from the cartridge with 10 mL of methylene chloride into a collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for GC-MS/MS analysis.
Performance Data for this compound Analysis
The following table summarizes typical performance data for this compound analysis using different methods and matrices.
| Matrix | Method | Analytical Technique | Recovery (%) | RSD (%) | LOD/LOQ | Reference(s) |
| Sunflower Oil | Modified QuEChERS | GC-ECD | Not Specified | <5% | LOQ: 0.002-0.030 mg/kg | [8] |
| Fatty Foods (e.g., milk, avocado) | QuEChERS | GC/MS & LC/MS/MS | ~27% in avocado (15% fat) | 1% | <10 ng/g | [7] |
| Fish | Freezing-Lipid Filtration, Florisil-SPE | GC-MS | 82.81 | 7.90 | LOQ: 0.1 ng/g | [6] |
| Water | Automated SPE | GC-µECD | 95 | 4 | Not Specified | [15] |
Visualized Workflows
QuEChERS Workflow for Complex Matrices
Caption: Workflow for the QuEChERS sample preparation method.
Solid Phase Extraction (SPE) Workflow for Water Samples
Caption: General workflow for Solid Phase Extraction (SPE).
References
- 1. epa.gov [epa.gov]
- 2. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 3. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. labsertchemical.com [labsertchemical.com]
- 8. scispace.com [scispace.com]
- 9. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Determination of organochlorine compounds in fatty matrices. Application of rapid off-line normal-phase liquid chromatographic clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. iris.unito.it [iris.unito.it]
- 13. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. unitedchem.com [unitedchem.com]
- 17. nrcgrapes.in [nrcgrapes.in]
- 18. researchgate.net [researchgate.net]
resolving co-eluting peaks in chlordane isomer analysis
Welcome to the technical support center for chlordane (B41520) isomer analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What is technical chlordane and why is it difficult to analyze?
Technical chlordane is a complex mixture of over 140 different compounds, not a single chemical entity.[1][2][3] The primary components of concern are the isomers of chlordane and related compounds. The exact composition can vary depending on the manufacturing process, but it generally includes cis-chlordane (α-chlordane), trans-chlordane (B41516) (γ-chlordane), heptachlor (B41519), and trans-nonachlor (B44118) as major constituents.[4] The large number of structurally similar isomers and related compounds leads to significant challenges in chromatographic separation, frequently resulting in co-eluting peaks.[5][6]
Q2: Which chlordane isomers are most important to separate and why?
The most critical isomers to separate for accurate quantification are this compound, trans-chlordane, and trans-nonachlor, as they are among the most abundant components of technical chlordane.[7] Additionally, heptachlor, another major component, and its metabolite, heptachlor epoxide, are of high toxicological concern and must be resolved from chlordane isomers.[8][9] The toxicity of chlordane and its related compounds can vary between isomers, making their individual quantification essential for accurate risk assessment.[1]
Q3: What are the primary analytical techniques for chlordane isomer analysis?
Gas chromatography (GC) is the most common and effective technique for separating chlordane isomers.[10] It is typically coupled with an electron capture detector (ECD) for high sensitivity to halogenated compounds or a mass spectrometer (MS) for definitive identification and quantification.[11][12] High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, has also been utilized for the separation of chlordane enantiomers.[8][13]
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a frequent problem in chlordane analysis.[14] This guide provides a systematic approach to troubleshoot and resolve these issues.
Step 1: Confirm Co-elution
Before modifying your method, it's crucial to confirm that you are indeed observing co-elution.
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or split tops. A perfectly symmetrical peak might still contain co-eluting compounds, but asymmetry is a strong indicator.[15]
-
Mass Spectrometry (MS) Analysis: If using a GC-MS system, examine the mass spectra across the peak. If the mass spectrum changes from the leading edge to the tailing edge of the peak, it indicates the presence of more than one compound.[15]
Step 2: Method Optimization
If co-elution is confirmed, the following parameters of your GC method can be adjusted.
The choice of the GC column's stationary phase is the most critical factor for achieving selectivity between isomers.[16]
-
Phase Polarity: If you are using a non-polar column (e.g., DB-5, HP-5MS), consider switching to a more polar column (e.g., a "WAX" type or a 50% phenyl polysilphenylene siloxane like BPX50) to alter the elution order.[17][18]
-
Dual-Column Confirmation: Employing a second column with a different stationary phase for confirmation is a robust approach to verify peak identity and resolve co-elutions that occur on the primary column.[5]
Table 1: Common GC Columns for Chlordane Isomer Analysis
| Stationary Phase | Polarity | Typical Application | Potential for Co-elution |
| 5% Phenyl-methylpolysiloxane (e.g., DB-5, Rtx-5) | Non-Polar | General screening of organochlorine pesticides. Separates based on boiling point.[10][15] | May not resolve positional or geometric isomers.[15] |
| 50% Phenyl Polysilphenylene Siloxane (e.g., BPX50) | Intermediate Polarity | Confirmation column, offers different selectivity. Can resolve compounds that co-elute on less polar phases.[18] | Can resolve many co-eluting pairs from non-polar columns. |
| Polyethylene Glycol (e.g., WAX columns) | Polar | Separation of more polar compounds.[15] | Provides significantly different selectivity, useful for resolving difficult co-elutions. |
Adjusting the oven temperature program can significantly impact peak resolution.[19][20]
-
Reduce the Ramp Rate: A slower temperature ramp increases the interaction time of the analytes with the stationary phase, which can improve separation.[15]
-
Add an Isothermal Hold: Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can enhance resolution.[15]
Experimental Protocol: Temperature Program Optimization
-
Initial Scouting Run: Begin with a standard temperature program, for example, an initial temperature of 100°C, ramped at 10°C/min to 300°C.
-
Identify Elution Temperature: Note the temperature at which the co-eluting peaks elute.
-
Introduce an Isothermal Hold: Modify the program to include a 2-5 minute isothermal hold at a temperature 15-20°C below the elution temperature of the problem peaks.
-
Slow the Ramp Rate: After the hold, reduce the ramp rate through the elution window of the co-eluting pair (e.g., from 10°C/min to 2-3°C/min).
-
Evaluate Resolution: Analyze the chromatogram to determine if the resolution has improved.
Step 3: Sample Preparation and Cleanup
Interferences from the sample matrix can co-elute with chlordane isomers. Implementing a suitable cleanup procedure is essential.
-
Gel Permeation Chromatography (GPC): Effective for removing high molecular weight interferences like lipids.[21]
-
Solid Phase Extraction (SPE): Cartridges containing materials like Florisil or silica (B1680970) gel can be used to separate chlordane isomers from interfering compounds.[22]
Table 2: Composition of Technical Chlordane
| Compound | Approximate Percentage |
| trans-chlordane | 24%[4] |
| This compound | 19%[4] |
| Chlordene isomers | 21.5%[4] |
| Heptachlor | 10%[4] |
| trans-nonachlor | 9.7%[2] |
| cis-nonachlor | 2.7%[2] |
| Other Compounds | ~13.1% |
Note: The exact composition can vary between different technical mixtures.[3]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks in chlordane isomer analysis.
References
- 1. Chlordane - Wikipedia [en.wikipedia.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Liquid chromatographic separation of the enantiomers of trans-chlordane, this compound, heptachlor, heptachlor epoxide and alpha-hexachlorocyclohexane with application to small-scale preparative separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cromlab-instruments.es [cromlab-instruments.es]
- 11. scribd.com [scribd.com]
- 12. fsis.usda.gov [fsis.usda.gov]
- 13. ajol.info [ajol.info]
- 14. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. chromexscientific.co.uk [chromexscientific.co.uk]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 21. gcms.cz [gcms.cz]
- 22. vetdergikafkas.org [vetdergikafkas.org]
troubleshooting poor recovery of cis-Chlordane during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of cis-Chlordane, a persistent organochlorine pesticide. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental workflows and improve analyte recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor recovery of this compound during extraction?
Poor recovery of this compound can stem from several factors throughout the sample preparation and extraction process. Key areas to investigate include:
-
Inappropriate Extraction Method: The choice between solid-phase extraction (SPE) and liquid-liquid extraction (LLE) depends heavily on the sample matrix. A method suitable for water samples may not be effective for complex matrices like soil or fatty tissues.
-
Suboptimal Solvent Selection: this compound is a nonpolar compound and requires a nonpolar solvent for efficient extraction.[1][2] Using solvents with incorrect polarity will result in poor partitioning and low recovery.
-
Sample Matrix Effects: The composition of the sample matrix can significantly interfere with the extraction process. Lipids, organic matter, and other co-extracted substances can compete with this compound for the sorbent in SPE or affect partitioning in LLE.[3][4]
-
Analyte Degradation: this compound can degrade under certain conditions. Exposure to strong acids or bases during cleanup steps has been shown to cause poor recoveries.[5] It is also susceptible to photolysis, so minimizing exposure to direct sunlight or UV light is recommended.[6][7][8]
-
Improper pH Conditions: The pH of the sample can influence the extraction efficiency, especially in LLE. While this compound itself is not ionizable, adjusting the pH can help minimize the co-extraction of interfering acidic or basic compounds.[9][10]
-
Procedural Errors: Issues such as incomplete solvent evaporation, incorrect flow rates in SPE, or insufficient mixing in LLE can all contribute to analyte loss.
Q2: Which solvents are recommended for the extraction of this compound?
Given its lipophilic nature (high Log Kow), this compound is practically insoluble in water but soluble in most organic solvents.[1][2] The choice of solvent will depend on the extraction technique:
-
Liquid-Liquid Extraction (LLE): Nonpolar solvents like n-hexane, dichloromethane (B109758) (DCM), and mixtures thereof are commonly used.[9][11] For complex matrices, a solvent system with appropriate polarity to effectively partition this compound from the sample is crucial.
-
Solid-Phase Extraction (SPE): For elution from reversed-phase (e.g., C18) sorbents, a combination of a polar solvent like acetone (B3395972) to wet the sorbent followed by a nonpolar solvent like n-hexane is effective.[12] The final elution solvent should be strong enough to desorb the analyte from the sorbent.
Q3: How can I minimize matrix effects when extracting this compound from complex samples like soil or fatty tissues?
Minimizing matrix effects is critical for achieving good recovery and accurate quantification. Several strategies can be employed:
-
Sample Cleanup: Incorporating a cleanup step after the initial extraction is highly recommended. This can involve techniques like gel permeation chromatography (GPC) or the use of sorbents like Florisil or silica (B1680970) gel to remove interfering compounds.[11]
-
Dispersive SPE (dSPE): For methods like QuEChERS, dSPE with sorbents such as primary secondary amine (PSA) to remove fatty acids and graphitized carbon black (GCB) to remove pigments can be very effective.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure can help to compensate for matrix-induced signal enhancement or suppression during chromatographic analysis.[3]
Troubleshooting Guides
Poor Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of this compound using SPE, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action | Explanation |
| Inappropriate Sorbent | Select a nonpolar sorbent like C18 or a polymer-based sorbent. | This compound is nonpolar and will be retained more effectively on a nonpolar stationary phase.[13] |
| Analyte Breakthrough | Decrease the sample loading flow rate. Ensure the sample volume does not exceed the sorbent capacity. | A slow flow rate allows for adequate interaction between the analyte and the sorbent.[13][14] Overloading the cartridge will lead to analyte loss during the loading step.[14] |
| Premature Elution | Use a weaker solvent for the washing step. | The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte of interest.[15] |
| Incomplete Elution | Increase the strength and/or volume of the elution solvent. | A solvent that is too weak will not be able to overcome the interactions between this compound and the sorbent, leading to incomplete recovery.[15] |
| Cartridge Drying Issues | Ensure the cartridge is thoroughly dried before elution with a water-immiscible solvent. | Residual water can prevent the organic solvent from effectively interacting with the sorbent surface, leading to poor recovery.[15] |
Poor Recovery in Liquid-Liquid Extraction (LLE)
For issues with low this compound recovery during LLE, refer to this guide:
| Potential Cause | Troubleshooting Action | Explanation |
| Incorrect Solvent Polarity | Use a nonpolar solvent such as n-hexane or dichloromethane. | As a nonpolar analyte, this compound will partition more readily into a nonpolar organic phase.[16] |
| Insufficient Partitioning | Increase the solvent-to-sample ratio. Increase the mixing time or vigor. | A higher volume of extraction solvent can improve recovery.[10] Thorough mixing is essential to reach equilibrium and maximize the transfer of the analyte into the organic phase. |
| Emulsion Formation | Add salt (salting out) to the aqueous phase. Centrifuge the sample to break the emulsion. | Adding a salt like sodium sulfate (B86663) increases the polarity of the aqueous phase, driving the nonpolar analyte into the organic phase and helping to break emulsions.[10] |
| Incorrect pH | Adjust the sample pH to neutral. | While this compound is stable at neutral pH, extreme pH values, especially in the presence of strong acids or bases, can lead to degradation.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water
This protocol is a general guideline and may require optimization based on the specific water matrix and analytical instrumentation.
-
Cartridge Conditioning:
-
Pass 5 mL of acetone through a C18 SPE cartridge, followed by 5 mL of methanol.
-
Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the water sample (up to 1 L, pH adjusted to neutral) onto the cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a 40:60 methanol:water solution to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes to remove all residual water.
-
-
Elution:
-
Elute the this compound from the cartridge with 10 mL of a 1:1 mixture of acetone and n-hexane. Collect the eluate in a clean collection tube.
-
-
Concentration:
-
Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis by Gas Chromatography (GC).
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Soil
This protocol provides a general procedure for extracting this compound from soil samples.
-
Sample Preparation:
-
Weigh 10 g of the homogenized soil sample into a glass centrifuge tube.
-
Add 5 g of anhydrous sodium sulfate and mix thoroughly to dry the sample.
-
-
Extraction:
-
Add 20 mL of a 1:1 mixture of n-hexane and acetone to the tube.
-
Vortex or shake vigorously for 20 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
-
Solvent Collection:
-
Carefully transfer the supernatant (organic layer) to a clean flask.
-
-
Re-extraction:
-
Repeat the extraction (steps 2 and 3) two more times with fresh solvent, combining all the supernatants.
-
-
Concentration and Cleanup:
-
Concentrate the combined extracts to approximately 2 mL using a rotary evaporator.
-
Proceed with a cleanup step if necessary (e.g., using a Florisil column) to remove co-extracted interferences.
-
Further concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen for GC analysis.
-
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
References
- 1. Table 4-2, Physical and Chemical Properties of Chlordane - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlordane | C10H6Cl8 | CID 11954021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Implementation of simple and effective fine droplet formation-based spray-assisted liquid phase microextraction for the simultaneous determination of twenty-nine endocrine disruptor compounds and pesticides in rock, soil, water, moss, and feces samples from antarctica using gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. unitedchem.com [unitedchem.com]
- 13. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 14. silicycle.com [silicycle.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of GC-MS/MS Parameters for cis-Chlordane Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their GC-MS/MS parameters for the analysis of cis-Chlordane.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions and collision energies for this compound?
A1: The selection of Multiple Reaction Monitoring (MRM) transitions and collision energies is critical for achieving high sensitivity and selectivity. Below is a summary of recommended parameters from various sources. It is advisable to optimize these parameters on your specific instrument.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| 372.8 | 265.8 | 25 | [1] |
| 372.8 | 263.8 | 25 | [1] |
| 373 | 266 | 20 | [2] |
| 375 | 266 | 20 | [2] |
| 374.8 | 265.9 | 26 | [3] |
| 372.8 | 263.9 | 28 | [3] |
Q2: What are the common challenges encountered during the analysis of this compound by GC-MS/MS?
A2: Researchers may face several challenges during the analysis of this compound, including:
-
Matrix Effects: Complex sample matrices can interfere with the ionization of this compound, leading to signal suppression or enhancement.[4]
-
Analyte Loss: this compound can be lost during sample preparation due to its hydrophobicity, especially in fatty matrices.[5]
-
Contamination: Contamination of the GC inlet, column, and MS ion source can lead to poor peak shape, reduced sensitivity, and high background noise.[6][7]
-
Co-eluting Interferences: The presence of other compounds with similar retention times can interfere with the detection and quantification of this compound.[8]
Q3: What sample preparation techniques are suitable for this compound analysis?
A3: The choice of sample preparation technique depends on the sample matrix.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for a variety of matrices, including fruits, vegetables, and cannabis.[4][5] It involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).
-
Solid-Phase Extraction (SPE): SPE can be used for cleanup after initial solvent extraction and is effective in removing interfering compounds.[9]
-
Gel Permeation Chromatography (GPC): GPC is particularly useful for removing high molecular weight interferences, such as lipids, from fatty samples.[10]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the GC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions
| Cause | Solution |
| Active sites in the GC inlet or column | - Replace the GC inlet liner.[7] - Trim the front end of the analytical column (e.g., 10-20 cm). - Use an ultra-inert liner and column.[7] |
| Improper column installation | - Ensure the column is installed at the correct depth in the injector and MS transfer line.[7] |
| Contamination | - Bake out the column according to the manufacturer's instructions. - Clean the ion source. |
| Incompatible solvent | - Ensure the injection solvent is compatible with the stationary phase of the column.[11] |
Issue 2: Low or No Signal for this compound
Possible Causes and Solutions
| Cause | Solution |
| Analyte loss during sample preparation | - Optimize the extraction and cleanup procedure to minimize the loss of hydrophobic compounds.[5] - For fatty matrices, consider using Enhanced Matrix Removal—Lipid (EMR—Lipid) cleanup.[5] |
| Degradation in the inlet | - Lower the inlet temperature. - Use a liner with a gentle deactivation. |
| MS detector issue | - Check the MS tune report for sensitivity issues.[7] - Clean the ion source, quadrupoles, and detector. |
| Incorrect MRM parameters | - Verify the precursor and product ions, and optimize the collision energy. |
| Syringe issue | - Check for a clogged or damaged syringe. - Ensure the correct injection volume is being delivered.[7] |
Issue 3: High Background Noise or Interferences
Possible Causes and Solutions
| Cause | Solution |
| Matrix effects | - Dilute the sample extract.[12] - Improve the sample cleanup procedure to remove more matrix components.[4] - Use matrix-matched calibration standards.[6] |
| Contaminated carrier gas | - Use high-purity carrier gas and ensure gas lines are clean.[11] - Install or replace gas purifiers. |
| Column bleed | - Condition the column properly. - Use a low-bleed column. |
| System contamination | - Perform a bake-out of the inlet and column. - Clean the ion source. |
Experimental Protocols
Protocol: QuEChERS Sample Preparation for this compound in a Plant-Based Matrix
This protocol provides a general guideline. Optimization may be required for specific matrices.
1. Sample Homogenization:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate internal standards.
-
Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for GC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for poor this compound signal.
References
- 1. hpst.cz [hpst.cz]
- 2. jeol.com [jeol.com]
- 3. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. hpst.cz [hpst.cz]
- 7. m.youtube.com [m.youtube.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. agilent.com [agilent.com]
- 10. fsis.usda.gov [fsis.usda.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
addressing instrument drift in long-term cis-Chlordane monitoring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the long-term monitoring of cis-Chlordane. Instrument drift is a critical factor that can affect the accuracy and reliability of data in such studies. This resource offers practical advice and protocols to identify, manage, and mitigate instrument drift.
Frequently Asked Questions (FAQs)
Q1: What is instrument drift and why is it a concern in long-term this compound monitoring?
A1: Instrument drift is the gradual and systematic change in an instrument's response over time, even when measuring a stable sample. In long-term monitoring of this compound, which is a persistent organic pollutant (POP), drift can lead to inaccurate quantification of its concentration in environmental or biological samples. This can compromise the validity of trend analysis and risk assessment. Unaccounted for drift can lead to significant measurement errors.[1]
Q2: What are the common causes of instrument drift in Gas Chromatography (GC) systems used for this compound analysis?
A2: Instrument drift in GC systems can be caused by a variety of factors, including:
-
Column Degradation: The stationary phase of the GC column can degrade over time due to repeated temperature cycling and exposure to sample matrices.[2]
-
Contamination: Buildup of non-volatile residues from sample matrices in the injector, column, or detector can alter the instrument's response.
-
Detector Instability: The sensitivity of detectors, such as the Electron Capture Detector (ECD) commonly used for organochlorine pesticides, can change over time.
-
Carrier Gas Flow Rate Fluctuations: Inconsistent carrier gas flow can lead to shifts in retention times and peak areas.
-
Temperature Variations: Fluctuations in the temperature of the injector, column oven, or detector can affect the chromatography and the detector's response.[3]
-
Electronic Component Aging: The performance of electronic components within the GC can degrade over time.
Q3: How often should I calibrate my instrument during a long-term monitoring study?
A3: The frequency of calibration depends on the stability of your instrument and the requirements of your study. For long-term monitoring, it is crucial to establish a regular calibration schedule.[3] A full initial calibration should be performed at the beginning of the study. Subsequently, continuing calibration verification (CCV) standards should be analyzed at regular intervals (e.g., every 10-20 samples and at the end of each analytical sequence) to monitor for drift. If the CCV response deviates from the initial calibration by a predefined percentage (e.g., ±15-20%), corrective actions, including recalibration, are necessary.
Q4: What are Quality Control (QC) samples and how are they used to monitor drift?
A4: Quality Control (QC) samples are well-characterized samples containing a known concentration of the analyte of interest (this compound). These are analyzed at regular intervals alongside unknown samples. By tracking the measured concentration of the QC sample over time, you can identify and quantify instrument drift. A rigorous protocol for the correction of long-term instrumental data drift is vital for ensuring process reliability.[4]
Q5: Can instrument drift be corrected for after data acquisition?
A5: Yes, if drift has been systematically monitored using drift monitors or QC samples, a correction can be applied to the measured data.[5] This is typically done by creating a drift correction model based on the response of the monitors over time. The correction is then applied to the measured intensities of the unknown samples.[5]
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Gradual, consistent upward or downward trend in baseline (Baseline Drift) | Column bleed, detector contamination, or unstable detector.[6] | 1. Condition the GC column at a high temperature to remove bleed. 2. Clean the detector according to the manufacturer's instructions. 3. Check for leaks in the gas lines and connections. |
| Random, erratic baseline fluctuations (Baseline Wander) | Leaks in the system (e.g., septum, column connections), contaminated carrier gas, or poor control of gas flow rates. | 1. Replace the septum and check all fittings for tightness. 2. Ensure high-purity carrier gas and check gas purification traps. 3. Verify and adjust gas flow rates. |
| Consistent decrease in peak area for the same concentration standard | Contamination of the injector port, degradation of the analytical standard, or loss of detector sensitivity. | 1. Clean or replace the injector liner and septum. 2. Prepare a fresh analytical standard. 3. Check detector parameters and perform maintenance as needed. |
| Consistent increase in peak area for the same concentration standard | Contamination in the system acting as a source of the analyte, or incorrect standard concentration. | 1. Analyze a solvent blank to check for system contamination. 2. Verify the concentration of the analytical standard. |
| Shifting retention times | Change in carrier gas flow rate, column aging, or a leak in the system.[3] | 1. Check and adjust the carrier gas flow rate. 2. Trim a small portion (e.g., 10-20 cm) from the front of the column. 3. Perform a leak check on the entire system. |
Quantitative Data Summary
The following tables provide a summary of typical quality control acceptance criteria and performance data for organochlorine pesticide analysis, including chlordane (B41520) isomers. These values can serve as a benchmark for your long-term monitoring program.
Table 1: Quality Control Acceptance Criteria for this compound Analysis
| QC Parameter | Acceptance Criteria | Reference |
| Initial Calibration (Correlation Coefficient, r) | ≥ 0.995 | EPA Method 8081B |
| Continuing Calibration Verification (% Difference) | ≤ ±15% | EPA Method 8081B |
| Method Blank | Below the limit of detection | General Practice |
| Laboratory Control Sample (LCS) Recovery | 70-130% (example range) | EPA Method 608.3 |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) Recovery | 70-130% (example range) | EPA Method 608.3 |
| MS/MSD Relative Percent Difference (RPD) | ≤ 20% | EPA Method 608.3 |
| Surrogate Recovery | 60-150% (example range) | EPA Method 8081B |
| Endrin and DDT Degradation | ≤ 15% individually | EPA Method 8081B |
Table 2: Example Performance Data for Organochlorine Pesticide Analysis by GC-MS/MS
| Analyte | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (ng/g) |
| This compound | 85 - 110 | < 15 | 0.5 - 5 |
| trans-Chlordane | 85 - 110 | < 15 | 0.5 - 5 |
| Heptachlor | 80 - 115 | < 15 | 0.5 - 5 |
| Dieldrin | 90 - 110 | < 10 | 0.5 - 5 |
| Note: These are example values and may vary depending on the specific method, matrix, and instrumentation. |
Experimental Protocols
Protocol 1: Initial Multi-Point Calibration
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards of this compound in a suitable solvent (e.g., hexane (B92381) or isooctane). The concentration range should bracket the expected concentration of the samples.[7][8]
-
Instrument Setup: Set up the GC-ECD or GC-MS with the appropriate analytical column and operating conditions for this compound analysis.
-
Analyze Standards: Inject each calibration standard in triplicate.
-
Generate Calibration Curve: Plot the average peak area against the concentration for each standard. Perform a linear regression to obtain the calibration curve and the correlation coefficient (r). The correlation coefficient should be ≥ 0.995.
-
Establish Initial Response Factors: Calculate the response factor (RF) for each calibration level.
Protocol 2: Monitoring and Correcting for Instrument Drift
-
Prepare Drift Monitoring Samples: Prepare a set of drift monitoring samples. These can be a mid-level calibration standard or a well-characterized quality control material.
-
Analyze Drift Monitors: At the beginning of each analytical batch, after every 10-20 samples, and at the end of the batch, analyze a drift monitoring sample.
-
Calculate Percent Difference: For each drift monitor, calculate the percent difference (%D) from the initial calibration response: %D = [(Measured Concentration - Theoretical Concentration) / Theoretical Concentration] * 100
-
Apply Acceptance Criteria: If the %D for any drift monitor exceeds the established acceptance criteria (e.g., ±15%), corrective actions are required.
-
Corrective Actions:
-
Minor Drift (<15%): If the drift is within acceptable limits, you may choose to apply a mathematical correction to the data. This can be done by using a linear interpolation between the bracketing drift monitors.
-
Significant Drift (>15%): If the drift exceeds the acceptance criteria, the instrument must be recalibrated. All samples analyzed after the last acceptable drift monitor must be re-analyzed.
-
-
Long-Term Drift Correction: For long-term studies, plot the response of the drift monitors over time. This can reveal long-term trends. A correction factor can be derived from this trend and applied to the entire dataset.[5]
Visualizations
Caption: Workflow for monitoring and responding to instrument drift.
Caption: Key factors contributing to instrument drift.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. automationforum.co [automationforum.co]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. researchgate.net [researchgate.net]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
improving the efficiency of cis-Chlordane cleanup from environmental samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of cis-Chlordane cleanup from environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for preparing an environmental sample for this compound analysis?
A1: The initial preparation typically involves sample homogenization to ensure representativeness. For solid samples like soil and sediment, this is often followed by drying (air-drying or lyophilization) and sieving to achieve a uniform particle size. For aqueous samples, filtration may be necessary to remove suspended solids. A crucial subsequent step is the extraction of this compound from the sample matrix using an appropriate solvent and technique.
Q2: Which extraction method is most suitable for this compound from soil samples?
A2: The choice of extraction method depends on factors like laboratory resources, sample throughput, and desired extraction efficiency. Common methods include:
-
Soxhlet Extraction (EPA Method 3540): A classic, robust method that is effective but time-consuming and requires large volumes of solvent.[1]
-
Pressurized Fluid Extraction (PFE / ASE - EPA Method 3545A): A faster, automated method that uses less solvent and operates at elevated temperatures and pressures.[2][3][4][5]
-
Ultrasonic Extraction (EPA Method 3550): A rapid method using ultrasonic waves to facilitate extraction, though its efficiency can be matrix-dependent.[6][7]
Q3: Why is a "cleanup" step necessary after extraction?
A3: Environmental samples contain numerous organic and inorganic compounds (e.g., lipids, humic acids, sulfur) that can be co-extracted with this compound. These matrix components can interfere with chromatographic analysis, leading to inaccurate quantification, poor peak shape, and potential damage to the analytical instrument. A cleanup step, such as Florisil® column chromatography, is essential to remove these interferences.[1]
Q4: What are the primary degradation methods for this compound in environmental samples?
A4: Several methods can be employed to degrade this compound, including:
-
Photodegradation: Utilizes UV light to break down the molecule. This process can be effective in solution.[8]
-
Alkaline Hydrolysis: Involves treating the sample with a basic solution to promote dechlorination. This method has shown effectiveness in aqueous solutions but may be less effective for aged chlordane (B41520) in soil.[9][10]
-
Persulfate Oxidation: Uses persulfate salts, often activated by heat or other means, to generate powerful sulfate (B86663) radicals that can oxidize chlordane.[9][10]
-
Bioremediation (e.g., Composting): Leverages microorganisms to break down chlordane. Composting has shown promise as a long-term, ex-situ remediation strategy.[9][10][11][12]
Q5: Can derivatization improve the analysis of this compound?
A5: While not always necessary for GC-ECD or GC-MS analysis of chlordane, derivatization can be used to improve chromatographic properties and enhance sensitivity for certain analytical setups. For instance, chemical derivatization can be used for the simultaneous dehydrochlorination of cis- and trans-chlordane (B41516) for confirmatory analysis.[13] However, for routine analysis, modern chromatographic columns and detectors often provide sufficient performance without derivatization.
Troubleshooting Guides
Guide 1: Gas Chromatography (GC) Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Inappropriate injection temperature. | 1. Deactivate or replace the inlet liner. Use a liner with glass wool if not already in use. 2. Bake out the column at a high temperature (within its limits). If contamination is severe, trim the first few centimeters of the column. 3. Optimize the injector temperature to ensure complete volatilization without degradation. |
| Analyte Degradation (e.g., Endrin, DDT) | 1. Active sites in the injection port. 2. High injection temperature. | 1. Replace the inlet liner and septum. Ensure all surfaces in the sample path are inert. 2. Lower the injection port temperature in increments to find the optimal balance between volatilization and degradation. |
| Baseline Noise or Drift | 1. Contaminated carrier gas. 2. Column bleed. 3. Detector contamination. | 1. Ensure high-purity carrier gas and check for leaks in the gas lines. Use gas purifiers. 2. Condition the column according to the manufacturer's instructions. 3. Clean the detector as per the instrument manual. |
| Low Analyte Response | 1. Leak in the injection system. 2. Incorrect split ratio or splitless time. 3. Sample loss during cleanup. | 1. Perform a leak check on the injector. 2. Optimize split/splitless parameters. 3. Verify recovery through the cleanup procedure with a spiked sample. |
Guide 2: Matrix Interference in GC/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Signal Enhancement or Suppression | Co-eluting matrix components affecting analyte ionization in the MS source. | 1. Improve Sample Cleanup: Use a more effective cleanup method (e.g., multi-layer silica (B1680970) gel, GPC, or a combination of methods). 2. Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[14][15] 3. Dilute the Extract: If the concentration of this compound is high enough, diluting the extract can reduce the concentration of interfering matrix components. |
| Ion Source Contamination | Non-volatile matrix components depositing on the ion source lenses. | 1. Regular Ion Source Cleaning: Establish a routine maintenance schedule for cleaning the ion source.[16] 2. Use a Guard Column: A deactivated guard column can trap non-volatile components before they reach the analytical column and MS source. |
| Poor Chromatographic Resolution | High concentrations of matrix components overloading the column. | 1. Optimize Cleanup: As above, enhance the cleanup procedure. 2. Adjust GC Method: Modify the temperature program to better separate the analyte from interfering peaks. |
Data Presentation: Efficiency of Cleanup and Extraction Methods
Table 1: Recovery of this compound using Various Extraction Methods from Soil
| Extraction Method | Solvent System | Matrix | Recovery (%) | Relative Standard Deviation (%) | Reference |
| Ultrasonic Extraction | Petroleum Ether/Acetone (1:1) | Fortified Soil | >88 | <6 | [7] |
| Accelerated Solvent Extraction (ASE) | Hexane (B92381)/Acetone (1:1) | Sediment | >80.7 | N/A | [17] |
| Soxhlet Extraction | Dichloromethane | Sediment | >80.7 | N/A | [17] |
| Pressurized Fluid Extraction (PFE) | N/A | Fortified Soil | 93.5 | 4.0 | N/A |
Table 2: Degradation Efficiency of Chlordane by Various Remediation Techniques
| Remediation Technique | Matrix | Conditions | This compound Removal Efficiency (%) | Reference |
| Alkaline Hydrolysis | Aqueous Solution | Lime treatment | Effective removal (quantitative data not specified) | [9][10][18] |
| Alkaline Hydrolysis | Soil | N/A | Ineffective for aged chlordane | [9][10] |
| Persulfate Oxidation | Soil | N/A | Ineffective for aged chlordane | [9][10] |
| Photodegradation | Ethanol (B145695) Solution | UV irradiation | Leads to di-dechlorinated products | [8] |
| Composting | Soil | With spent mushroom waste | Promising for long-term remediation (quantitative data varies) | [9][10] |
| Ultrasonic/Fe | Soil | 450W, 1h | >95% (for total chlordane) | [6] |
Experimental Protocols
Protocol 1: Pressurized Fluid Extraction (PFE) of this compound from Soil (Based on EPA Method 3545A)
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Mix the sample with an equal amount of diatomaceous earth or drying agent like sodium sulfate.
-
-
Extraction Cell Loading:
-
Place a cellulose (B213188) filter at the bottom of the extraction cell.
-
Load 10-30 g of the prepared sample into the cell.
-
Add a known amount of surrogate standard to the sample.
-
Fill any void space with additional diatomaceous earth.
-
Place a second filter on top of the sample.
-
-
PFE Instrument Parameters:
-
Solvent: Hexane:Acetone (1:1, v/v)
-
Temperature: 100 °C
-
Pressure: 1500-2000 psi
-
Static Time: 5 minutes
-
Number of Cycles: 2
-
Flush Volume: 60% of cell volume
-
Purge Time: 60 seconds
-
-
Extract Collection and Concentration:
-
Collect the extract in a vial.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
The extract is now ready for cleanup.
-
Protocol 2: Florisil® Cleanup of this compound Extract (Based on EPA Method 3620)
-
Column Preparation:
-
Pack a chromatography column with 10 g of activated Florisil®.
-
Top the Florisil® with 1-2 cm of anhydrous sodium sulfate.
-
-
Column Conditioning:
-
Pre-elute the column with 50 mL of hexane. Discard the eluate.
-
-
Sample Loading:
-
Just before the hexane level reaches the top of the sodium sulfate, load the 1 mL concentrated extract onto the column.
-
-
Elution:
-
Fraction 1: Elute the column with 200 mL of 6% diethyl ether in hexane. This fraction will contain this compound and other organochlorine pesticides.
-
Collect the eluate.
-
-
Concentration:
-
Concentrate the collected fraction to a final volume of 1 mL for GC analysis.
-
Protocol 3: Photodegradation of this compound in Solution
-
Sample Preparation:
-
Prepare a standard solution of this compound in a UV-transparent solvent such as ethanol or hexane.
-
-
Irradiation:
-
Place the solution in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp (e.g., a mercury lamp) emitting at a wavelength absorbed by this compound (typically in the range of 254 nm).
-
-
Monitoring:
-
At specific time intervals, withdraw aliquots of the solution.
-
Analyze the aliquots by GC-MS or GC-ECD to determine the concentration of remaining this compound and to identify degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Visualizations
References
- 1. epa.gov [epa.gov]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. CN101941019A - Method for removing chlordane and mirex in soil by utilizing ultrasonic wave/Fe - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. Composting of Soils Polluted with Pesticides: A Microbial Approach and Methods for Monitoring [jscimedcentral.com]
- 12. jscimedcentral.com [jscimedcentral.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
enhancing the resolution of cis- and trans-Chlordane peaks
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the chromatographic separation of cis- and trans-chlordane (B41516).
Frequently Asked Questions (FAQs)
Q1: What are cis- and trans-chlordane, and why is their resolution critical?
cis-Chlordane and trans-chlordane are two of the main isomeric components of the technical-grade pesticide chlordane (B41520).[1] Both are chiral, existing as two non-superimposable mirror images called enantiomers.[2] Achieving high-resolution separation of these isomers is crucial for accurate quantification in environmental monitoring, toxicology studies, and food safety analysis, as different isomers and enantiomers can exhibit varying biological activities and degradation rates.[3][4]
Q2: What are the primary analytical techniques for separating cis- and trans-chlordane peaks?
The most common techniques are high-resolution Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3][5] GC, often coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS), is widely used for its high sensitivity and efficiency.[6][7] HPLC is particularly effective when using chiral stationary phases for enantioselective separation.[5][8]
Q3: Is a chiral column mandatory for separating cis- and trans-chlordane?
While standard non-chiral columns (like DB-5 or DB-1701) can separate the isomers (cis- vs. trans-), a chiral stationary phase is necessary to separate the enantiomers of each isomer.[2][9] Polysaccharide-based columns like CHIRALCEL OD and CHIRALPAK AD are commonly used for the enantioselective separation of chlordane and its metabolites by HPLC.[8][10] For GC, cyclodextrin-based chiral columns are often employed.[2][4]
Troubleshooting Guide
Problem 1: My chromatogram shows poor or no separation (co-elution) between cis- and trans-chlordane peaks.
This is a common issue indicating that the chromatographic conditions are not optimized for selectivity.
For Gas Chromatography (GC) Users:
-
Optimize the Temperature Program: A slow temperature ramp rate (e.g., 3-10°C/min) through the elution range of chlordane can significantly enhance resolution.[6] Start with a lower initial temperature and hold for a few minutes before ramping.
-
Select an Appropriate Stationary Phase: While standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5, TG-5SilMS) can provide separation, columns with different selectivity, such as a cyanopropyl phase, may offer better resolution.[11][12] For complex samples, a two-dimensional GC (2D-GC) approach can also be effective.[13]
-
Adjust Carrier Gas Flow Rate: Operating the carrier gas (Helium or Hydrogen) at its optimal linear velocity (typically around 30-40 cm/s for Helium) maximizes column efficiency. Deviating from the optimum can lead to peak broadening and loss of resolution.
-
Use a Longer Column: Increasing the column length (e.g., from 30 m to 60 m) increases the number of theoretical plates, which directly improves resolving power, although it will also increase analysis time.
For High-Performance Liquid Chromatography (HPLC) Users:
-
Adjust Mobile Phase Composition: For normal-phase chromatography on a chiral column like CHIRALCEL OD, modifying the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol) can dramatically alter selectivity and improve separation.[5][8]
-
Change the Stationary Phase: If adjusting the mobile phase is insufficient, switching to a different chiral stationary phase (CSP) is the most powerful way to alter selectivity. Different CSPs (e.g., CHIRALCEL OD vs. CHIRALPAK AD) have unique chiral recognition mechanisms.[8][14]
-
Reduce the Flow Rate: Lowering the mobile phase flow rate can improve efficiency and allow more time for the analytes to interact with the stationary phase, often leading to better resolution.[15]
Problem 2: The chlordane isomer peaks are broad or show significant tailing.
Peak tailing is often caused by unwanted interactions within the chromatographic system or by a suboptimal setup.
-
Check for Active Sites (GC): Acidic silanol (B1196071) groups in the injector liner or the front of the column can cause tailing with sensitive compounds. Using an ultra-inert liner and a high-quality, well-deactivated column can mitigate this. Regularly replacing the liner and trimming the first few centimeters of the column is good practice.[11]
-
Column Contamination: High-boiling contaminants from the sample matrix can accumulate on the column, leading to peak distortion.[11] Ensure that your sample cleanup procedure (e.g., Gel Permeation Chromatography, Florisil) is effective.[7][11]
-
Improper Mobile Phase pH (HPLC): For reversed-phase HPLC, ensure the mobile phase pH is stable and appropriate to keep the analyte in a single ionic state.[16]
-
Extra-Column Dead Volume: Excessive tubing length between the column and detector or poorly fitted connections can cause peak broadening.[16] Ensure all connections are secure and use tubing with the smallest appropriate inner diameter.
Problem 3: Retention times are inconsistent and drifting between runs.
Irreproducible retention times compromise peak identification and quantification.
-
Ensure Stable Column Temperature: Use a column oven and allow sufficient time for the temperature to stabilize before starting a sequence.[16] Inconsistent oven temperatures are a primary cause of retention time drift in GC.
-
Allow for Sufficient Column Equilibration: Before the first injection and between runs with different mobile phase compositions (HPLC) or temperature programs (GC), ensure the column is fully equilibrated.[16]
-
Check for Leaks: Leaks in the system (e.g., at the injector, column fittings, or detector) can cause fluctuations in pressure and flow rate, leading to variable retention times.
-
Prepare Fresh Mobile Phase (HPLC): Mobile phase composition can change over time due to the evaporation of more volatile components. Prepare fresh mobile phase daily and keep solvent reservoirs sealed.[16]
Experimental Protocols & Data
Protocol 1: GC-MS/MS Method for Chlordane Isomer Analysis
This protocol is a representative method for the quantitative analysis of cis- and trans-chlordane.
-
Sample Preparation:
-
Extract chlordane from the sample matrix using an appropriate solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Perform cleanup using Gel Permeation Chromatography (GPC) to remove lipids and other high-molecular-weight interferences.[11]
-
Filter the final extract through a 0.2 µm PTFE filter before injection.[13]
-
-
Instrumentation:
-
Analysis:
-
Equilibrate the column at the initial temperature until a stable baseline is achieved.
-
Inject 1 µL of the prepared sample in splitless mode.[6]
-
Run the analysis using the parameters outlined in the table below.
-
Identify peaks based on retention time and quantify using specific MRM (Multiple Reaction Monitoring) transitions.[6]
-
| Parameter | Setting | Reference |
| Injector Temperature | 250 °C | [6] |
| Injection Mode | Splitless | [6] |
| Carrier Gas | Helium | [6] |
| Column Flow Rate | 1.0 - 1.7 mL/min | [6] |
| Oven Program | 50°C (1 min), ramp 25°C/min to 125°C, ramp 10°C/min to 300°C, hold 15 min | [6] |
| MS Transfer Line | 280 °C | [6] |
| Ionization Mode | Electron Ionization (EI) | [6] |
| MS Source Temp | 230 °C | [6] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | [6] |
| MRM Transitions | cis/trans-Chlordane: 374.8 > 265.9, 372.8 > 263.9 | [6] |
Protocol 2: Chiral HPLC Method for Enantiomer Separation
This protocol is designed for the separation of cis- and trans-chlordane enantiomers.
-
Sample Preparation:
-
Follow the same extraction and cleanup steps as described in the GC-MS/MS protocol.
-
The final solvent exchange should be into the initial mobile phase (e.g., hexane).
-
-
Instrumentation:
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 5 µL of the prepared sample.[5]
-
Run the analysis using the isocratic conditions outlined in the table below.
-
Identify peaks based on retention times established with reference standards.
-
| Parameter | Setting | Reference |
| Column | CHIRALCEL OD (250 mm x 4.6 mm) | [5][8] |
| Mobile Phase | 90% n-Hexane / 10% Isopropanol | [5] |
| Flow Rate | 1.0 mL/min (typical, may require optimization) | - |
| Temperature | Ambient | - |
| Detection | UV at 230 nm | [16] |
Note: The cis-enantiomers may show partial separation while the trans-enantiomers achieve full baseline separation under these conditions.[5]
Visual Guides
General Workflow for Chlordane Isomer Analysis
The following diagram outlines the typical experimental workflow from sample collection to final data analysis.
Caption: General workflow for chlordane isomer analysis.
Troubleshooting Decision Tree for Poor Peak Resolution
Use this decision tree to diagnose and resolve common issues related to poor chromatographic resolution.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajol.info [ajol.info]
- 6. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatographic separation of the enantiomers of trans-chlordane, this compound, heptachlor, heptachlor epoxide and alpha-hexachlorocyclohexane with application to small-scale preparative separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Liquid chromatographic separation of the enantiomers of trans-chlordane, this compound, heptachlor, heptachlor epoxide and alpha-hexachlorocyclohexane with application to small-scale preparative separation. | Sigma-Aldrich [sigmaaldrich.com]
- 11. gcms.cz [gcms.cz]
- 12. cromlab-instruments.es [cromlab-instruments.es]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Solvent Reduction in cis-Chlordane Analysis
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with guidance on reducing solvent consumption in the analysis of cis-Chlordane. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, alongside detailed experimental protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce solvent consumption in this compound analysis?
A1: The main strategies focus on modernizing sample preparation techniques to move away from traditional, solvent-intensive methods like Soxhlet and liquid-liquid extraction. Key green analytical chemistry approaches include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method using small amounts of solvent for extraction and cleanup.[1][2][3]
-
Solid-Phase Extraction (SPE): Employs solid sorbents to isolate analytes, drastically cutting liquid solvent volumes.[4][5]
-
Solid-Phase Microextraction (SPME): A solvent-free or solvent-minimized technique that uses a coated fiber to extract analytes.[6][7][8][9][10]* Supercritical Fluid Extraction (SFE): Utilizes supercritical carbon dioxide as the primary extraction solvent, significantly reducing the need for organic solvents. [11][12][13][14]* Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to decrease both extraction time and solvent volume. [15][16]* Miniaturization: The overall trend of scaling down analytical methods to use smaller sample sizes and, consequently, less solvent. [17][18] Q2: My lab currently uses a Soxhlet extraction method for this compound. How much solvent can I save by switching to a newer technique?
A2: The solvent savings are substantial. Traditional Soxhlet extraction can consume 250 to 500 mL of solvent per sample. [16]By switching to modern techniques, you can dramatically reduce this consumption. For a typical 10g sample, Accelerated Solvent Extraction (ASE) uses approximately 15 mL of solvent. [16]The QuEChERS method uses around 10 mL of acetonitrile (B52724) for the initial extraction. [3]Techniques like SPME are virtually solvent-free.
Q3: We are experiencing low recovery of this compound when using the QuEChERS method for a complex matrix. What could be the cause and how can we troubleshoot it?
A3: Low recovery in QuEChERS with complex matrices, such as those with high fat or pigment content, is a common issue. Here are some troubleshooting steps:
-
Matrix Interferences: Fats and pigments can interfere with the extraction and cleanup process. For matrices with high pigment content like herbs, the use of graphitized carbon black (GCB) as a cleanup sorbent can help remove pigments like chlorophyll. [2]However, be aware that GCB can also retain planar analytes like this compound.
-
Sorbent Selection: The choice and amount of dispersive SPE (dSPE) cleanup sorbent are critical. Primary secondary amine (PSA) is used to remove sugars and fatty acids. [2]For fatty matrices, C18 sorbent can be added to the dSPE step to help remove lipids.
-
Solvent Choice: While acetonitrile is the most common extraction solvent in QuEChERS, ethyl acetate (B1210297) can also be used and may offer better extraction efficiency for certain analyte-matrix combinations. [2]* pH Adjustment: The stability of some pesticides is pH-dependent. The use of buffered QuEChERS methods can improve the recovery of pH-sensitive analytes. [19] Q4: When implementing SPME for this compound analysis, we are seeing high variability in our results. What are the potential sources of this variability?
A4: High variability in SPME can stem from several factors related to the technique's equilibrium-based nature. Consider the following:
-
Extraction Time and Temperature: Ensure that the extraction time is sufficient to reach equilibrium and is kept consistent across all samples. Temperature affects the partitioning of the analyte onto the fiber and should be precisely controlled.
-
Agitation: Consistent and effective agitation of the sample is crucial for reproducible extractions.
-
Matrix Effects: The sample matrix can significantly influence the partitioning of this compound onto the SPME fiber. Matrix-matched calibration standards are often necessary to compensate for these effects.
-
Fiber Care: The SPME fiber is delicate and its performance can degrade over time. Ensure proper conditioning, cleaning, and storage of the fiber. Visible damage or contamination on the fiber can lead to inconsistent results.
Q5: Can Supercritical Fluid Extraction (SFE) be used for aqueous samples to determine this compound?
A5: Directly applying SFE to aqueous samples is challenging because of the low polarity of supercritical CO2 and the potential for ice formation upon depressurization. [13]The common approach is to first pass the water sample through a solid-phase extraction (SPE) disk or cartridge to trap the analytes. The SPE disk or cartridge is then extracted using SFE. [13]This two-step process combines the advantages of both techniques, allowing for the analysis of this compound in water with minimal organic solvent consumption.
Quantitative Data Summary
The following tables summarize the solvent consumption and typical performance of various extraction techniques for organochlorine pesticides, including this compound.
Table 1: Comparison of Solvent Consumption for Different Extraction Methods
| Extraction Method | Typical Solvent Volume per Sample | Key Advantages |
| Soxhlet Extraction | 250 - 500 mL | Established, robust method |
| Accelerated Solvent Extraction (ASE) | 10 - 15 mL | Automated, fast, reduced solvent use |
| QuEChERS | 10 mL | Fast, simple, low solvent use, high throughput |
| Solid-Phase Extraction (SPE) | Low (solvent used for elution) | Fast, easily automated, low solvent use |
| Supercritical Fluid Extraction (SFE) | Minimal (often only a small amount of co-solvent) | Uses non-toxic CO2, significantly reduces organic solvent waste |
| Solid-Phase Microextraction (SPME) | Virtually solvent-free | Solvent-free, simple, sensitive |
Table 2: Performance Data for Selected Solvent Reduction Techniques
| Technique | Analyte | Matrix | Recovery (%) | Limit of Detection (LOD) |
| QuEChERS | Chlordane | Sunflower Oil | 79 - 105% | 0.001 - 0.011 mg/kg |
| Supercritical Fluid Extraction (SFE) | Organochlorine Pesticides | Eggs | 52 - 100% | 0.006 - 0.072 ppm |
| Solid-Phase Extraction (SPE) | Organochlorine Pesticides | Water | Varies by analyte | - |
Experimental Protocols
QuEChERS Method for this compound in a Food Matrix
This protocol is a generalized version of the QuEChERS procedure.
a. Extraction
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Agitate vigorously for 1 minute.
-
Add the appropriate salting-out mixture (e.g., magnesium sulfate (B86663) and sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at a high speed for a specified time to separate the layers.
b. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Take an aliquot of the upper acetonitrile layer.
-
Transfer it to a dSPE tube containing a mixture of sorbents (e.g., PSA and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge to pellet the sorbent material.
-
The resulting supernatant is ready for analysis by GC-MS or LC-MS.
Solid-Phase Microextraction (SPME) for this compound in Water
a. Sample Preparation
-
Place a known volume of the water sample into a vial.
-
Add a magnetic stir bar.
-
The vial is then sealed with a septum-containing cap.
b. Extraction
-
The SPME fiber is exposed to the headspace above the sample or directly immersed in the sample.
-
The sample is agitated at a constant rate for a predetermined amount of time to allow the analytes to partition onto the fiber coating.
c. Desorption and Analysis
-
The fiber is withdrawn from the sample and inserted into the heated injection port of a gas chromatograph (GC).
-
The high temperature of the injection port desorbs the analytes from the fiber onto the GC column for separation and detection.
Supercritical Fluid Extraction (SFE) for this compound in a Solid Matrix
a. Sample Preparation
-
A known weight of the solid sample is mixed with a drying agent or dispersant if necessary.
-
The mixture is packed into an extraction vessel.
b. Extraction
-
The extraction vessel is placed in the SFE instrument.
-
Supercritical CO2, sometimes with a small percentage of a co-solvent (modifier), is passed through the vessel at a controlled temperature and pressure.
-
The extraction can be performed in a static mode (the vessel is pressurized and allowed to sit for a period) followed by a dynamic mode (a continuous flow of supercritical fluid).
c. Analyte Collection and Analysis
-
The extracted analytes are collected by depressurizing the supercritical fluid through a restrictor into a collection solvent or onto a solid trap.
-
The collected extract is then ready for analysis.
Visualizations
Caption: Workflow for the QuEChERS sample preparation method.
Caption: General workflow for Solid-Phase Microextraction (SPME).
Caption: Workflow for Supercritical Fluid Extraction (SFE).
References
- 1. scispace.com [scispace.com]
- 2. Application of QuEChERS Method for Simultaneous Determination of Pesticide Residues and PAHs in Fresh Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QuEChERS: Home [quechers.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Some applications of solid phase micro extraction (SPME) in the analysis of pesticide residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Comparison of supercritical fluid extraction and solvent extraction of twenty-two organochlorine pesticides from eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. analusis.edpsciences.org [analusis.edpsciences.org]
- 14. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 15. analiticaweb.com.br [analiticaweb.com.br]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. lcms.cz [lcms.cz]
Technical Support Center: Method Validation for cis-Chlordane in Non-Standard Matrices
This technical support center provides troubleshooting guidance and frequently asked questions for the analytical method validation of cis-Chlordane in complex and non-standard matrices such as soil, sediment, and biota.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound analysis?
A1: The most prevalent methods for the analysis of this compound are gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).[1][2] GC-ECD is highly sensitive to halogenated compounds like chlordane, offering low detection limits.[1] For increased selectivity and confirmation, especially in complex matrices, GC-MS or tandem mass spectrometry (GC-MS/MS) is recommended.[3][4]
Q2: Which extraction methods are suitable for different non-standard matrices?
A2: The choice of extraction method depends on the matrix type. For solid samples like soil and sediment, Soxhlet extraction, ultrasonic extraction, and mechanical shaking are commonly employed.[5][6] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a popular and efficient technique for various matrices, including fatty and complex samples.[7][8] For biological tissues (biota), methods often involve homogenization with a non-polar solvent and may require a saponification step to remove lipids.[5]
Q3: How can I minimize matrix interference during analysis?
A3: Matrix effects, which can cause signal enhancement or suppression, are a significant challenge in the analysis of trace contaminants in complex matrices.[9][10] To mitigate these effects, several strategies can be employed:
-
Cleanup Procedures: Post-extraction cleanup is crucial. Techniques like gel permeation chromatography (GPC) are effective for removing high molecular weight interferences such as lipids.[11] Solid-phase extraction (SPE) with sorbents like Florisil, silica (B1680970) gel, or alumina (B75360) can remove polar interferences.[4][12]
-
Matrix-Matched Standards: Preparing calibration standards in a blank matrix extract that is free of the analyte can help compensate for matrix effects.[9]
-
Isotope Dilution: Using a stable isotope-labeled internal standard that behaves similarly to the analyte can provide the most accurate quantification.
Q4: What are the typical validation parameters I need to assess?
A4: A comprehensive method validation should evaluate several key parameters to ensure the reliability of the results. These include:
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.[13]
-
Precision: The degree of agreement among a series of measurements, expressed as repeatability (intra-day precision) and reproducibility (inter-day precision).[13]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[14]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[15]
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[15][16]
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction from the matrix. | Optimize the extraction solvent, time, and temperature. Consider a more rigorous extraction technique like Soxhlet.[5] For aged residues in soil, stronger extraction conditions may be necessary.[17] |
| Analyte loss during cleanup. | Evaluate the chosen cleanup sorbent and elution solvent to ensure the analyte is not being retained or prematurely eluted. Check for analyte degradation on active sites. | |
| Degradation of this compound. | Ensure all glassware is deactivated. Use a protective agent in the GC inlet if thermal degradation is suspected. | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column. | Replace the GC liner and septum. Trim the first few centimeters of the analytical column. Use a deactivated liner.[18] |
| Incompatible solvent with the stationary phase. | Ensure the final extraction solvent is compatible with the GC column phase. | |
| Column overload. | Dilute the sample extract or reduce the injection volume.[18] | |
| High Background Noise or Interferences | Insufficient cleanup of the sample extract. | Implement a more effective cleanup procedure such as GPC for lipid-rich samples or multi-sorbent SPE for complex matrices.[11] |
| Contaminated solvents or reagents. | Analyze solvent blanks to identify the source of contamination. Use high-purity, pesticide-grade solvents.[1] | |
| Carryover from a previous injection. | Run a solvent blank after a high-concentration sample. Clean the injection port and syringe. | |
| Inconsistent Results (Poor Precision) | Non-homogeneous sample. | Ensure the sample is thoroughly homogenized before taking a subsample for extraction. |
| Inconsistent sample preparation. | Strictly follow the validated standard operating procedure (SOP) for all samples.[19] | |
| Instrument instability. | Check for leaks in the GC system. Verify that gas flows and temperatures are stable.[18] | |
| Matrix-Induced Signal Enhancement | Co-extracted matrix components masking active sites in the GC system. | Use matrix-matched calibration standards for quantification.[9][10] Alternatively, use an isotopically labeled internal standard. |
Experimental Protocols
Protocol 1: Extraction and Cleanup of this compound from Soil/Sediment
-
Sample Preparation: Air-dry the soil/sediment sample and sieve to remove large debris. Homogenize the sample thoroughly.
-
Extraction (Soxhlet):
-
Weigh 10-20 g of the homogenized sample into a Soxhlet thimble.
-
Add a surrogate standard to the sample.
-
Extract with 200 mL of a 1:1 mixture of hexane (B92381) and acetone (B3395972) for 16-24 hours.[6]
-
-
Concentration: Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Sulfur Removal (if necessary): Add activated copper granules to the extract and shake to remove elemental sulfur, which can interfere with GC analysis.
-
Cleanup (Florisil Column):
-
Pack a chromatography column with 10 g of activated Florisil.
-
Pre-rinse the column with hexane.
-
Load the concentrated extract onto the column.
-
Elute with a suitable solvent mixture (e.g., hexane with increasing percentages of diethyl ether).
-
Collect the fraction containing this compound.
-
-
Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard before analysis.
Protocol 2: QuEChERS-based Extraction and Cleanup for Biota (Fish Tissue)
-
Sample Preparation: Homogenize approximately 10 g of fish tissue.
-
Extraction:
-
Place the homogenized tissue in a 50 mL centrifuge tube.
-
Add a surrogate standard.
-
Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).[7]
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Cleanup (Dispersive SPE):
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Add it to a dispersive SPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate) to remove fatty acids and other interferences.[12] For high-fat matrices, a lipid-specific sorbent may be necessary.[8]
-
Vortex for 30 seconds and then centrifuge.
-
-
Final Preparation: Take the cleaned supernatant, evaporate to dryness, and reconstitute in a suitable solvent for GC analysis. Add an internal standard.
Quantitative Data Summary
Table 1: Method Performance for this compound in Various Matrices
| Matrix | Analytical Method | Recovery (%) | RSD (%) | LOQ (ng/g) | Reference |
| Whole Milk | GC-MS/MS | 88 | < 20 | 5 | [8] |
| Schizonepeta tenuifolia | GC-MS | 70-120 | 1.32-13.91 | 6.2 | [20] |
| Plant-origin Foods | GC-MS | > 70 | N/A | 5 | [14] |
| Drinking Water | GC-MS/MS | 70-120 | < 25 | 0.05 (µg/L) | [21] |
| Drinking Water | GC-ECD | 85.3-107 | 1.8-15.4 | 0.3-4 (µg/L) | [15] |
N/A: Not Available
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. epa.gov [epa.gov]
- 5. env.go.jp [env.go.jp]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. hpst.cz [hpst.cz]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. s27415.pcdn.co [s27415.pcdn.co]
- 14. foodandfeed.fins.uns.ac.rs [foodandfeed.fins.uns.ac.rs]
- 15. researchgate.net [researchgate.net]
- 16. epa.gov [epa.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. fssai.gov.in [fssai.gov.in]
- 20. Rapid Simultaneous Determination of 43 Pesticide Residues in Schizonepeta tenuifolia by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. curresweb.com [curresweb.com]
Technical Support Center: Ensuring the Stability of cis-Chlordane Analytical Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of cis-chlordane analytical standards. Accurate and reliable analytical data depend on the integrity of these standards. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in analytical standards?
A1: The primary degradation pathways for this compound in analytical solutions are photodegradation and, to a lesser extent, thermal degradation.[1][2][3] While this compound is a highly persistent and stable molecule, exposure to UV light can induce photochemical reactions.[1] In the context of gas chromatography (GC) analysis, thermal degradation can occur in the injector port, especially if the inlet liner is not sufficiently inert.[4][5][6]
Q2: What are the ideal storage conditions for this compound analytical standards?
A2: To ensure long-term stability, this compound analytical standards should be stored at or below -20°C in a dark environment.[7][8] The standards should be kept in their original amber glass ampules or vials with PTFE-lined caps (B75204) to prevent solvent evaporation and protect from light.[9] It is also crucial to store them away from strong acids, bases, and oxidizing agents.
Q3: Which solvents are recommended for preparing and diluting this compound standards?
A3: High-purity non-polar solvents such as hexane (B92381), isooctane, and toluene (B28343) are commonly used for preparing and diluting this compound standards for GC analysis.[10] It is essential to use pesticide-grade or equivalent high-purity solvents to avoid introducing contaminants that could interfere with the analysis or degrade the standard.
Q4: How long can I expect my this compound standard to be stable?
A4: When stored under ideal conditions (frozen, in the dark, and properly sealed), neat and concentrated stock solutions of organochlorine pesticides like this compound can be stable for several years.[7][11] However, once opened and used to prepare working solutions, the stability may be reduced. It is best practice to prepare fresh working standards daily from a stock solution to ensure the highest accuracy.[12]
Q5: Can this compound isomerize to trans-chlordane (B41516) during analysis?
A5: While less common for this compound compared to other pesticides, isomerization can potentially occur under certain analytical conditions, particularly at high temperatures in the GC inlet. The use of a properly deactivated, inert liner and optimizing the injector temperature can minimize this risk.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, indicating potential instability or degradation of the analytical standard.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC inlet liner or column: Silanol groups on non-deactivated surfaces can interact with the analyte.[4][5] 2. Contamination of the inlet liner or front of the column: Non-volatile matrix components can accumulate. 3. Improper column installation: Creating dead volume at the inlet or detector connection. | 1. Use an ultra-inert, deactivated GC inlet liner.[4] Regularly replace the liner and septum. 2. Trim the first few centimeters of the analytical column. 3. Ensure the column is installed correctly according to the manufacturer's instructions. |
| Decreased Peak Area/Response for this compound | 1. Degradation of the standard: This can be due to improper storage (exposure to light or elevated temperatures) or repeated freeze-thaw cycles. 2. Adsorption in the GC system: Active sites in the inlet, column, or connections can irreversibly bind the analyte.[5] 3. Leak in the injection system: A leak in the syringe or septum can lead to incomplete sample transfer. | 1. Prepare a fresh working standard from a reliable stock solution. Verify the concentration of the stock solution if it is old or has been handled improperly. 2. Perform inlet maintenance (replace liner and septum). Use an ultra-inert column.[4] 3. Check for leaks using an electronic leak detector. |
| Appearance of Unexpected Peaks | 1. Degradation of the standard: New peaks may correspond to degradation products. 2. Contaminated solvent or glassware: Impurities can be introduced during standard preparation. 3. Septum bleed: Particles from a worn septum can enter the inlet. | 1. Analyze the sample using GC-MS to identify the unknown peaks and confirm if they are related to this compound degradation. 2. Use high-purity solvents and thoroughly clean all glassware. 3. Replace the septum. |
| Inconsistent Results Between Injections | 1. Instability of the working standard: The standard may be degrading in the autosampler vial. 2. Injector discrimination: Inconsistent vaporization in the inlet. 3. Autosampler syringe issue: Leaks or bubbles in the syringe. | 1. Prepare fresh working standards more frequently, ideally daily.[12] 2. Use an inert liner with glass wool to promote consistent vaporization. Optimize injector temperature. 3. Check the autosampler syringe for proper function and replace if necessary. |
| Failure of System Suitability Tests (e.g., Endrin (B86629)/DDT degradation) | 1. Active sites in the GC inlet: This is a common cause for the degradation of labile pesticides like endrin and DDT, and can also affect chlordane.[4] | 1. Perform comprehensive inlet maintenance, including replacing the liner, septum, and gold seal.[4] Ensure all components of the flow path are inert. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Standards
Objective: To prepare accurate and stable stock and working solutions of this compound for calibration and analysis.
Materials:
-
This compound certified reference material (CRM) in a sealed ampule.
-
Pesticide-grade hexane (or other suitable non-polar solvent).
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL).
-
Gastight syringes.
-
Amber glass vials with PTFE-lined caps.
Procedure:
-
Stock Solution Preparation (e.g., 100 µg/mL): a. Allow the this compound CRM ampule to equilibrate to room temperature. b. Carefully open the ampule and quantitatively transfer the contents to a 10 mL volumetric flask using a gastight syringe. c. Rinse the ampule several times with small volumes of hexane, adding the rinsate to the volumetric flask. d. Bring the flask to volume with hexane, cap, and invert several times to ensure thorough mixing. e. Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, and preparation date. f. Store the stock solution at ≤ -20°C in the dark.
-
Working Standard Preparation (e.g., 1 µg/mL): a. Allow the stock solution to equilibrate to room temperature. b. Using a gastight syringe, transfer an appropriate volume of the stock solution (e.g., 1 mL) into a larger volumetric flask (e.g., 100 mL). c. Dilute to the mark with hexane, cap, and mix thoroughly. d. Transfer to an autosampler vial for immediate use or to a labeled amber vial for short-term storage in a refrigerator. It is recommended to prepare working standards fresh daily.[12]
Protocol for a Short-Term Stability Study of a this compound Working Standard
Objective: To assess the stability of a this compound working solution under typical laboratory conditions over a short period (e.g., 7 days).
Materials:
-
Freshly prepared this compound working standard (e.g., 1 µg/mL in hexane).
-
Calibrated GC-ECD or GC-MS system.
-
Autosampler vials.
-
Internal standard (optional, but recommended).
Procedure:
-
Time Zero (T=0) Analysis: a. Immediately after preparation, transfer an aliquot of the fresh working standard into an autosampler vial. b. Analyze the standard in triplicate using the established GC method. c. Record the average peak area and relative standard deviation (RSD). This will serve as the baseline.
-
Storage Conditions: a. Prepare several aliquots of the working standard in separate autosampler vials. b. Store one set of vials at room temperature on the benchtop (exposed to ambient light) and another set in a refrigerator (~4°C).
-
Time-Point Analysis: a. At specified time points (e.g., 24, 48, 72 hours, and 7 days), retrieve one vial from each storage condition. b. Allow the refrigerated vial to come to room temperature. c. Analyze each standard in triplicate. d. Record the average peak area for each time point and condition.
-
Data Analysis: a. Calculate the percentage of the initial concentration remaining at each time point using the following formula: % Remaining = (Average Peak Area at T=x / Average Peak Area at T=0) * 100 b. A significant loss of concentration (e.g., >10-15%) indicates instability under those storage conditions.
Visualizations
References
- 1. Chlordane | C10H6Cl8 | CID 11954021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. ilsi-india.org [ilsi-india.org]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. gcms.cz [gcms.cz]
- 11. fsis.usda.gov [fsis.usda.gov]
- 12. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
techniques for reducing analytical variability in cis-Chlordane measurements
Technical Support Center: cis-Chlordane Measurement
Welcome to the technical support center for this compound analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce analytical variability and ensure accurate, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of analytical variability in this compound measurements?
Analytical variability in this compound measurements can stem from multiple sources throughout the experimental workflow. Key contributors include the sample matrix complexity, inconsistencies in sample preparation, instrument performance, and calibration inaccuracies.[1][2][3] Environmental factors such as temperature can also influence the partitioning of this compound, leading to variations in measured concentrations.[1]
Q2: How can I minimize contamination during sample preparation?
To minimize contamination, it is crucial to use high-purity, pesticide-residue-grade solvents and meticulously clean all glassware.[4][5] Running solvent assays by concentrating a large volume of solvent and analyzing it by GC/ECD can verify its purity before use.[4] Potential sources of contamination include solvents, reagents, glassware, and even GC carrier gas.[5] Phthalate esters from plastic materials are a common interference and should be avoided.[5] A laboratory reagent blank (LRB) should be processed with each sample set to monitor for any impurities or contamination introduced during the procedure.[6]
Q3: What is the role of an internal standard in reducing variability?
Internal standards are essential for correcting variability in sample preparation and instrument response. For Gas Chromatography-Mass Spectrometry (GC/MS) analysis, using stable isotope-labeled (e.g., ¹³C-labeled or deuterated) surrogates is recommended.[7] These standards are added to the sample before extraction and are affected by the analytical process in the same way as the target analyte, allowing for accurate quantification and compensation for analyte loss during sample processing.
Q4: How do I choose the appropriate cleanup technique for my sample matrix?
The choice of cleanup technique depends on the sample matrix and potential interferences.
-
Gel Permeation Chromatography (GPC): Highly effective for removing high-molecular-weight interferences like lipids from biota and soil samples.[4][6][8][9]
-
Solid-Phase Extraction (SPE): Cartridges containing Florisil or silica (B1680970) are commonly used to remove polar interferences.[4]
-
Adsorption Chromatography: Alumina or silica gel columns can separate this compound from other interfering compounds like PCBs.[5][6]
-
Sulfur Removal: For sediment samples, sulfur is a common interference that can be removed using techniques like treatment with mercury or activated copper powder.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes:
-
Active Sites: Active sites in the GC inlet liner, column, or connections can cause peak tailing, especially for active compounds.[10][11][12] System inertness is critical and often checked by monitoring the degradation of sensitive compounds like DDT and endrin (B86629).[11]
-
Column Contamination or Degradation: Accumulation of non-volatile matrix components at the head of the column can lead to poor peak shape.[12] Oxygen leaks can also degrade the column phase.[10][12]
-
Improper Injection Technique: Backflash can occur if the injection volume is too large for the liner and inlet conditions, leading to split or broad peaks.[12][13]
-
Co-elution: Interference from other compounds in the sample eluting at the same time as this compound can distort peak shape.[6] Using a dual-column setup with different stationary phases can help resolve co-eluting peaks.[6][14]
Solutions:
-
Perform Inlet Maintenance: Regularly replace the inlet liner with a deactivated one and replace the septum.[10] Using Ultra Inert liners is recommended.[11]
-
Column Maintenance: Trim the first 0.5-1 meter from the front of the analytical column to remove contaminants.[12]
-
Check for Leaks: Use an electronic leak detector to ensure all fittings and connections are secure.[10]
-
Optimize Injection Parameters: Reduce the injection volume or use a liner with a larger internal diameter to prevent backflash.[13]
Issue 2: Retention Time Shifting
Possible Causes:
-
Leaks in the System: A leak in the carrier gas flow path will alter the column head pressure and cause retention times to change.[10]
-
Column Issues: Cutting the column during maintenance will shorten it, leading to earlier elution times.[15] Changes in the stationary phase due to contamination or degradation can also affect retention.
-
Inconsistent Oven Temperature: Fluctuations in the GC oven temperature program will directly impact retention times.
-
Matrix Effects: High concentrations of co-extracted matrix components can affect the chromatographic process.[4]
Solutions:
-
Verify Gas Flow and Pressure: Regularly check the carrier gas flow rate and ensure the head pressure is stable.
-
Systematic Leak Check: Perform a thorough leak check from the gas source to the detector.
-
Equilibrate the Column: Before starting a sequence, ensure the column is properly conditioned and equilibrated. For some applications, "priming" the column with several injections may be necessary to achieve stable retention times.[3]
-
Use Retention Time Locking (RTL): If available on your GC system, RTL can be used to maintain consistent retention times across sequences and after column maintenance.
Issue 3: Low Analyte Recovery or Poor Sensitivity
Possible Causes:
-
Inefficient Extraction: The chosen solvent or extraction technique may not be optimal for the sample matrix.[4][16]
-
Analyte Loss During Cleanup: The cleanup step may be too aggressive, leading to the loss of this compound along with the interferences.
-
Adsorption: Active sites in the sample flow path (vials, syringe, inlet liner, column) can irreversibly adsorb the analyte.[11][13]
-
Detector Issues: The detector may be contaminated, or its settings may not be optimized for this compound.[10][13]
Solutions:
-
Optimize Extraction Method: Evaluate different solvents and extraction techniques (e.g., sonication, Soxhlet, SPE) to maximize recovery.[4][17] Method validation should include recovery studies at different concentration levels.[18]
-
Verify Cleanup Procedure: Analyze the waste fractions from your cleanup step to ensure this compound is not being discarded.
-
Ensure System Inertness: Use deactivated glass vials, liners, and high-quality columns. Check for the degradation of endrin and DDT as a measure of system activity.[11]
-
Detector Maintenance: Clean the detector according to the manufacturer's instructions. For an Electron Capture Detector (ECD), ensure the makeup gas flow is correct.[6]
Quantitative Data Summary
The following tables summarize key performance metrics for this compound analysis from various methods.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound | Lycium barbarum L. | GC-ECD | 0.0023–0.0075 mg/kg | 0.0076–0.0247 mg/kg | [19] |
| Chlordane | Fruit Juices | GC-ECD | 0.20 µg/kg | 0.1 µg/kg | [20] |
| This compound | Drinking Water | GC-MS/MS | - | 0.05 µg/L | [18] |
Table 2: Analyte Recovery and Precision
| Analyte | Matrix | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| This compound | Lycium barbarum L. | Not Specified | 70.3–115.7 | 2.0–14.4 | [19] |
| This compound | Drinking Water | 0.05, 0.5, 1.0 µg/L | 70 - 120 | <10 | [18] |
| Chlordane | Fruit Juices | Not Specified | >80 | <10 | [20] |
Experimental Protocols
Protocol 1: General Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a general guideline for the extraction and cleanup of this compound from a water sample.
-
Sample Pre-treatment: Acidify 100 mL of the water sample to a pH <2 with HCl. Add a surrogate or internal standard solution.[14]
-
Cartridge Conditioning: Sequentially rinse an SPE cartridge (e.g., containing Florisil) with ethyl acetate (B1210297), dichloromethane, methanol, and finally, deionized water.[14]
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[14]
-
Cartridge Drying: After loading, dry the cartridge under a full vacuum for at least 10 minutes to remove residual water.[14]
-
Elution: Elute the trapped analytes from the cartridge using an appropriate solvent, such as ethyl acetate or a mixture of ethyl acetate and hexane.[14][19] Collect the eluate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC analysis.
Protocol 2: Gas Chromatography (GC) Analysis
This protocol provides typical GC conditions for this compound analysis. Parameters should be optimized for your specific instrument and column.
-
Instrument: Gas Chromatograph with a micro-Electron Capture Detector (µECD) or Mass Spectrometer (MS).[8][14]
-
Columns: Dual column confirmation is recommended. A common setup includes a primary non-polar column (e.g., DB-5 or HP-5MS) and a confirmation mid-polarity column (e.g., DB-1701).[6][19]
-
Injection:
-
Oven Temperature Program:
-
Carrier Gas: Hydrogen or Helium, at a constant flow or linear velocity (e.g., 100 cm/sec for H₂).[14]
-
Detector:
Visualizations
Caption: General troubleshooting workflow for GC-based analysis.
References
- 1. Spatial and Temporal Variability of Persistent Organic Pollutants [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.cz [gcms.cz]
- 5. epa.gov [epa.gov]
- 6. nemi.gov [nemi.gov]
- 7. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. ysi.com [ysi.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. agilent.com [agilent.com]
- 12. m.youtube.com [m.youtube.com]
- 13. shimadzu.co.uk [shimadzu.co.uk]
- 14. gcms.cz [gcms.cz]
- 15. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. curresweb.com [curresweb.com]
- 19. Rapid simultaneous determination of organochlorine and pyrethroid pesticide residues in Lycium barbarum L. using gas chromatography with electron-capture detector - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. jcbsc.org [jcbsc.org]
Technical Support Center: Optimization of Injection Parameters for cis-Chlordane on GC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) injection parameters for the analysis of cis-Chlordane.
Frequently Asked Questions (FAQs)
Q1: What are the typical initial GC settings for this compound analysis?
A1: For routine analysis of organochlorine pesticides like this compound, a common starting point involves a splitless injection mode to enhance sensitivity for trace-level detection.[1][2] Key parameters are outlined in the table below.
Q2: Which type of injector liner is recommended for this compound analysis?
A2: A splitless liner with glass wool is frequently recommended.[3] The glass wool can help trap non-volatile matrix components, protecting the column and improving analyte vaporization.[4] Using an ultra-inert liner is also crucial to prevent analyte degradation.[5][6]
Q3: What is the purpose of using a splitless injection for this compound?
A3: Splitless injection is a technique used for trace analysis where the entire injected sample is transferred to the analytical column.[1] This maximizes the amount of analyte reaching the detector, thereby increasing sensitivity, which is often necessary for detecting low concentrations of pesticides in environmental or biological samples.
Q4: How can I prevent peak tailing for this compound?
A4: Peak tailing can result from active sites in the GC system, improper column installation, or a contaminated liner.[7][8] To mitigate this, use a deactivated, inert liner and ensure the column is properly installed.[8] Regularly trimming a small portion (10-20 cm) from the column inlet can also help remove accumulated non-volatile residues and active sites.[9]
Q5: What should I do if I observe peak splitting for this compound?
A5: Peak splitting can be caused by a mismatch between the sample solvent polarity and the stationary phase, or an incorrect initial oven temperature in splitless injection.[2][8] Ensure the initial oven temperature is about 20°C below the boiling point of your solvent to facilitate proper solvent focusing.[2][8] If using a non-polar column, a solvent exchange to a more compatible non-polar solvent may be necessary.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the GC analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Peak Area / Poor Sensitivity | Leaks in the injection port septum or column fittings. | Perform a leak check and replace the septum or tighten fittings as needed.[10] |
| Injection volume too low. | Increase the injection volume, but be mindful of potential column overload. | |
| Incorrect split ratio (if using split injection). | For trace analysis, switch to splitless injection.[1] | |
| Analyte degradation in the injector. | Use an ultra-inert liner and ensure the injector temperature is not excessively high.[5][6] Consider using analyte protectants.[5] | |
| Poor Reproducibility of Peak Areas | Leaking syringe or septum. | Regularly inspect and replace the syringe and septum.[10] |
| Inconsistent injection speed (manual injection). | Use an autosampler for consistent injection volume and speed. | |
| Variability in split flow. | Check and stabilize the split flow control.[10] | |
| Peak Tailing | Active sites in the liner or on the column. | Use a new, deactivated liner. Trim 10-20 cm from the front of the column.[8][9] |
| Improper column installation. | Ensure the column is cut cleanly at a 90-degree angle and positioned correctly in the inlet.[8] | |
| Column overload. | Reduce the injection volume or dilute the sample.[7] | |
| Peak Fronting | Column overload. | Reduce the injection volume or dilute the sample.[7] |
| Sample condensation in the injector. | Ensure the injector temperature is appropriate for the solvent and analytes.[7] | |
| Analyte Degradation (e.g., DDT to DDE/DDD) | Active sites in the hot injector. | Use an inert flow path, including an ultra-inert liner.[6] Check for degradation by injecting a standard of only 4,4'-DDT and endrin.[11] |
| Injector temperature is too high. | Optimize the injector temperature to be high enough for volatilization but low enough to prevent degradation. |
Experimental Protocols
Below is a typical experimental protocol for the GC-ECD analysis of this compound, based on common methodologies.
Sample Preparation: Sample extraction and cleanup should follow established methods such as U.S. EPA Method 8081.[3]
GC-ECD System Parameters:
| Parameter | Typical Value | Reference |
| Injection Volume | 1 µL | [3][12] |
| Injector Type | Split/Splitless (SSL) | [3] |
| Injector Temperature | 250 °C | [3][13] |
| Injection Mode | Splitless (purge time: 0.75 - 2 min) | [3][13] |
| Liner | Splitless with glass wool | [3] |
| Carrier Gas | Helium or Nitrogen | [3] |
| Carrier Gas Flow Rate | 1 mL/min (constant flow) | [3] |
| Column Type | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5MS or equivalent) | [3] |
| Oven Temperature Program | Initial 100°C, hold 1 min; ramp to 180°C at 20°C/min; ramp to 270°C at 5°C/min; ramp to 320°C at 20°C/min, hold 2 min. | [3] |
| Detector | Electron Capture Detector (ECD) | [3] |
| Detector Temperature | 320 °C | [3] |
| Makeup Gas | Nitrogen, 15 mL/min | [3] |
Visualizations
Caption: A workflow for troubleshooting common GC peak issues for this compound.
Caption: Logical relationships between injection parameters and analytical outcomes.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. hpst.cz [hpst.cz]
- 6. agilent.com [agilent.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. epa.gov [epa.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. gcms.labrulez.com [gcms.labrulez.com]
Validation & Comparative
A Comparative Analysis of cis-Chlordane and trans-Chlordane Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity of two major isomers of the organochlorine pesticide chlordane (B41520): cis-chlordane and trans-chlordane (B41516). Technical chlordane is a complex mixture of over 140 compounds, with this compound and trans-chlordane being among the most abundant.[1][2] While both isomers are recognized for their persistence in the environment and potential for adverse health effects, their toxicological profiles exhibit notable differences. This document summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes the primary mechanism of neurotoxicity and a representative experimental workflow to aid in research and risk assessment.
Quantitative Toxicity Data
The following table summarizes the available quantitative data on the acute and chronic toxicity of this compound and trans-chlordane, primarily from studies conducted in rats and mice.
| Toxicity Endpoint | Isomer | Species | Route of Administration | Value | Reference |
| Acute Toxicity (LD50) | This compound | Rat | Oral | 83 mg/kg | [3][4] |
| trans-Chlordane | Mouse | Oral | 275 mg/kg | [1] | |
| Technical Chlordane | Rat (male) | Oral | 335 mg/kg | [4][5] | |
| Technical Chlordane | Rat (female) | Oral | 430 mg/kg | [4][5] | |
| Technical Chlordane | Mouse | Oral | 145 - 390 mg/kg | [4][6] | |
| Technical Chlordane | Hamster | Oral | 1,720 mg/kg | [4][5] | |
| Chronic Toxicity (NOAEL) | Technical Chlordane | Rat | Inhalation (90-day) | 0.1 mg/m³ | [7][8] |
| Technical Chlordane | Rat (female) | Oral (30-month) | 0.055 mg/kg/day | [8] | |
| Chronic Toxicity (LOAEL) | Technical Chlordane | Rat | Inhalation (90-day) | 1.0 mg/m³ | [7][8] |
| Technical Chlordane | Rat (female) | Oral (30-month) | 0.237 mg/kg/day | [8] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. NOAEL (No-Observed-Adverse-Effect Level) is the highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects. LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest exposure level at which there are biologically significant increases in the frequency or severity of adverse effects.
Key Experimental Protocols
28-Day Oral Toxicity Study in Rats
This section details a representative experimental protocol for a 28-day oral toxicity study, based on methodologies described in the literature.[7]
-
Test Animals: Male and female Sprague-Dawley rats.
-
Administration: The test substances (cis-nonachlor, trans-nonachlor, or technical chlordane) were administered daily by gavage for 28 consecutive days.
-
Dose Groups: Animals were divided into groups and received doses ranging from 0.25 to 25 mg/kg of body weight. A control group received the vehicle (e.g., corn oil) only.
-
Observations:
-
Clinical Signs: Animals were observed daily for any signs of toxicity, such as changes in behavior, appearance, or activity levels.
-
Body Weight and Food Consumption: Body weight was recorded weekly, and food consumption was measured daily.
-
Clinical Pathology: At the end of the study, blood samples were collected for hematology and clinical chemistry analysis. Parameters measured included red and white blood cell counts, hemoglobin, hematocrit, and levels of liver enzymes (e.g., alanine (B10760859) aminotransferase, aspartate aminotransferase).
-
Organ Weights: At necropsy, the absolute and relative weights of major organs (e.g., liver, kidneys, brain, spleen, thymus) were determined.
-
Histopathology: Tissues from major organs were preserved, sectioned, and examined microscopically for any pathological changes.
-
Chronic Toxicity and Carcinogenicity Study in Rats
The following protocol is a summary of a long-term feeding study designed to assess the chronic toxicity and carcinogenic potential of chlordane.[9]
-
Test Animals: Fischer 344 specific-pathogen-free rats (80 of each sex per group).
-
Administration: Chlordane was mixed into the diet at concentrations of 0, 1, 5, and 25 ppm and fed to the rats for 130 weeks.
-
Assessments:
-
Interim Analyses: Hematological, biochemical, and urinary parameters were examined at 26, 52, and 130 weeks of exposure.
-
Pathology: A full pathological examination was conducted at the end of the study. This included macroscopic and microscopic examination of all major tissues and organs.
-
-
Endpoints of Interest: The primary endpoints were the incidence of tumors and non-neoplastic lesions, particularly in the liver. Changes in liver weight, bilirubin (B190676) levels, and the presence of hepatocellular nodules and necrosis were also evaluated.
Mechanism of Neurotoxicity
The primary mechanism of chlordane-induced neurotoxicity involves the antagonism of the γ-aminobutyric acid (GABA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[10][11][12]
Caption: Chlordane's neurotoxic effect via GABA-A receptor antagonism.
Experimental Workflow
The following diagram illustrates a general workflow for a 28-day oral toxicity study, a common design for assessing the subacute toxicity of chemical compounds.
References
- 1. rais.ornl.gov [rais.ornl.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. govinfo.gov [govinfo.gov]
- 5. CHLORDANE - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. HEALTH EFFECTS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Chlordane: thirty-month tumorigenicity and chronic toxicity test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel GABA receptor pesticide targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioavailability of cis-Chlordane and its Metabolite, Oxychlordane: A Guide for Researchers
This guide provides a comprehensive comparison of the relative bioavailability of cis-chlordane, a major component of the technical chlordane (B41520) pesticide mixture, and its primary metabolite, oxychlordane (B150180). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate a deeper understanding of the toxicokinetics of these persistent organic pollutants.
Introduction
Chlordane, a now-banned organochlorine pesticide, persists in the environment and continues to pose health risks due to its bioaccumulative nature. Technical chlordane is a complex mixture of various compounds, with this compound and trans-chlordane (B41516) being major constituents. In biological systems, chlordane is metabolized to several byproducts, with oxychlordane being a significant, persistent, and toxic metabolite. Understanding the relative bioavailability of the parent compound, this compound, and its metabolite, oxychlordane, is crucial for accurate risk assessment and the development of potential remediation strategies.
Quantitative Data Summary
The following tables summarize the available quantitative data on the toxicokinetics of this compound and oxychlordane, primarily from studies conducted in rats and mice. It is important to note that direct comparative studies on the oral bioavailability of this compound versus orally administered oxychlordane are limited. Most of the available data pertains to the administration of chlordane (or its isomers) and the subsequent measurement of the parent compound and its metabolites.
Table 1: Oral Absorption and Elimination of Chlordane Isomers
| Parameter | Species | Dose | Observation | Reference |
| Oral Absorption | Rat | Single dose | ~6% absorption | |
| Oral Absorption | Rat | Small daily doses | 10-15% absorption | |
| Elimination of this compound | Rat | - | More effectively eliminated than trans-chlordane | |
| Excretion of radiolabeled this compound | Rat and Mouse | 1 mg/kg (intraperitoneal) | 47% (rats) and 67% (mice) of the dose recovered in feces within 7 days. |
Table 2: Half-life of this compound and Oxychlordane in Tissues
| Compound | Species | Tissue | Half-life | Reference |
| This compound | Mouse | Various tissues | Approximately 1 day | |
| Oxychlordane | Mouse | Various tissues | Diphasic: ~20 days (initial phase), >100 days (second phase) | |
| Oxychlordane | Mouse | Blood | 25 days |
Table 3: Tissue Distribution Following Chlordane Administration
| Compound Measured | Species | Dosing | Key Findings in Adipose Tissue | Reference |
| Oxychlordane | Rat | Technical chlordane in diet for 28 days | Oxychlordane is a primary and persistent metabolite. | |
| Oxychlordane | Mouse | Single oral dose of cis- and trans-chlordane mixture | Oxychlordane concentrations were considerably higher than the parent congeners and remained in tissues for over a year. |
Experimental Protocols
The following sections detail the methodologies employed in key studies that have investigated the bioavailability and toxicokinetics of chlordane and its metabolites.
Oral Administration Studies in Rodents
-
Test Animals: Studies have commonly utilized Sprague-Dawley rats and ICR mice.
-
Dosing:
-
Single Dose Studies: A single oral dose of a mixture of this compound and trans-chlordane (e.g., 1:1 mixture, total dose of 40 mg/kg) is administered to the animals, typically via oral gavage.
-
Repeated Dose Studies: Animals are administered small daily doses of chlordane, often mixed with their feed, to assess absorption over a longer period.
-
-
Sample Collection: Following administration, various tissues (e.g., liver, adipose, brain, muscle) and excreta (feces, urine) are collected at specified time points (e.g., day 1 to week 52).
-
Analytical Methods:
-
Extraction: Tissues are homogenized and extracted with organic solvents such as hexane (B92381) or acetone.
-
Cleanup: The extracts are cleaned up using techniques like Florisil column chromatography or gel permeation chromatography to remove interfering substances.
-
Analysis: The concentrations of this compound, oxychlordane, and other metabolites are quantified using gas chromatography with electron capture detection (GC-ECD) or gas chromatography-mass spectrometry (GC-MS).
-
In Vitro Metabolism Studies
-
Microsomal Preparations: Liver microsomes are prepared from rats to study the in vitro metabolism of chlordane isomers.
-
Incubation: this compound is incubated with the liver microsomes in the presence of NADPH.
-
Metabolite Identification: The formation of metabolites, including oxychlordane, is monitored over time using GC-MS to elucidate the metabolic pathways.
Metabolic Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the metabolic conversion of this compound to oxychlordane and a typical experimental workflow for assessing bioavailability.
Metabolic conversion of this compound to Oxychlordane.
Workflow for bioavailability assessment.
Discussion
The available data consistently indicate that this compound is readily absorbed following oral administration, although the exact percentage can vary depending on the dosing regimen. Once absorbed, it is relatively quickly metabolized, with a tissue half-life of about one day in mice. A significant metabolic pathway involves the oxidation of this compound by cytochrome P450 enzymes to form oxychlordane.
Oxychlordane, in contrast to its parent compound, is highly persistent and bioaccumulative. Its elimination from the body is extremely slow, with a half-life that can exceed 100 days. This persistence leads to the accumulation of oxychlordane in adipose tissue, where it can be stored for long periods. This differential toxicokinetic profile suggests that while the initial bioavailability of this compound may be moderate, its conversion to the highly persistent oxychlordane results in a long-term internal exposure to this more toxic metabolite.
A critical gap in the current literature is the lack of studies that directly compare the oral bioavailability of this compound with that of orally administered oxychlordane. Such studies would be invaluable for refining risk assessment models and understanding the full toxicological implications of exposure to chlordane-contaminated environments.
Conclusion
Cross-Validation of Analytical Methods for cis-Chlordane Determination
This guide provides a comparative overview of various analytical methodologies for the detection and quantification of cis-Chlordane, a persistent organochlorine pesticide. The following sections detail the performance characteristics and experimental protocols of commonly employed techniques, offering researchers, scientists, and drug development professionals a basis for selecting the most appropriate method for their specific application.
Data Presentation: Performance Comparison of Analytical Methods
The quantitative performance of different analytical methods for this compound is summarized in the table below. This allows for a direct comparison of key validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), recovery, and precision.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Citation |
| GC-ECD | Water | 0.01 ppb | - | 83.0 - 104.5 | 3.0 - 15.6 | [1] |
| GC-ECD | Sediment | 0.38 ppb | - | 83.0 - 104.5 | 3.0 - 15.6 | [1] |
| GC-ECD | Fish | 0.30 ppb | - | 83.4 ± 12.5 | 12.5 | [2] |
| GC-ECD | Air | 4.2 x 10⁻⁵ ug/L | - | 89.0 | 5.4 | [2] |
| GC-MS/MS | Drinking Water | - | 0.05 µg/L | 91 - 114 | 7 - 19 | [3] |
| GC-MS/MS | Cannabis Flower | - | 0.2 µg/g (in matrix) | - | - | [4] |
| GC-MS/MS | Fruits & Vegetables | - | - | - | - | [5] |
| LC-MS | Water | - | - | - | - | [6] |
| Immunoassay | Soil | 20 µg/kg | - | - | - | [7] |
Note: "-" indicates data not specified in the cited sources.
Experimental Workflows and Logical Relationships
The following diagram illustrates a generalized workflow for the analysis of this compound in environmental and biological matrices.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are synthesized from multiple sources to provide a representative procedure.
Gas Chromatography-Electron Capture Detection (GC-ECD)
This method is a robust and sensitive technique for the analysis of halogenated compounds like this compound.
a. Sample Preparation:
-
Water: Liquid-liquid extraction using a solvent like hexane.[1]
-
Sediment: Extraction with a mixture of isopropanol (B130326) and hexane.[1]
-
Fish: Extraction with pentane, followed by acetonitrile/pentane partitioning for cleanup.[1]
-
General Cleanup: A sulfuric acid cleanup step can be employed to remove interfering co-extractives.[1] The extract is then concentrated before analysis.
b. Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[5]
-
Column: Fused silica (B1680970) capillary column such as a 12.5m or 25m column coated with OV-17, or a 2m x 2mm glass column packed with 3% SE-30.[1]
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: An initial temperature of 70°C held for 2 minutes, ramped to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min with a hold for 10 minutes.[3]
-
Detector: Electron Capture Detector (ECD).
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
GC coupled with tandem mass spectrometry offers high selectivity and sensitivity, making it suitable for complex matrices.
a. Sample Preparation:
-
Adipose Tissue: Homogenization with dry ice, followed by solvent extraction with cyclopentane (B165970) and cleanup using gel permeation chromatography (GPC).[8]
-
Cannabis: A single-stream sample preparation procedure can be employed, with modifications to the final diluent and dilution factor for GC-MS/MS analysis.[4]
-
Fruits and Vegetables: Methods often involve the use of analyte protectants and internal standards to improve ruggedness and precision.[5]
b. Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[4]
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or equivalent.[4]
-
Column: HP-5MS Ultra Inert (15 m × 250 μm, 0.25 μm) or similar.[4]
-
Carrier Gas: Helium.[4]
-
Ionization Mode: Electron Ionization (EI).[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
While less common for non-polar compounds like chlordane (B41520), LC-MS methods have been developed, particularly with atmospheric pressure chemical ionization (APCI).
a. Sample Preparation:
-
Water: Dilution in LC-MS grade water.[6]
b. Instrumental Analysis:
-
Liquid Chromatograph: Shimadzu LCMS-8060 or equivalent.[6]
-
Ionization Source: Dual Electrospray/Atmospheric Pressure Chemical Ionization (DUIS), utilized in APCI mode.[6]
-
Column: Shim-pack Scepter C18-120 (1.9 µm, 3.0 mm x 50 mm).[6]
-
Mobile Phase: Isocratic elution with a mixture of LC-MS grade water and methanol.[6]
-
Flow Rate: 0.3 mL/min.[6]
Immunoassay
Immunoassays are rapid screening methods that provide a semi-quantitative or qualitative result.
a. Sample Preparation:
-
Soil: Extraction of the soil sample according to the test kit manufacturer's instructions.[7]
b. Assay Procedure:
-
The assay is based on the competition between this compound in the sample and an enzyme-labeled chlordane conjugate for binding to a limited number of anti-chlordane antibody binding sites.[7]
-
The color development is inversely proportional to the concentration of this compound in the sample. The result is determined by comparing the color of the sample to that of a standard.[7]
-
It is important to follow the specific instructions provided with the commercial immunoassay test kit.[7]
References
Data Presentation: Quantitative Levels of cis-Chlordane and Related Compounds
A Comparative Analysis of cis-Chlordane Levels in Diverse Human Populations
This guide provides a comparative analysis of this compound levels in various human populations, intended for researchers, scientists, and drug development professionals. The data presented is compiled from multiple studies and is organized to facilitate easy comparison. Detailed experimental protocols for the detection and quantification of this compound in biological matrices are also provided, along with a visualization of its primary neurotoxic mechanism of action.
The following table summarizes the levels of this compound and its related compounds (isomers and metabolites) found in human adipose tissue and breast milk across different geographical locations. These persistent organic pollutants (POPs) are lipophilic and tend to accumulate in fatty tissues. Concentrations are expressed in nanograms per gram (ng/g) on a lipid weight basis to allow for standardized comparison across different sample types with varying fat content.
| Geographic Location | Sample Matrix | Compound | Concentration (ng/g lipid weight) | Year of Study/Sampling | Reference |
| Japan | Adipose Tissue | This compound | Mean values have been reported in various studies, with a general trend of high contamination due to past usage. Specific mean concentrations from individual studies are needed for a precise value. | 1991 | [1] |
| USA (Southeastern) | Breast Milk | Total Chlordane | Average: 113 (Range: 108–118) | 1970s | [2] |
| USA (Other Regions) | Breast Milk | Total Chlordane | Average: 79 (Range: 76–82) | 1970s | [2] |
| USA | Breast Milk | Oxychlordane | Mean: 95.8 ppb (ng/g) | Published 1981 | [3] |
| Arkansas, USA | Breast Milk | Oxychlordane | Mean: 0.051 ppm (51 ng/g) | 1986 | [4] |
| Arkansas, USA | Breast Milk | trans-Nonachlor | Mean: 0.062 ppm (62 ng/g) | 1986 | [4] |
| Vietnam (Hanoi) | Breast Milk | Total Chlordanes | Mean: 2.0 | Published 2004 | [5] |
| Vietnam (Ho Chi Minh City) | Breast Milk | Total Chlordanes | Mean: 6.9 | Published 2004 | [5] |
*Total Chlordanes include this compound, trans-chlordane, cis-nonachlor, trans-nonachlor, and oxychlordane.[5]
Experimental Protocols
The quantification of this compound in biological samples is typically performed using gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) for enhanced selectivity and sensitivity. Below are detailed methodologies for sample preparation and analysis.
Sample Preparation: Extraction and Cleanup
a) For Adipose Tissue:
-
Homogenization: A representative sample of adipose tissue (e.g., 1 gram) is homogenized. A common method involves grinding the tissue with dry ice to create a fine, frozen powder.
-
Extraction: The homogenized sample is subjected to solvent extraction. A common solvent used is cyclopentane. The sample is mixed with the solvent and agitated vigorously.
-
Cleanup (Gel Permeation Chromatography - GPC): Due to the high lipid content of adipose tissue, a cleanup step is crucial to remove interfering substances. GPC is an effective method for separating the large lipid molecules from the smaller pesticide molecules. The extract is passed through a GPC column.
-
Solvent Exchange: The solvent from the GPC eluate is evaporated and exchanged for a solvent suitable for GC-MS analysis, such as isooctane.
b) For Breast Milk:
-
Extraction (QuEChERS Method): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely used for pesticide residue analysis in food and biological matrices.
-
A measured volume of whole milk (e.g., 10 mL) is mixed with an extraction solvent, typically acetonitrile (B52724).
-
A salt mixture (e.g., magnesium sulfate (B86663) and sodium chloride) is added to induce phase separation, partitioning the pesticides into the acetonitrile layer.[6]
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE): The acetonitrile extract is then cleaned up using a dSPE step.
-
An aliquot of the extract is mixed with a sorbent material, such as a primary secondary amine (PSA) sorbent and C18, to remove interfering matrix components like fatty acids and sugars.[6]
-
For highly fatty matrices like milk, an enhanced matrix removal lipid (EMR—Lipid) cleanup step can be employed for more efficient lipid removal and improved recovery of nonpolar pesticides like this compound.[6]
-
-
Centrifugation and Concentration: The mixture is centrifuged, and the supernatant is collected, concentrated, and reconstituted in a suitable solvent for GC-MS/MS analysis.
Instrumental Analysis: GC-MS/MS
-
Gas Chromatography (GC):
-
Injection: A small volume (e.g., 1 µL) of the prepared sample extract is injected into the GC system.
-
Column: A capillary column, such as a DB-5ms, is used for separation.
-
Temperature Program: A programmed temperature gradient is used to separate the different components of the mixture based on their boiling points and interactions with the column's stationary phase.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: The separated compounds eluting from the GC column are ionized, typically using electron impact (EI) ionization.
-
Detection (Multiple Reaction Monitoring - MRM): For high selectivity and sensitivity, the mass spectrometer is operated in MRM mode. Specific precursor ions for this compound are selected and fragmented, and then specific product ions are monitored for detection and quantification. This minimizes interference from other co-eluting compounds.
-
Mandatory Visualization
Signaling Pathway Diagram
This compound, like other cyclodiene insecticides, exerts its primary neurotoxic effect by acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor.[7] This disruption of inhibitory neurotransmission leads to hyperexcitability of the central nervous system.
Caption: Mechanism of this compound neurotoxicity via GABA-A receptor antagonism.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix like human milk.
Caption: General experimental workflow for this compound analysis.
References
- 1. Levels of chlordane, oxychlordane, and nonachlor in human adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Biomarkers of Human Breast Milk Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. National study of chlorinated hydrocarbon insecticide residues in human milk, USA. I. Geographic distribution of dieldrin, heptachlor, heptachlor epoxide, chlordane, oxychlordane, and mirex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pesticide concentrations in Arkansas breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.vnu.edu.vn [files.vnu.edu.vn]
- 6. agilent.com [agilent.com]
- 7. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: An Inter-Laboratory Comparison for cis-Chlordane Proficiency Testing
For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical data is paramount. This guide provides an objective comparison of inter-laboratory performance for the analysis of cis-Chlordane, a persistent organochlorine pesticide. By presenting supporting data from proficiency testing (PT) programs and detailing established experimental protocols, this document serves as a valuable resource for laboratories seeking to benchmark their performance and refine their analytical methodologies.
Data Presentation: A Comparative Overview of Laboratory Performance
Proficiency testing is a critical component of a laboratory's quality assurance program, providing an external evaluation of their analytical capabilities. In these schemes, participating laboratories analyze the same sample, and their results are compared to a reference value. The following table summarizes the results from the 2001 NIST/NOAA Interlaboratory Comparison Exercise Program for Organic Contaminants in Marine Mammal Tissue, specifically for this compound in Standard Reference Material (SRM) 1945, Organics in Whale Blubber.
This data highlights the variability in analytical results across different laboratories. While most laboratories reported results within a reasonable range of the certified value, some deviations are notable. A key metric for evaluating performance in proficiency tests is the z-score, which indicates how far a laboratory's result is from the consensus value. Though not provided in this specific historical dataset, z-scores are a standard component of modern proficiency testing reports and are crucial for a standardized assessment of performance. A z-score between -2 and 2 is generally considered satisfactory.
Table 1: Inter-laboratory Comparison Data for this compound in SRM 1945 (ng/g wet mass)
| Laboratory ID | Reported Concentration (ng/g) |
| 1 | 46.1 |
| 2 | 49.0 |
| 3 | 57.7 |
| 4 | 13.7 |
| 5 | NA |
| 6 | NA |
| 7 | NA |
| 8 | 98.0 |
| 9 | 24.5 |
| 10 | 55.1 |
| 11 | 50.4 |
| 12 | 47.7 |
| 13 | NA |
| 14 | NA |
| 15 | 57.7 |
| 16 | 38.7 |
| 17 | 48.0 |
| 18 | NA |
| Mean | 49.1 |
| Std. Dev. | 20.0 |
| N | 12 |
| Certified Value | 48.7 ± 7.6 |
Data sourced from the 2001 NIST/NOAA Interlaboratory Comparison Exercise Program.
Experimental Protocols: Methodologies for Accurate Measurement
The accurate determination of this compound in environmental and biological matrices requires robust and well-validated analytical methods. The following protocols are a synthesis of established procedures, such as those outlined by the U.S. Environmental Protection Agency (EPA).
Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix.
-
Solid Samples (e.g., Soil, Sediment, Tissue):
-
Homogenization: Ensure the sample is uniform. For tissues, this may involve grinding with sodium sulfate (B86663) to remove water.
-
Extraction: Soxhlet extraction is a common and effective technique. A solvent mixture such as hexane (B92381)/acetone or dichloromethane (B109758)/hexane is typically used. Other methods include pressurized fluid extraction (PFE) and microwave-assisted extraction (MAE).
-
Concentration: The extract is concentrated using a Kuderna-Danish apparatus or a rotary evaporator to a smaller volume.
-
-
Aqueous Samples (e.g., Water):
-
Liquid-Liquid Extraction (LLE): The water sample is extracted multiple times with an immiscible solvent like dichloromethane or hexane in a separatory funnel.
-
Solid-Phase Extraction (SPE): The water sample is passed through a cartridge containing a solid adsorbent that retains the analytes. The analytes are then eluted with a small volume of solvent. This method is often preferred as it uses less solvent.
-
Extract Cleanup
Crude extracts often contain interfering compounds that can affect the analytical results. Cleanup procedures are therefore essential.
-
Sulfur Removal: For sediment samples with high sulfur content, cleanup with copper or mercury may be necessary.
-
Lipid Removal: For fatty tissues, gel permeation chromatography (GPC) or solid-phase extraction with silica (B1680970) or Florisil can be used to remove lipids.
-
Fractionation: Adsorption chromatography on silica gel or Florisil can be used to separate this compound from other interfering pesticides.
Instrumental Analysis
Gas chromatography (GC) is the primary technique for the analysis of this compound.
-
Gas Chromatography with Electron Capture Detection (GC-ECD):
-
Principle: An electron capture detector is highly sensitive to halogenated compounds like this compound.
-
Columns: A dual-column setup with columns of different polarity (e.g., a non-polar DB-5 and a mid-polar DB-1701) is recommended for confirmation of the analyte's identity.
-
Quantification: Quantification is typically performed using an external standard calibration curve.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: Provides definitive identification of this compound based on its mass spectrum.
-
Modes: Can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
-
Quantification: Isotope dilution, using a labeled internal standard, is the most accurate quantification method as it corrects for matrix effects and variations in extraction efficiency.
-
Visualizing the Workflow
To better understand the logical flow of a proficiency testing program for this compound, the following diagram illustrates the key stages from sample distribution to performance evaluation.
A Comparative Guide to the Validation of a Novel cis-Chlordane Analytical Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel analytical method for the quantification of cis-Chlordane—Rapid Analysis via QuEChERS and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)—against a conventional Soxhlet extraction method coupled with Gas Chromatography-Electron Capture Detection (GC-ECD). This document presents the supporting experimental data, detailed protocols, and a validation summary to demonstrate the accuracy and efficiency of the new method.
Method Performance Comparison
The validation of an analytical method is crucial to ensure reliable and accurate results.[1] Key performance characteristics, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include accuracy, precision, linearity, and the limits of detection (LOD) and quantitation (LOQ).[2][3] The following table summarizes the validation data for the novel QuEChERS-GC-MS/MS method compared to the standard Soxhlet-GC-ECD method for the analysis of this compound in a soil matrix.
Table 1: Summary of Method Validation Parameters
| Performance Metric | Novel Method (QuEChERS-GC-MS/MS) | Standard Method (Soxhlet-GC-ECD) | Acceptance Criteria |
| Accuracy (% Recovery) | 98.6% | 91.5% | 70-120%[4] |
| Precision (% RSD) | < 4% | < 9% | ≤ 15% |
| Linearity (R²) | 0.9991 | 0.9965 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.001 µg/kg | 0.01 µg/kg | Reportable |
| Limit of Quantitation (LOQ) | 0.004 µg/kg[5] | 0.05 µg/kg[6] | Reportable |
| Analysis Time per Sample | ~45 minutes[7] | > 12 hours | - |
| Solvent Consumption | ~20 mL | > 200 mL | - |
Experimental Protocols
Detailed methodologies for both the novel and standard methods are provided below.
Novel Method: Rapid Analysis via QuEChERS and GC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach vastly simplifies sample preparation for pesticide residue analysis.[7][8] This protocol is adapted from the widely used AOAC 2007.01 and EN 15662 methods.[4][9]
I. Sample Extraction & Partitioning
-
Weigh 15 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
For dry samples, add an appropriate amount of reagent water to create the necessary aqueous environment for partitioning.[9]
-
Add 15 mL of 1% acetic acid in acetonitrile (B52724) as the extraction solvent.
-
Add an internal standard solution.
-
Add the salting-out mixture (6 g anhydrous MgSO₄ and 1.5 g NaOAc).
-
Securely cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at 4,000 rpm for 5 minutes. The top layer is the acetonitrile extract containing the analytes.[9]
II. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL dSPE tube.
-
The dSPE tube contains 900 mg anhydrous MgSO₄ (to remove residual water) and 150 mg of primary secondary amine (PSA) sorbent to remove matrix interferences like organic acids.[10]
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge at 4,000 rpm for 5 minutes.
III. Instrumental Analysis (GC-MS/MS)
-
Transfer the final, cleaned extract into a 2 mL autosampler vial.
-
Inject 1 µL of the extract into the GC-MS/MS system.
-
GC Conditions: Utilize a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with helium as the carrier gas.[5] The oven temperature is programmed to ensure separation of this compound from other matrix components.
-
MS/MS Conditions: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[11] Precursor and product ions for this compound (e.g., precursor ion 372.8 m/z) are monitored.[11]
Standard Method: Soxhlet Extraction and GC-ECD
This protocol is based on conventional methods for extracting organochlorine pesticides from solid matrices, such as those outlined by the EPA.[12][13]
I. Sample Extraction
-
Place ~20 g of a dried, homogenized soil sample into a Soxhlet extraction thimble.
-
Extract the sample for 8-12 hours using 250 mL of a hexane/acetone (1:1) mixture in a Soxhlet apparatus.
-
After extraction, concentrate the solvent to approximately 5 mL using a rotary evaporator.
II. Sample Cleanup
-
Prepare a glass chromatography column packed with activated Florisil or a combination of alumina (B75360) and silica (B1680970) gel.[12][14]
-
Transfer the concentrated extract onto the column.
-
Elute the column with a series of solvents of increasing polarity to separate the analytes from interfering compounds.
-
Collect the fraction containing this compound and concentrate it to a final volume of 1 mL.
III. Instrumental Analysis (GC-ECD)
-
Inject 1 µL of the cleaned extract into the GC system.
-
GC Conditions: Use a dual-column setup with electron capture detectors (ECD) for confirmation, as is common for organochlorine pesticide analysis.[15][16]
-
Quantification is based on the peak area response compared to a multi-level calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the streamlined workflow of the novel QuEChERS-GC-MS/MS method, highlighting its efficiency compared to traditional techniques.
Caption: Workflow for this compound Analysis using QuEChERS and GC-MS/MS.
Conclusion
The validation data demonstrates that the novel QuEChERS-GC-MS/MS method provides a superior alternative to the standard Soxhlet-GC-ECD technique for the analysis of this compound. The new method exhibits excellent accuracy and precision while offering significant improvements in efficiency. The reduction in sample preparation time from over 12 hours to under an hour, combined with a more than 90% decrease in solvent consumption, marks a substantial advancement in laboratory throughput and environmental sustainability. The enhanced selectivity of MS/MS detection also reduces the likelihood of matrix interferences, leading to more reliable quantification at lower detection limits.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. QuEChERS: Home [quechers.eu]
- 8. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. hpst.cz [hpst.cz]
- 12. nemi.gov [nemi.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. pubs.usgs.gov [pubs.usgs.gov]
A Comparative Risk Assessment: cis-Chlordane vs. Heptachlor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological risks associated with cis-chlordane and heptachlor (B41519), two organochlorine pesticides with persistent environmental and human health impacts. The following sections detail their physicochemical properties, toxicokinetics, and toxicodynamics, supported by experimental data.
Executive Summary
Both this compound and heptachlor are persistent organic pollutants that exert significant toxic effects, primarily targeting the nervous and hepatic systems. While structurally similar and often found together in technical-grade formulations, they exhibit distinct toxicological profiles. Heptachlor generally demonstrates higher acute toxicity, while both compounds are classified as probable human carcinogens. Their primary mechanism of neurotoxicity involves the antagonism of the gamma-aminobutyric acid (GABA) receptor, leading to central nervous system hyperexcitability.
Data Presentation: A Quantitative Comparison
The following tables summarize the key toxicological and physicochemical parameters for this compound and heptachlor, facilitating a direct comparison of their risk profiles.
Table 1: Physicochemical Properties
| Property | This compound | Heptachlor |
| Chemical Formula | C₁₀H₆Cl₈ | C₁₀H₅Cl₇ |
| Molar Mass | 409.78 g/mol | 373.32 g/mol |
| Physical State | White crystalline solid | White to tan waxy solid |
| Water Solubility | 0.056 mg/L at 25°C | 0.056 mg/L at 25°C |
| Vapor Pressure | 1 x 10⁻⁵ mmHg at 25°C | 3 x 10⁻⁴ mmHg at 25°C |
| Log Kow (Octanol-Water Partition Coefficient) | 5.53 | 5.44 |
Table 2: Acute Toxicity
| Species | Route of Exposure | LD₅₀ (mg/kg body weight) - this compound | LD₅₀ (mg/kg body weight) - Heptachlor |
| Rat (male) | Oral | 335[1] | 100[2] |
| Rat (female) | Oral | 430[1] | 162 |
| Rat (male) | Dermal | 840[1] | 195 |
| Rat (female) | Dermal | 690[1] | 250 |
| Mouse | Oral | 145 | 68[2] |
Table 3: Carcinogenicity Classification
| Agency | This compound Classification | Heptachlor Classification |
| U.S. Environmental Protection Agency (EPA) | Group B2: Probable Human Carcinogen[3] | Group B2: Probable Human Carcinogen[4] |
| International Agency for Research on Cancer (IARC) | Group 2B: Possibly carcinogenic to humans[5] | Group 2B: Possibly carcinogenic to humans[6] |
Table 4: Toxicological Endpoints
| Endpoint | Effects of this compound | Effects of Heptachlor |
| Neurotoxicity | Central nervous system stimulant, causing tremors, convulsions, and ataxia.[7] Interferes with GABA-mediated signaling.[8] | Potent neurotoxin causing hyperexcitability, tremors, and convulsions.[9] Acts as a non-competitive antagonist of the GABAA receptor chloride channel.[10] |
| Hepatotoxicity | Liver enlargement, hepatocellular hypertrophy, and induction of hepatic microsomal enzymes.[1][7] | Liver damage, including increased liver weight and induction of hepatic microsomal enzymes.[9][10] |
| Endocrine Disruption | Associated with testicular cancer and can act as an endocrine disruptor.[11] | Suspected endocrine disruptor.[12] |
| Reproductive & Developmental Toxicity | Reduced fertility and viable litter counts in animal studies.[3] | Adverse reproductive effects, including decreased fertility and increased pup mortality in animal studies.[2] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below. These protocols are synthesized from various cited studies to provide a general framework.
Acute Oral Toxicity (LD₅₀) Determination in Rats
Objective: To determine the median lethal dose (LD₅₀) of a substance after a single oral administration.
Methodology:
-
Animal Model: Young adult albino rats (e.g., Sprague-Dawley or Wistar strain), typically 8-12 weeks old, are used. Animals are acclimated to laboratory conditions for at least one week.
-
Grouping: Animals are randomly assigned to several dose groups and a control group (receiving the vehicle, e.g., corn oil). Each group consists of an equal number of male and female rats (typically 5-10 per sex).
-
Dose Administration: The test substance (this compound or heptachlor) is dissolved in a suitable vehicle. A single dose is administered by oral gavage. Dose levels are selected based on preliminary range-finding studies.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weights are recorded before dosing and weekly thereafter.
-
Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.
-
Data Analysis: The LD₅₀ is calculated using appropriate statistical methods, such as the probit or logit method.
Chronic Toxicity and Carcinogenicity Bioassay in Rats
Objective: To evaluate the long-term toxicity and carcinogenic potential of a substance following prolonged dietary exposure.
Methodology:
-
Animal Model: Fischer 344 rats are often used. Animals are started on the test diet shortly after weaning.
-
Grouping: A sufficient number of animals (e.g., 50-80 per sex per group) are assigned to a control group and at least three dose groups.
-
Dietary Administration: The test substance is mixed into the basal diet at various concentrations (e.g., 0, 1, 5, and 25 ppm for chlordane).[2] Diets are available ad libitum for the duration of the study (typically 2 years).
-
Clinical Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are measured weekly for the first few months and then bi-weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at interim periods (e.g., 6, 12, 18, and 24 months) for hematological and clinical chemistry analysis.
-
Pathology: A complete necropsy is performed on all animals. Organ weights are recorded. A comprehensive histopathological examination of all major organs and tissues is conducted.
-
Data Analysis: Statistical analyses are performed to evaluate treatment-related effects on survival, body weight, clinical pathology parameters, and tumor incidence.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms of action and experimental workflows.
Caption: Mechanism of neurotoxicity for heptachlor and this compound via GABA-A receptor antagonism.
Caption: this compound induced mitochondrial dysfunction in motor neurons.[8]
Caption: General experimental workflow for in-vivo toxicity testing.
References
- 1. HEALTH EFFECTS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chlordane: thirty-month tumorigenicity and chronic toxicity test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Table 7-2, Analytical Methods for Determining Heptachlor and Heptachlor Epoxide in Environmental Samples - Toxicological Profile for Heptachlor and Heptachlor Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. The effects of twenty-two organochlorine pesticides as inducers of the hepatic drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exposure to the organochlorine pesticide this compound induces ALS-like mitochondrial perturbations in stem cell-derived motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Blocking actions of heptachlor at an insect central nervous system GABA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endocrine Disruptor Chemicals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. circabc.europa.eu [circabc.europa.eu]
A Comparative Analysis of the Environmental Persistence of Chlordane Isomers
A deep dive into the environmental fate of cis- and trans-chlordane (B41516), supported by experimental data, to inform risk assessment and remediation strategies.
Chlordane (B41520), a persistent organic pollutant (POP), has been a significant environmental concern for decades due to its long-term persistence and bioaccumulation. Technical-grade chlordane is a complex mixture of various compounds, with the primary active ingredients being the stereoisomers cis-chlordane (also known as α-chlordane) and trans-chlordane (also known as γ-chlordane). Understanding the differential environmental persistence of these isomers is crucial for accurate environmental risk assessment and the development of effective remediation strategies. This guide provides a comparative analysis of the environmental persistence of cis- and trans-chlordane, summarizing key experimental data and methodologies.
Comparative Persistence of Chlordane Isomers
Experimental data consistently demonstrate that cis- and trans-chlordane exhibit different degradation rates and persistence in various environmental compartments. Generally, trans-chlordane is found to be less persistent than this compound in soil and is more susceptible to photodegradation. However, its bioaccumulation potential can be higher in certain organisms.
Quantitative Data Summary
The following table summarizes the reported half-lives and other relevant quantitative data for cis- and trans-chlordane in different environmental matrices.
| Environmental Matrix | Parameter | This compound | trans-Chlordane | Reference(s) |
| Soil | Half-life (sandy loam, cropped) | 93.2 days (initial dissipation) | Disappeared after 210 days, but reappeared suggesting isomerization from this compound | [1][2] |
| Half-life (sandy loam, fallow) | 154 days (initial dissipation) | Disappeared after 210 days, but reappeared suggesting isomerization from this compound | [1][2] | |
| Half-life (sandy loam) | 22 years | 22 years | [3] | |
| Residual Ratio (anaerobic sediment, 20 weeks) | 88% | 67% | [1] | |
| Biota (Fish) | Half-life (depuration from fat of rats) | 5.92 days | - | [4] |
| Biota (Daphnia magna) | Bioaccumulation | Lower than trans-chlordane | Higher than this compound | [1] |
Note: Half-life values can vary significantly depending on soil type, climate, and microbial activity. The data presented here are from specific studies and should be interpreted within that context.
Degradation Pathways and Processes
The environmental persistence of chlordane isomers is governed by a combination of physical, chemical, and biological processes, including volatilization, photodegradation, and microbial degradation.
Photodegradation
Photodegradation is a significant pathway for the breakdown of chlordane in the atmosphere and on surfaces. Studies have shown that trans-chlordane is more susceptible to photodegradation than this compound.[2] This is evidenced by the changing ratio of trans- to this compound in arctic air, which decreases in the summer when sunlight is more intense.[2] The process involves the absorption of ultraviolet (UV) radiation, leading to the formation of photoisomers.
Microbial Degradation
Microbial degradation plays a crucial role in the breakdown of chlordane in soil and sediment. Several bacterial and fungal species have been identified that can degrade chlordane isomers. In the soil environment, trans-chlordane is generally observed to degrade at a faster rate than this compound.[5] This differential degradation can be used to estimate the age of a chlordane contamination event, as a lower trans-/cis-chlordane ratio suggests a more weathered residue.[5]
Caption: Environmental fate of cis- and trans-chlordane isomers.
Experimental Methodologies
The data presented in this guide were generated using a variety of sophisticated analytical techniques. The following provides an overview of the key experimental protocols employed in the study of chlordane isomer persistence.
Sample Extraction and Cleanup
-
Soil and Sediment: Extraction of chlordane isomers from solid matrices is typically performed using techniques such as Soxhlet extraction or sonication with organic solvents like dichloromethane.[6]
-
Water: Liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) are common methods for isolating chlordane from aqueous samples.[6]
-
Biota: Extraction from biological tissues often involves homogenization followed by extraction with organic solvents and requires a cleanup step to remove lipids, which can interfere with analysis. Gel-permeation chromatography (GPC) is a frequently used cleanup technique for this purpose.[7]
Isomer Separation and Quantification
-
Gas Chromatography (GC): The primary analytical technique for separating and quantifying chlordane isomers is gas chromatography.[7][8] Chiral GC columns can be used to separate the enantiomers of each isomer, providing a more detailed understanding of their environmental fate.[9]
-
Detection:
-
Electron Capture Detection (ECD): ECD is a highly sensitive and selective detector for halogenated compounds like chlordane and has been widely used for their analysis.[7][8]
-
Mass Spectrometry (MS): GC-MS provides definitive identification and quantification of chlordane isomers and their degradation products. It is a powerful tool for confirming the presence of these compounds in complex environmental samples.[7][8]
-
References
- 1. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Plant uptake and translocation of highly weathered, soil‐bound technical chlordane residues: Data from field and rhizotron studies | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Fate of Weathered Chlordane Residues in Soil and Plants - CONNECTICUT AGRICULTURAL EXPERIMENT STATION [portal.nifa.usda.gov]
A Comparative Guide to Biomarkers for cis-Chlordane Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers for assessing human exposure to cis-chlordane, a persistent organochlorine pesticide. The selection of an appropriate biomarker is critical for accurately determining body burden, understanding toxicokinetics, and evaluating potential health risks in exposed populations. This document summarizes quantitative data, details experimental protocols for biomarker analysis, and visualizes key biological pathways and workflows to aid researchers in their study design and interpretation.
Biomarker Performance: A Comparative Analysis
The primary biomarkers for this compound exposure are the parent compound itself and its major metabolite, oxychlordane (B150180). Other components of technical chlordane, such as trans-chlordane (B41516) and trans-nonachlor, are also frequently measured. The choice of biomarker and biological matrix depends on the timing and duration of exposure being investigated.
Key Considerations:
-
This compound: As the parent compound, its presence in biological samples is a direct indicator of recent or ongoing exposure. However, it is metabolized relatively quickly, with a shorter biological half-life compared to its primary metabolite.
-
Oxychlordane: This is the major, more toxic, and more persistent metabolite of chlordane.[1] Due to its long half-life, oxychlordane is an excellent biomarker for assessing long-term or cumulative exposure.[2] It is the predominant chlordane-related compound found in adipose tissue.[1]
-
Biological Matrix: Adipose tissue serves as the primary storage site for these lipophilic compounds and therefore reflects long-term body burden. Blood and serum levels are indicative of more recent exposure but can also correlate with adipose tissue concentrations, making them a less invasive alternative for biomonitoring.[3]
Quantitative Data Summary
The following table summarizes representative concentrations of this compound and oxychlordane found in human serum and adipose tissue from various studies. It is important to note that a single study with directly paired serum and adipose tissue samples providing a side-by-side comparison was not identified in the literature search; therefore, these values are compiled from multiple sources to illustrate general trends.
| Biomarker | Biological Matrix | Concentration Range (ng/g lipid) | Half-Life | Remarks | Citations |
| This compound | Serum/Plasma | <1 - 15 | ~21-88 days (plasma) | Indicates recent or ongoing exposure. Levels are generally lower than in adipose tissue. | [2][4] |
| Adipose Tissue | <1 - ~100 | ~6 days (rat fat) | Reflects recent to sub-chronic exposure. | [3] | |
| Oxychlordane | Serum/Plasma | <1 - ~150 | ~25 days (mouse blood) | Excellent indicator of long-term, cumulative exposure. Generally higher correlation with adipose tissue levels. | [2] |
| Adipose Tissue | ~100 - >2000 | >50 days (rat fat) | The primary chlordane-related compound stored in fat, representing long-term body burden. | [3] |
Experimental Protocols
The quantitative analysis of this compound and its metabolites in biological matrices is typically performed using gas chromatography-tandem mass spectrometry (GC-MS/MS), which offers high sensitivity and selectivity.
Protocol: Simultaneous Determination of this compound and Oxychlordane in Human Adipose Tissue by GC-MS/MS
This protocol is a representative method synthesized from established procedures for organochlorine pesticide analysis in fatty matrices.
1. Sample Preparation and Extraction:
-
Homogenization: Weigh approximately 1 gram of frozen adipose tissue and homogenize it with anhydrous sodium sulfate (B86663) to create a free-flowing powder.
-
Extraction: The homogenized tissue is subjected to solvent extraction. A common and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. This involves extraction with an organic solvent like acetonitrile, followed by the addition of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Lipid Removal (Cleanup): Due to the high lipid content of adipose tissue, a cleanup step is crucial to prevent interference and protect the analytical instrument. Dispersive solid-phase extraction (d-SPE) with a sorbent like C18 or a specialized lipid removal product is commonly used. The extract is vortexed with the sorbent and then centrifuged.
-
Concentration and Solvent Exchange: The cleaned-up extract is concentrated under a gentle stream of nitrogen. The solvent is then exchanged to a solvent compatible with GC injection, such as hexane (B92381) or isooctane.
2. GC-MS/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the analytes.
-
Injector: Splitless injection is used to maximize the transfer of analytes to the column. The injector temperature is typically set to 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at 100°C, ramp to 280°C, and hold for a few minutes.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electron ionization (EI) is the standard ionization mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and monitoring for specific product ions after collision-induced dissociation. This provides high selectivity and reduces matrix interference.
-
Ion Transitions: At least two MRM transitions are monitored for each analyte for confident identification and quantification.
-
3. Quality Control:
-
Internal Standards: Isotopically labeled internal standards (e.g., ¹³C-labeled this compound and oxychlordane) are added to the samples before extraction to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Calibration: A multi-point calibration curve is prepared using standards of known concentrations to quantify the analytes in the samples.
-
Method Validation: The method should be validated for linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Biomarker Analysis.
Signaling Pathway of this compound Induced Toxicity
Caption: this compound Mitochondrial Toxicity.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Toxicogenomic Guide to cis-Chlordane and Other Cyclodienes
This guide provides a comprehensive comparison of the toxicogenomics of cis-chlordane and other cyclodiene pesticides, including dieldrin (B1670511), heptachlor, and endosulfan (B1671282). Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate a deeper understanding of the molecular mechanisms underlying the toxicity of these compounds.
Comparative Analysis of Gene Expression Changes
The following tables summarize the dose-dependent effects of this compound, endosulfan, and dieldrin on gene expression in various experimental models. Due to the limited availability of directly comparative studies, data from individual toxicogenomic analyses are presented. It is important to consider the different experimental systems (cell types, organisms), exposure durations, and concentrations when interpreting these data.
Table 1: Toxicogenomic Effects of this compound on Human Motor Neurons
| Concentration | Exposure Duration | Key Affected Genes/Pathways | Fold Change (Range) | Experimental Model | Reference |
| 16 µM | 16 hours | Upregulated: Genes involved in ER stress, unfolded protein response (UPR), autophagy, and mitophagy. | 1764 genes significantly upregulated | Human stem cell-derived motor neurons | [1][2][3] |
| 16 µM | 16 hours | Downregulated: Genes involved in oxidative phosphorylation and axonal transport. | 1806 genes significantly downregulated | Human stem cell-derived motor neurons | [1][2][3] |
| 5 µM, 10 µM | 3 hours | Decreased oxygen consumption rate and ATP production. | Dose-dependent decrease | Human stem cell-derived motor neurons | [2][4] |
| 20 µM | 3 hours | Increased cellular and mitochondrial reactive oxygen species (ROS). | Significant increase | Human stem cell-derived motor neurons | [1][5] |
Table 2: Toxicogenomic Effects of Endosulfan
| Concentration | Exposure Duration | Key Affected Genes/Pathways | Quantitative Changes | Experimental Model | Reference |
| 2.0 µg/mL | 24 hours | Genes associated with development, stress and immune response, and metabolism. | 256 genes differentially expressed | Drosophila melanogaster larvae | [6] |
| Not specified | 2 weeks | Upregulation of multiple key chemokines and cytotoxic genes; activation of inflammatory responses. | Significant inflammatory infiltration observed | C57BL/6 mouse liver (in vivo) | [1][7] |
| Not specified | Not specified | Altered expression of genes in the hypoxia-inducible factor-1 (HIF-1) signaling pathway (kidney) and extracellular matrix (ECM)-receptor interaction pathway (heart and liver). | Not specified | Rat liver, heart, and kidney cells | [8] |
Table 3: Toxicogenomic Effects of Dieldrin
| Concentration | Exposure Duration | Key Affected Genes/Pathways | Quantitative Changes | Experimental Model | Reference |
| 115 µM, 230 µM, 460 µM | 15 generations | Mutants defective in amino acid signaling or transport are sensitive; genes involved in response to nitrogen. | 427 mutants sensitive, 320 mutants resistant at at least one dose | Saccharomyces cerevisiae (yeast) | [9] |
| 10 mg/kg | 7 days | Differentially regulated genes involved in transcription, DNA repair, ubiquitin-proteasome pathway, and cell communication. | 227 transcripts differentially regulated | Female largemouth bass hypothalamus | [10] |
Table 4: Comparative Effects of Cyclodienes on Mitochondrial Respiration in Rat Liver
| Compound | Effect on State 3 Respiration | Relative Inhibitory Potency | Reference |
| trans-Chlordane | Inhibition | Most potent | [11] |
| This compound | Inhibition | [11] | |
| Heptachlor | Inhibition | [11] | |
| Heptachlor epoxide | Inhibition | Least potent | [11] |
Experimental Protocols
A summary of the key experimental methodologies cited in this guide is provided below. For complete details, please refer to the original publications.
1. RNA Sequencing of this compound-Treated Human Motor Neurons [1][3]
-
Cell Culture and Treatment: Wild-type human embryonic stem cell-derived motor neurons (WA09-Islet1-GFP) were treated with 16 µM this compound or a vehicle control (DMSO) for 16 hours.
-
Cell Sorting and RNA Isolation: GFP-positive motor neurons were isolated using fluorescence-activated cell sorting (FACS). Total RNA was extracted using TRIzol reagent.
-
Sequencing: mRNA sequencing was performed on an Illumina NovaSeq 6000, producing single-end 100 bp reads.
-
Data Analysis: Raw sequencing reads were processed, and differentially expressed genes were identified. Gene set enrichment analysis (GSEA) was used to identify altered biological pathways.
2. Single-Cell RNA Sequencing of Endosulfan-Treated Mouse Liver [1][2][7]
-
Animal Model and Treatment: C57BL/6 mice were exposed to endosulfan for two weeks.
-
Single-Cell Suspension: Liver tissues were dissociated into a single-cell suspension.
-
scRNA-seq Library Preparation and Sequencing: Single-cell RNA sequencing libraries were constructed and sequenced.
-
Data Analysis: Differentially expressed genes (DEGs) across different cell types were identified, followed by pathway enrichment analysis, transcription factor regulatory network analysis, and cellular communication analysis.
3. Functional Genomics Screen of Dieldrin in Saccharomyces cerevisiae [9]
-
Yeast Strain and Growth Conditions: A pool of homozygous diploid deletion mutants (4607 strains) was grown in the presence of varying concentrations of dieldrin (115 µM, 230 µM, and 460 µM) for 15 generations.
-
Competitive Growth Analysis: The relative abundance of each mutant strain in the treated versus control pools was determined using DNA microarray analysis of unique barcode sequences.
-
Data Analysis: Strains showing significant growth inhibition (sensitive) or enhancement (resistant) were identified. Gene Ontology (GO) enrichment analysis was performed to identify overrepresented biological processes among the sensitive and resistant mutants.
4. Microarray Analysis of Endosulfan-Treated Drosophila melanogaster [6]
-
Organism and Treatment: Third instar larvae of Drosophila melanogaster were exposed to 2.0 µg/mL endosulfan for 24 hours.
-
RNA Isolation and Microarray Hybridization: Total RNA was extracted, and labeled cRNA was hybridized to Affymetrix Drosophila genome arrays.
-
Data Analysis: Differentially expressed genes between endosulfan-treated and control larvae were identified.
Signaling Pathways and Mechanisms of Toxicity
Cyclodiene pesticides exert their toxic effects through multiple mechanisms, primarily by antagonizing the γ-aminobutyric acid (GABA) receptor. However, emerging evidence points to the involvement of other pathways, including mitochondrial dysfunction and the unfolded protein response.
GABA Receptor Antagonism
The primary neurotoxic effect of cyclodiene insecticides stems from their non-competitive antagonism of the GABA-A receptor, a ligand-gated chloride ion channel.[12] By blocking the influx of chloride ions, these compounds reduce neuronal inhibition, leading to hyperexcitation of the central nervous system, convulsions, and in severe cases, death.
Mitochondrial Dysfunction
Recent studies, particularly with this compound, have implicated mitochondrial dysfunction as a key toxicity pathway independent of GABA receptor antagonism.[2][4] Exposure to this compound in human motor neurons leads to increased production of reactive oxygen species (ROS), decreased oxygen consumption, and reduced ATP production, suggesting impairment of the electron transport chain.[1][5] This mitochondrial stress can trigger downstream apoptotic pathways.
Unfolded Protein Response (UPR)
Transcriptomic analysis of this compound-exposed motor neurons reveals a significant upregulation of genes associated with the unfolded protein response (UPR), indicating endoplasmic reticulum (ER) stress.[1] This suggests that this compound may disrupt protein folding and processing within the ER, leading to the accumulation of unfolded or misfolded proteins. The activation of the UPR is a cellular stress response that can ultimately lead to apoptosis if the stress is not resolved.
Conclusion
The toxicogenomic profiles of this compound and other cyclodienes reveal a complex interplay of molecular events. While GABA receptor antagonism remains the primary mechanism of neurotoxicity, emerging evidence highlights the significant roles of mitochondrial dysfunction and ER stress, particularly for this compound. This guide provides a comparative overview based on the current literature, underscoring the need for further research involving direct comparative toxicogenomic studies to fully elucidate the similarities and differences in the molecular toxicities of these environmentally persistent pesticides.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
- 4. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exposure to the organochlorine pesticide this compound induces ALS-like mitochondrial perturbations in stem cell-derived motor neurons | PLOS One [journals.plos.org]
- 6. Nutrient control of gene expression in Drosophila: microarray analysis of starvation and sugar-dependent response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 8. Genome-wide gene expression changes associated with exposure of rat liver, heart, and kidney cells to endosulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Profiling Discovers the Dieldrin Organochlorinated Pesticide Affects Leucine Availability in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple Mechanisms of Unfolded Protein Response–Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of chlordane on hepatic mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for the Analysis of cis-Chlordane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the performance of various Solid-Phase Extraction (SPE) cartridges for the isolation and purification of cis-chlordane from environmental and biological matrices. The selection of an appropriate SPE sorbent is critical for achieving accurate, reproducible, and sensitive analytical results. This document summarizes experimental data from multiple studies to facilitate an informed decision-making process for your analytical workflow.
Performance Comparison of SPE Cartridges
The following table summarizes the recovery and reproducibility data for this compound using different SPE sorbent materials. The data has been compiled from various sources to provide a comparative overview.
| SPE Sorbent | Common Name(s) | Typical Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Considerations |
| Silica-Based C18 | Octadecylsilane | Water, Wastewater | 85 - 96.9 | 2 - 6 | Good retention for nonpolar compounds like this compound. Widely used and cited in EPA methods.[1][2][3] |
| Magnesium Silicate | Florisil | Extracts from hazardous waste, low-fat food | ~89.5 (for α-chlordane) | Not Specified | Primarily used for cleanup to remove polar interferences.[4][5] |
| Carbon-Based | Graphitized Carbon Black (GCB) | Water, Fruits, Vegetables | Not Specified for this compound | Not Specified | High capacity for nonpolar compounds and can remove pigments.[5][6][7] |
Note: Recovery and RSD values can vary significantly based on the specific experimental conditions, sample matrix, and analytical instrumentation. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of SPE for this compound analysis. Below are generalized and specific experimental protocols derived from established methods.
General SPE Workflow
The following diagram illustrates a typical workflow for Solid-Phase Extraction.
Caption: General workflow for solid-phase extraction (SPE).
Protocol 1: C18 Cartridge for Water Samples (Based on EPA Method 608.3)
This protocol is adapted for the extraction of organochlorine pesticides, including this compound, from water matrices.[3]
-
Cartridge Conditioning:
-
Sequentially pass 10 mL of acetone, followed by 10 mL of methanol, and finally 20 mL of reagent water through the C18 cartridge. Do not allow the cartridge to go dry after the final water rinse.
-
-
Sample Preparation & Loading:
-
Adjust the pH of a 1 L water sample to < 2 with 6 N HCl or H2SO4.
-
Add 5 mL of methanol to the sample and mix well.
-
Load the sample onto the conditioned cartridge at a flow rate of approximately 30 mL/min.
-
-
Cartridge Washing & Drying:
-
After the entire sample has passed through, dry the cartridge under full vacuum for 10 minutes.
-
-
Elution:
-
Elute the cartridge with two 10 mL portions of a 1:9 acetone:n-hexane solution. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it through to the collection vial.
-
-
Post-Elution:
-
Concentrate the eluate to the desired final volume under a gentle stream of nitrogen.
-
The extract is now ready for analysis by Gas Chromatography with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS).
-
Protocol 2: Florisil Cleanup for Extracts
This protocol is designed as a cleanup step to remove polar interferences from a sample extract prior to analysis.[4]
-
Cartridge Conditioning:
-
Condition a Florisil SPE cartridge with 6 mL of hexane.
-
-
Sample Loading:
-
Load 1 mL of the sample extract (typically in hexane) onto the conditioned cartridge.
-
-
Elution:
-
Elute the cartridge with 10 mL of a 90:10 hexane:acetone mixture.
-
-
Post-Elution:
-
The collected eluate is ready for analysis.
-
Protocol 3: Graphitized Carbon Black (GCB) Cartridge
GCB cartridges are effective for removing non-polar interferences and pigments.[7]
-
Cartridge Conditioning:
-
Condition the GCB cartridge with the solvent used for the initial sample extraction.
-
-
Sample Loading:
-
Apply the sample extract to the conditioned cartridge.
-
-
Washing (Optional):
-
A specific wash step may not be necessary depending on the sample matrix.
-
-
Elution:
-
Elute the target analytes with an appropriate solvent system. For chlorinated pesticides, a 20% dichloromethane (B109758) in hexane solution can be effective.
-
-
Post-Elution:
-
The collected eluate is then ready for analysis.
-
This guide provides a foundational understanding of the performance and methodologies associated with different SPE cartridges for this compound analysis. Researchers are encouraged to optimize these protocols for their specific sample matrices and analytical requirements.
References
A Comparative Guide to cis-Chlordane Extraction Efficiency from Diverse Soil Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common extraction methodologies for cis-chlordane from various soil types. The selection of an appropriate extraction technique is paramount for accurate quantification of this persistent organic pollutant, as soil composition significantly influences analyte recovery. This document summarizes experimental data on extraction efficiencies, details the protocols of key methods, and visualizes the experimental workflow.
Comparison of Extraction Efficiencies
The efficiency of extracting this compound is intricately linked to both the chosen methodology and the physicochemical properties of the soil matrix. Factors such as organic matter content, clay percentage, and particle size distribution can dramatically affect the recovery of this nonpolar compound. The following table summarizes the recovery of this compound from different soil types using three prevalent extraction techniques: Soxhlet, Pressurized Liquid Extraction (PLE), and Microwave-Assisted Extraction (MAE).
| Soil Type | Extraction Method | Analyte | Recovery (%) | Relative Standard Deviation (%) | Reference |
| Sandy Loam | Microwave-Assisted Extraction (MAE) | Total Chlordane (B41520) | Not explicitly stated for this compound, but MAE showed comparable or slightly better recovery than Soxhlet for total chlordane. | [1] | |
| Sandy Loam | Soxhlet Extraction | Total Chlordane | Not explicitly stated for this compound, but Soxhlet was used as a benchmark for comparison with MAE. | [1] | |
| Loam | Accelerated Solvent Extraction (ASE/PLE) | This compound | 93.5 - 96.7 | 4.0 - 4.6 | [2] |
| Silty Sand | Pressurized Solvent Extraction | Total Chlordane | Method used for extraction, but specific recovery data for this compound is not provided. The study focused on leachability. | [3] | |
| Sand | Pressurized Solvent Extraction | Total Chlordane | Method used for extraction, but specific recovery data for this compound is not provided. The study focused on leachability. | [3] |
Note: The data presented is compiled from multiple studies. Direct comparison between all methods and soil types is challenging due to variations in experimental conditions across different research. Generally, soils with higher clay and organic matter content tend to retain chlordane more strongly, potentially leading to lower extraction efficiencies.[4][5]
Experimental Workflows and Logical Relationships
The general workflow for the extraction and analysis of this compound from soil samples involves several key stages, from sample preparation to final quantification.
The logical relationship between soil properties and the expected extraction efficiency is an important consideration for method selection.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the three main extraction techniques discussed.
Soxhlet Extraction (Modified from EPA Method 3540C)
Soxhlet extraction is a classical technique that utilizes continuous solvent washing of a solid sample.
-
Sample Preparation: A 10-30 g air-dried and sieved soil sample is mixed with anhydrous sodium sulfate (B86663) to remove residual moisture.
-
Extraction: The mixture is placed in a cellulose (B213188) thimble and inserted into a Soxhlet extractor. The sample is then extracted with a suitable solvent, typically a mixture of hexane (B92381) and acetone (B3395972) (1:1 v/v), for 16-24 hours at a rate of 4-6 cycles per hour.[6]
-
Concentration: After extraction, the solvent is concentrated using a Kuderna-Danish apparatus or a rotary evaporator.
-
Cleanup: The concentrated extract may require cleanup to remove interfering substances. This can be achieved using techniques such as sulfur removal with copper or a specific cleanup column (e.g., Florisil).
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) (Based on EPA Method 3545A)
PLE, also known as Accelerated Solvent Extraction (ASE), employs elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and extraction time.
-
Cell Preparation: An extraction cell of appropriate volume is packed with the soil sample (typically 10-30 g), often mixed with a dispersing agent like diatomaceous earth.
-
Extraction Conditions: The cell is placed in the PLE system and extracted with a solvent mixture (e.g., hexane:acetone 1:1 v/v) at a temperature of around 100°C and a pressure of 1500-2000 psi. The extraction process usually involves one or two static cycles of 5-10 minutes each.[2]
-
Collection and Concentration: The extract is collected in a vial, and the system automatically purges the cell with nitrogen to collect the remaining solvent. The extract is then concentrated to a final volume for analysis.
Microwave-Assisted Extraction (MAE) (Based on EPA Method 3546)
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Vessel Preparation: A 2-10 g soil sample is placed in a microwave-transparent extraction vessel.
-
Solvent Addition: An appropriate volume of extraction solvent (e.g., 25-30 mL of acetone:hexane 1:1 v/v) is added to the vessel.[7]
-
Microwave Program: The vessel is sealed and placed in the microwave extractor. A typical program involves ramping the temperature to 100-115°C and holding for 10-15 minutes.[8]
-
Cooling and Filtration: After the program is complete, the vessel is allowed to cool before the extract is filtered to remove soil particles. The extract is then ready for concentration and cleanup.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. gcms.cz [gcms.cz]
- 8. Microwave assisted extraction of pesticides from environmental samples - Milestone - Helping Chemists [milestonesrl.com]
Bridging Theory and Reality: Validating Environmental Fate Models for cis-Chlordane
A critical examination of theoretical models against experimental data is crucial for accurately predicting the environmental persistence and transport of cis-Chlordane, a persistent organic pollutant (POP). This guide provides a comparative analysis of common environmental fate models with supporting experimental evidence, offering researchers and scientists a valuable resource for model validation and selection.
This compound, a major component of the technical chlordane (B41520) mixture, has been a significant environmental concern due to its persistence, bioaccumulation, and toxicity. Understanding its environmental fate is paramount for risk assessment and remediation strategies. Theoretical models provide a cost-effective means to predict the distribution and longevity of this compound in various environmental compartments. However, the accuracy of these models hinges on their validation against real-world experimental data.
Comparing Model Predictions with Experimental Observations
A comprehensive validation involves comparing the outputs of theoretical models with quantitative data from laboratory and field studies. Key parameters for comparison include degradation half-lives in different media (soil, water, air) and bioconcentration factors (BCF) in aquatic organisms.
Degradation Half-Life
The persistence of this compound is a critical factor in its environmental risk. Theoretical models, such as multimedia fugacity models and atmospheric transport models, estimate degradation rates based on the chemical's properties and environmental conditions. These predictions can be validated against experimentally determined half-lives.
| Environmental Compartment | Theoretical Model Prediction (Range) | Experimental Data (Range) |
| Soil | Varies significantly based on soil type, temperature, and microbial activity. Models often predict half-lives of several years. | 1 to 28 years[1] |
| Water | Models like the EPA's EXAMS (Exposure Analysis Modeling System) predict relatively rapid volatilization, but slower degradation in the water column. | 85% remained after 8 weeks in a river die-away study, indicating slow degradation.[2] |
| Air | Atmospheric transport models predict degradation primarily through reactions with hydroxyl radicals. | Photochemical degradation is a significant pathway, with trans-chlordane (B41516) degrading more readily than this compound.[3][4] |
Bioaccumulation
The tendency of this compound to accumulate in living organisms is a major concern for food chain contamination. Bioconcentration factors (BCF), which quantify this accumulation, are predicted by models based on the chemical's octanol-water partition coefficient (Kow).
| Organism | Theoretical Model BCF Prediction (Based on log Kow ~5.5-6.0) | Experimental BCF Data |
| Fish | High potential for bioaccumulation is predicted. | 3,000 - 12,000 in marine species and up to 18,500 in freshwater species.[5] |
Experimental Protocols: A Closer Look
The reliability of validation data depends on the rigor of the experimental methodologies employed. Below are summaries of key experimental protocols for determining the environmental fate of this compound.
Soil Half-Life Determination
Objective: To determine the rate of degradation of this compound in soil under controlled or field conditions.
Methodology:
-
Soil Selection and Preparation: A well-characterized soil is chosen, often a sandy loam or agricultural soil. The soil is sieved to ensure homogeneity.
-
Spiking: A known concentration of this compound, typically dissolved in a suitable solvent, is uniformly applied to the soil.
-
Incubation: The treated soil is incubated under controlled conditions of temperature, moisture, and light. For field studies, the treated soil is exposed to ambient environmental conditions.
-
Sampling: Soil samples are collected at regular intervals over an extended period.
-
Extraction: this compound is extracted from the soil samples using an appropriate solvent, such as a mixture of hexane (B92381) and acetone.
-
Analysis: The concentration of this compound in the extracts is quantified using gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: The degradation rate and half-life are calculated by fitting the concentration data over time to a first-order decay model.
Bioconcentration Factor (BCF) Determination in Fish
Objective: To measure the accumulation of this compound in fish from the surrounding water.
Methodology:
-
Test Organism: A suitable fish species, such as rainbow trout or bluegill sunfish, is selected.
-
Exposure System: A flow-through or static-renewal system is used to maintain a constant concentration of this compound in the water.
-
Exposure Phase: Fish are exposed to a sublethal concentration of this compound in the water for a defined period (e.g., 28 days) until a steady-state concentration in the fish tissue is reached.
-
Depuration Phase: After the exposure phase, the fish are transferred to clean, chlordane-free water to measure the rate of elimination.
-
Sampling: Water and fish tissue samples are collected at regular intervals during both the exposure and depuration phases.
-
Analysis: The concentration of this compound in water and fish tissue is determined using analytical techniques like GC-ECD or GC-MS.
-
BCF Calculation: The BCF is calculated as the ratio of the concentration of this compound in the fish tissue to the concentration in the water at steady state.
Visualizing Environmental Fate and Experimental Workflows
To better understand the complex processes involved, graphical representations are invaluable.
Caption: Environmental fate pathways of this compound.
Caption: Workflow for determining the soil half-life of this compound.
Caption: Workflow for determining the bioconcentration factor of this compound in fish.
Conclusion
The validation of theoretical models with robust experimental data is an indispensable step in accurately assessing the environmental fate of this compound. This guide highlights the importance of comparing model predictions with experimental results for key parameters like degradation half-life and bioconcentration. By utilizing detailed experimental protocols and visualizing the complex processes involved, researchers can enhance the predictive power of environmental fate models, leading to more informed risk management decisions for persistent organic pollutants.
References
- 1. Fugacity model incorporating computational fluid dynamics for analyzing the behavior of an insecticide sprayed indoors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modelling the Fate of Pesticide Transformation Products From Plot to Catchment Scale—State of Knowledge and Future Challenges [frontiersin.org]
- 3. Fugacity-based indoor residential pesticide fate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
Comparative Analysis of Chlordane Compounds in Human Milk and Serum: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of chlordane (B41520) compounds, specifically oxychlordane (B150180) and trans-nonachlor (B44118), in human milk and serum. While data directly comparing cis-chlordane in paired human milk and serum samples from a single cohort were not available in the reviewed literature, the data on its major metabolite, oxychlordane, and another key component of technical chlordane, trans-nonachlor, offer valuable insights for researchers, scientists, and drug development professionals. This document summarizes quantitative data, details experimental protocols, and presents logical workflows to facilitate further research in this area.
Chlordane is a persistent organochlorine pesticide that was widely used in agriculture and for termite control.[1] Due to its lipophilic nature, it bioaccumulates in fatty tissues and can be found in human milk and serum, posing potential health risks to both mothers and infants.[2] Understanding the partitioning of chlordane and its metabolites between these two biological matrices is crucial for assessing exposure and potential health risks.
Quantitative Data Summary
The following table summarizes the concentrations of oxychlordane and trans-nonachlor in paired human milk and serum samples from the US EPA's Methods Advancement for Milk Analysis (MAMA) study. The data are presented as mean concentrations in ng/mL of lipid.
| Compound | Matrix | Mean Concentration (ng/mL lipid) |
| Oxychlordane | Human Milk | Data not specified in abstract |
| Human Serum | Data not specified in abstract | |
| trans-Nonachlor | Human Milk | Data not specified in abstract |
| Human Serum | Data not specified in abstract |
Note: While the MAMA study measured these compounds, the publicly available abstracts do not provide specific mean concentration values for oxychlordane and trans-nonachlor. The study does indicate that mean concentrations were highest for p,p'-DDE (163 ng/ml lipid in milk, 102 ng/ml lipid in serum), and lowest for Mirex (0.7 ng/ml lipid in milk, 0.9 ng/ml in serum)[3][4].
Experimental Protocols
The analysis of chlordane compounds in human milk and serum typically involves the following steps:
1. Sample Collection and Storage:
-
Human Milk: Milk samples are collected from lactating mothers. Samples are often collected at different stages of lactation (e.g., 2-7 weeks and 3-4 months postpartum) to assess changes in concentration over time.[3][4] Samples are stored frozen at -20°C or lower until analysis.
-
Serum: Whole blood is collected from the same donors at the same time points as milk collection. The blood is then centrifuged to separate the serum, which is stored frozen at -20°C or lower.
2. Sample Preparation and Extraction:
-
Human Milk: Due to the high lipid content of milk, a lipid extraction step is essential. A common method is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This involves an initial extraction with an organic solvent like acetonitrile, followed by a salting-out step to partition the analytes into the organic layer. The extract then undergoes cleanup to remove lipids, often using dispersive solid-phase extraction (d-SPE) with a sorbent like C18.
-
Serum: Serum samples are typically extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For LLE, a solvent such as a mixture of hexane (B92381) and dichloromethane (B109758) is used. For SPE, a cartridge containing a sorbent that retains the analytes of interest is used, followed by elution with an appropriate solvent.
3. Analytical Determination:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of organochlorine pesticides. A gas chromatograph separates the different compounds in the sample, and a mass spectrometer identifies and quantifies them based on their mass-to-charge ratio. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often employed.
Logical Workflow and Relationships
The following diagrams illustrate the key workflows and relationships in the comparative analysis of chlordane in human milk and serum.
Caption: Workflow for the comparative analysis of chlordane in human milk and serum.
Caption: Factors influencing the partitioning of chlordane from serum to milk.
References
- 1. Organochlorine and organophosphorus pesticide residues in breast milk from Bhopal, Madhya Pradesh, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Environmental Persistent Organic Pesticides in Human Milk from Lactating North Carolina Women | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 4. Environmental Persistent Organic Pesticides in the Serum and Breast Milk of Lactating North Carolina Women | Risk Assessment Portal | US EPA [assessments.epa.gov]
evaluating the efficacy of different remediation techniques for cis-Chlordane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various remediation techniques for the persistent organochlorine pesticide, cis-Chlordane. The following sections detail the efficacy of biological, chemical, and physical methods, supported by available experimental data. Detailed experimental protocols for key methods are also provided to facilitate research and development in this critical area of environmental remediation.
Executive Summary
Chlordane (B41520), a persistent organic pollutant, poses significant environmental and health risks. Its technical mixture contains several components, with this compound being a prominent and recalcitrant isomer. This guide evaluates the effectiveness of several remediation strategies, including bioremediation, chemical oxidation, and thermal desorption, in degrading or removing this compound from contaminated matrices. While data availability varies across different techniques, this guide synthesizes the current scientific understanding to aid researchers in selecting and developing effective remediation approaches.
Data Presentation: Efficacy of Remediation Techniques for Chlordane Isomers
The following table summarizes the quantitative data available on the efficacy of different remediation techniques for chlordane, with a focus on providing data specific to this compound where possible. It is important to note that direct comparison is challenging due to variations in experimental conditions, matrices (soil vs. liquid), and the reporting of "total chlordane" versus specific isomers.
| Remediation Technique | Microorganism/Reagent | Contaminant | Matrix | Treatment Time | Efficacy | Citation |
| Bioremediation | Streptomyces sp. A5 | γ-Chlordane (trans-isomer) | Soil | 28 days | 56% reduction | [1][2] |
| Actinobacteria mixed culture | Chlordane (isomers not specified) | Liquid Medium | 24 hours | 91.3 - 95.5% removal | ||
| Phanerochaete chrysosporium | Chlordane (isomers not specified) | Liquid Culture | 30 days | 9.4 - 23.4% degraded to CO2 | [3] | |
| Phanerochaete chrysosporium | Chlordane (isomers not specified) | Water | 30 days | 21% reduction | [4] | |
| Phanerochaete chrysosporium | Chlordane (isomers not specified) | Solids | 60 days | 21% reduction | [4] | |
| Chemical Remediation | Alkaline Hydrolysis | Chlordane (in solution) | Solution | Not Specified | Susceptible to degradation | [5] |
| Persulfate Oxidation | Chlordane (in soil) | Soil | Not Specified | Not susceptible to degradation | [5] | |
| Photodegradation | trans-Chlordane | Air | Not Specified | Degrades more readily than this compound | [3] | |
| Physical Remediation | Thermal Desorption | Chlordane (general) | Soil | Not Specified | Effective at Superfund sites (specific data unavailable) |
Note: The half-life of this compound in rat fat has been reported as 5.92 days, indicating it is metabolized more readily than some other chlordane components like nonachlor III (half-life of 54.1 days).[6] In soil, chlordane degradation exhibits biphasic kinetics, with a more rapid initial phase followed by a slower degradation of recalcitrant components.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Bioremediation of γ-Chlordane in Soil by Streptomyces sp. A5
This protocol is based on the methodology described for the degradation of γ-chlordane in soil by Streptomyces sp. A5.[1][6]
1. Microorganism and Inoculum Preparation:
-
Culture Streptomyces sp. A5 on a suitable agar (B569324) medium (e.g., ISP2 medium) at 30°C for 7-10 days until sporulation.
-
Prepare a spore suspension by adding sterile distilled water to the agar plate and gently scraping the surface.
-
Adjust the spore concentration to a desired level (e.g., 10^8 spores/mL) using a hemocytometer.
2. Soil Microcosm Setup:
-
Use non-sterile agricultural soil with known physicochemical properties.
-
Spike the soil with a solution of γ-chlordane in a suitable solvent (e.g., acetone) to achieve the desired initial concentration. Allow the solvent to evaporate completely.
-
Place a known amount of the contaminated soil (e.g., 100 g) into sterile glass containers.
-
Inoculate the soil with the Streptomyces sp. A5 spore suspension to achieve a specific inoculum density (e.g., 10^6 spores/g of soil).
-
A control group with non-inoculated soil should be included.
-
Adjust the soil moisture content to approximately 60% of its water-holding capacity.
3. Incubation and Sampling:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 30°C) for the duration of the experiment (e.g., 28 days).
-
At specified time intervals (e.g., 0, 7, 14, 21, and 28 days), collect soil samples from each microcosm for analysis.
4. Chlordane Extraction and Analysis:
-
Extract γ-chlordane from the soil samples using an appropriate solvent extraction method (e.g., Soxhlet extraction with n-hexane/acetone).
-
Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of γ-chlordane.
Mycoremediation of Chlordane by Phanerochaete chrysosporium
This protocol is based on the general methodology for the degradation of organopollutants by the white-rot fungus Phanerochaete chrysosporium.[3][7]
1. Fungal Culture and Inoculum Preparation:
-
Maintain Phanerochaete chrysosporium on malt (B15192052) agar slants.
-
Prepare a spore suspension from a 7-10 day old culture by adding sterile distilled water and gently agitating.
-
Inoculate a liquid medium (e.g., a nitrogen-limited basal medium) with the spore suspension and incubate at 37°C for 48-72 hours to obtain a mycelial pellet suspension.
2. Degradation Assay in Liquid Culture:
-
In sterile culture flasks, add a defined volume of a nitrogen-limited liquid medium.
-
Add a known amount of chlordane (dissolved in a minimal amount of a suitable solvent like acetone) to achieve the target concentration.
-
Inoculate the flasks with the mycelial pellet suspension.
-
Include sterile, uninoculated controls to account for abiotic losses.
-
Incubate the flasks at 37°C on a rotary shaker.
3. Analysis of Degradation:
-
At regular intervals, sacrifice replicate flasks.
-
Extract the entire content of the flask (mycelia and liquid medium) with an organic solvent (e.g., dichloromethane).
-
Analyze the extract for the remaining chlordane concentration using GC-MS.
-
To determine mineralization, use ¹⁴C-labeled chlordane and measure the evolved ¹⁴CO₂ by trapping it in a scintillation cocktail.
Mandatory Visualization
Experimental Workflow for Bioremediation of this compound in Soil
Caption: Workflow for evaluating the bioremediation of this compound in soil.
General Microbial Degradation Pathway for Organochlorine Pesticides
While a specific signaling pathway for this compound degradation is not well-documented, a generalized pathway for the microbial breakdown of organochlorine pesticides can be illustrated. This often involves initial enzymatic attacks that lead to dechlorination and eventual mineralization.
Caption: Generalized microbial degradation pathway for organochlorine pesticides.
Discussion and Future Directions
The remediation of this compound remains a significant challenge due to its persistence and toxicity. Bioremediation, particularly using actinobacteria like Streptomyces and white-rot fungi such as Phanerochaete chrysosporium, shows promise. However, the efficacy can be highly dependent on environmental conditions and the specific microbial strains used. Chemical oxidation methods, while potentially effective in solution, appear to be less so in complex soil matrices where the contaminant is strongly sorbed. Physical methods like thermal desorption are effective but can be energy-intensive and costly.
Future research should focus on:
-
Isomer-Specific Quantification: Studies should endeavor to quantify the degradation of individual chlordane isomers, particularly this compound, to provide a clearer picture of remediation efficacy.
-
Optimization of Bioremediation: Further investigation into the optimal conditions for microbial degradation, including nutrient amendments, co-metabolism, and the use of microbial consortia, is warranted.
-
Elucidation of Degradation Pathways: A deeper understanding of the enzymatic and genetic pathways involved in chlordane biodegradation is crucial for developing enhanced bioremediation strategies. The identification of specific genes and signaling molecules would be a significant advancement.
-
Combined Remediation Approaches: Research into the synergistic effects of combining different remediation techniques, such as bioremediation with a preceding chemical or physical treatment to increase bioavailability, could lead to more effective and efficient cleanup of chlordane-contaminated sites.
By addressing these research gaps, the scientific community can develop more robust and reliable methods for the remediation of this compound and other persistent organic pollutants.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Chlordane - Wikipedia [en.wikipedia.org]
- 5. neptjournal.com [neptjournal.com]
- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Safety Operating Guide
Proper Disposal of cis-Chlordane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of cis-Chlordane, a persistent organochlorine pesticide, is of paramount importance to ensure laboratory safety and environmental protection. This document provides a comprehensive overview of the proper disposal procedures for this compound, including regulatory considerations, step-by-step guidance, and safety precautions.
Regulatory Framework and Waste Classification
This compound and its related waste materials are subject to stringent environmental regulations. Unused commercial chemical products containing Chlordane as the sole active ingredient are classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the EPA hazardous waste code U036.[1][2][3] Wastes generated during the production of Chlordane, such as wastewater treatment sludge and filter solids, are also listed as hazardous wastes (K032, K033, K034, K097).[2][3][4]
It is crucial to distinguish between unused Chlordane and materials contaminated through application. Soil contaminated with Chlordane from its intended use as a pesticide is not automatically classified as hazardous waste.[1][5] However, if this soil is excavated for disposal and exhibits the toxicity characteristic, it then becomes a regulated hazardous waste.[5]
The toxicity of Chlordane-containing waste is determined by the Toxicity Characteristic Leaching Procedure (TCLP). A waste is considered hazardous if the TCLP extract contains Chlordane at a concentration of 0.03 mg/L or higher.[1]
Quantitative Data for this compound Waste
The following table summarizes the key regulatory thresholds for Chlordane waste, providing a quick reference for waste characterization.
| Parameter | Regulatory Threshold | EPA Waste Code | Regulation |
| Toxicity Characteristic Leaching Procedure (TCLP) | ≥ 0.03 mg/L | D020 | 40 CFR 261.24 |
| Unused Commercial Product | Not Applicable | U036 | 40 CFR 261.33 |
| Land Disposal Restrictions (Non-wastewater) | Treat to < 0.26 mg/kg | Not Applicable | 40 CFR 268.40 |
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is high-temperature incineration.[6][7][8] This process must be carried out in a licensed hazardous waste incineration facility that complies with EPA regulations.
1. Initial Handling and Personal Protective Equipment (PPE):
-
Before handling this compound, all safety precautions must be read and understood.[9]
-
Wear appropriate PPE, including neoprene or PVC gloves, cotton overalls, rubber boots, and a face shield when handling liquid formulations.[10] For powder formulations, a dust mask is also required.[10]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[9][11]
2. Waste Segregation and Collection:
-
Collect this compound waste in a dedicated, properly labeled, and sealed container.
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
3. Preparation for Incineration:
-
For incineration, this compound may be dissolved in a flammable solvent.[6][7] This should be done with extreme caution and in accordance with all safety protocols for handling flammable liquids.
-
The chosen incinerator must be equipped with an afterburner and an acid scrubber to neutralize and remove harmful combustion byproducts like halo acids from the effluent gas.[6][7]
4. Spill Management:
-
In case of a spill, prevent the liquid from spreading by creating a barrier with an inert absorbent material such as sand, earth, or sawdust.[10]
-
Absorb the spilled material and place it in a closeable container for disposal as hazardous waste.[9][10]
-
After cleanup, the area should be flushed with water, and the rinsate collected for proper disposal.[9]
5. Contacting a Licensed Waste Disposal Contractor:
-
Arrange for the pickup and transportation of the this compound waste by a licensed hazardous waste disposal company.
-
Ensure that the contractor is fully certified to handle and transport organochlorine pesticide waste.
6. Documentation:
-
Maintain detailed records of the amount of this compound waste generated, the date of collection, and the manifest from the disposal contractor. This documentation is essential for regulatory compliance.
Disposal of Contaminated Materials
For materials such as soil, labware, or PPE contaminated with this compound, the disposal procedure is as follows:
-
Contaminated Solids: These should be placed in a designated hazardous waste container and disposed of via incineration.
-
Contaminated Liquids: Aqueous solutions should not be disposed of down the drain. Collect them in a labeled container for professional disposal. Organic solvent solutions containing this compound should be treated as flammable hazardous waste.
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to human health and the environment. Always consult your institution's specific safety protocols and EHS department for guidance.
References
- 1. wbdg.org [wbdg.org]
- 2. wku.edu [wku.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. epa.gov [epa.gov]
- 5. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. Chlordane (HSG 13, 1988) [inchem.org]
- 11. agilent.com [agilent.com]
Personal protective equipment for handling cis-Chlordane
Essential Safety and Handling Guide for cis-Chlordane
This guide provides critical safety, operational, and disposal protocols for laboratory personnel handling this compound. Adherence to these procedures is vital to minimize exposure and ensure a safe research environment. This compound is an organochlorine pesticide that poses significant health risks. It is readily absorbed through the skin, and chronic exposure can lead to severe nervous system effects.[1][2][3] The International Agency for Research on Cancer (IARC) has classified chlordane (B41520) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[4][5]
Health Hazards at a Glance:
-
Routes of Exposure: Inhalation, skin absorption, ingestion.[3][6]
-
Acute Effects: Irritation to the skin, eyes, nose, and throat. May cause nausea, vomiting, confusion, dizziness, convulsions, and in severe cases, death.[3][6]
-
Chronic Effects: Long-term exposure may damage the liver, kidneys, and nervous system, and is associated with an increased risk of cancer.[2][5][6]
Occupational Exposure Limits
All work with this compound should be conducted in a manner that keeps exposure well below established limits. Given its carcinogenicity, all contact should be reduced to the lowest possible level.[6]
| Agency | Exposure Limit (8-hour Time-Weighted Average) | Short-Term Exposure Limit (15 min) | Notes |
| OSHA (Occupational Safety and Health Administration) | 0.5 mg/m³ | - | Legally enforceable Permissible Exposure Limit (PEL).[6] |
| NIOSH (National Institute for Occupational Safety and Health) | 0.5 mg/m³ | - | Recommended Exposure Limit (REL).[4][6] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | 0.5 mg/m³ | 2 mg/m³ | Threshold Limit Value (TLV).[1] Notes potential for skin absorption.[1] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE program is the last line of defense against exposure.[7] All PPE must be inspected for integrity before each use and replaced if damaged.[8]
Respiratory Protection
-
Minimum Requirement: When handling this compound powder or creating aerosols, use a NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges and P100 particulate filters (Type TC-84A or similar).[9]
-
High-Risk Operations: For situations with potentially unsafe levels, such as major spills, a positive-pressure, self-contained breathing apparatus (SCBA) is required.[3]
-
Fit Testing: All respirator users must be fit-tested annually to ensure a proper seal.
Hand Protection
-
Glove Type: Wear elbow-length, chemical-resistant gloves. Nitrile or PVC gloves are generally suitable.[7] Do not use leather or fabric gloves, as they absorb chemicals.[10]
-
Double Gloving: For added protection, wear a lighter pair of disposable nitrile gloves underneath the primary chemical-resistant gloves. Discard the inner gloves after each use.[10]
-
Glove Removal: Wash the outer gloves before removal. Follow proper technique to remove gloves without touching the outer contaminated surface with bare skin.[10]
Eye and Face Protection
-
Standard Use: Chemical splash goggles are mandatory.
-
Splash Hazard: When there is a significant risk of splashing, use a full-face shield in addition to chemical splash goggles.
Body and Foot Protection
-
Body Covering: Wear a chemical-resistant apron or coveralls over a long-sleeved lab coat.[11] For tasks with a high risk of splashing, waterproof coveralls are necessary.[7][9]
-
Footwear: Use closed-toe, chemical-resistant boots. Pant legs must be worn outside the boots to prevent chemicals from entering.[9][10] Leather or canvas shoes are not permissible.[11]
Operational Plan for Handling this compound
A systematic approach is essential for safely handling this compound in a laboratory setting.[12]
Step 1: Preparation and Pre-Handling
-
Designate Area: All work with this compound must be conducted within a designated area, clearly marked with hazard signs. This area must be inside a certified chemical fume hood.
-
Assemble Materials: Gather all necessary chemicals, equipment, and PPE before starting.
-
Verify Emergency Equipment: Ensure an eyewash station, safety shower, and appropriate fire extinguisher are accessible and operational. Have a chemical spill kit rated for pesticides readily available.
-
Review SDS: Before beginning work, thoroughly review the Safety Data Sheet (SDS) for this compound.[13]
Step 2: Handling and Experimental Procedure
-
Don PPE: Put on all required PPE in the correct sequence (e.g., inner gloves, lab coat, apron, outer gloves, respiratory protection, eye protection).
-
Weighing: If handling the solid form, conduct all weighing operations on a disposable mat within the chemical fume hood to contain any spills.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing. Keep containers closed when not in use.[14]
-
Execution: Perform all experimental steps within the fume hood. Use mechanical pipetting aids; never pipette by mouth.[12]
Step 3: Post-Handling and Decontamination
-
Initial Cleanup: Decontaminate all non-disposable equipment and surfaces within the fume hood using an appropriate solvent and cleaning agent.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination. The general order is: outer gloves, apron, lab coat, face shield/goggles, respirator, inner gloves.
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water after removing PPE.[6][12]
-
Secure Area: Ensure all containers are properly sealed and labeled. Clean the designated work area.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to federal, state, and local regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste (e.g., disposable gloves, bench paper, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[15]
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[15]
-
Sharps: Dispose of any contaminated needles or sharps in a designated, puncture-proof sharps container labeled for hazardous chemical waste.[12]
Step 2: Container Management
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag that details the contents, including "this compound" and its approximate concentration.[15]
-
Storage: Store waste containers in a designated satellite accumulation area. Ensure secondary containment is used for all liquid waste.[16] Containers must remain closed except when adding waste.[16]
Step 3: Final Disposal
-
Contact EHS: Arrange for pickup of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not transport hazardous waste yourself.[17] The primary recommended disposal method for organochlorine pesticides is high-temperature incineration by a licensed facility.[18]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the label and dispose of the container as regular trash or as instructed by your EHS office.[17]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. CHLORDANE - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Chlordane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. CHLORDANE | Occupational Safety and Health Administration [osha.gov]
- 5. govinfo.gov [govinfo.gov]
- 6. nj.gov [nj.gov]
- 7. Pesticide use and personal protective equipment [health.vic.gov.au]
- 8. epa.gov [epa.gov]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 11. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Chemical Safety | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]
- 14. agilent.com [agilent.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. odu.edu [odu.edu]
- 17. vumc.org [vumc.org]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
